molecular formula C11H11N3O4 B8154846 Dimethyl 5-(azidomethyl)isophthalate

Dimethyl 5-(azidomethyl)isophthalate

Katalognummer: B8154846
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: ODNCGERJCUMZQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dimethyl 5-(azidomethyl)isophthalate is a chemical building block of high interest in organic synthesis and materials science research. This compound is characterized by its molecular formula of C 11 H 11 N 3 O 4 and a molecular weight of 249.22 g/mol . The structure integrates two methyl ester groups and a reactive azidomethyl group on an isophthalate core, making it a versatile intermediate. Its primary research value lies in its potential as a linker or precursor for the construction of more complex molecular architectures. The azide group is well-known for participating in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely used in bioconjugation, polymer chemistry, and the development of supramolecular aggregates and porous framework materials . Researchers can utilize this compound to introduce functional handles into polymers, dendrimers, or other advanced materials. Furthermore, 5-substituted dimethyl isophthalates are recognized as important intermediates in crystal engineering and the synthesis of solid porous frameworks due to their rigid, well-defined geometry . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Eigenschaften

IUPAC Name

dimethyl 5-(azidomethyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-17-10(15)8-3-7(6-13-14-12)4-9(5-8)11(16)18-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNCGERJCUMZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"Dimethyl 5-(azidomethyl)isophthalate" synthesis from dimethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Molecule: Dimethyl 5-(azidomethyl)isophthalate Precursor: Dimethyl 5-(bromomethyl)isophthalate Reaction Class: Nucleophilic Substitution (


)

This guide details the synthetic conversion of dimethyl 5-(bromomethyl)isophthalate to its azide derivative. This transformation is a critical gateway in the synthesis of functionalized Metal-Organic Frameworks (MOFs) and "Click" chemistry ligands (CuAAC reactions). The presence of the isophthalate core allows for coordination to metal nodes, while the pendant azide group serves as an orthogonal handle for post-synthetic modification (PSM).

Key Technical Considerations:

  • Chemo-selectivity: The reaction targets the benzylic carbon. The methyl esters are generally stable to sodium azide under neutral conditions, but hydrolysis is a risk if the reaction environment becomes too basic or aqueous/hot.

  • Safety Profile: While the C/N ratio of the product (11:3) indicates a stable organic azide, the reagent (

    
    ) requires strict safety protocols to prevent the formation of hydrazoic acid (
    
    
    
    ) or heavy metal azides.

Mechanistic Insight

The conversion proceeds via a classical bimolecular nucleophilic substitution (


).[1] The azide anion (

) acts as a potent nucleophile, attacking the electrophilic benzylic carbon.

Critical Factors:

  • Solvent Effects: The reaction rate is heavily dependent on the solvation of the azide anion. Polar aprotic solvents (DMF, DMSO) solvate the cation (

    
    ) well but leave the anion (
    
    
    
    ) "naked" and highly reactive.
  • Electronic Effects: The electron-withdrawing nature of the two ester groups on the aromatic ring decreases electron density at the benzylic position, making it slightly more electrophilic than a standard benzyl bromide, thereby facilitating the attack.

Mechanism Diagram (DOT)

SN2_Mechanism Substrate Dimethyl 5-(bromomethyl) isophthalate (Electrophile) TS Transition State [N3...C...Br]‡ (Pentacoordinate) Substrate->TS Backside Attack Azide Azide Anion (N3-) (Nucleophile) Azide->TS Product Dimethyl 5-(azidomethyl) isophthalate TS->Product Inversion/Substitution LeavingGroup Bromide Ion (Br-) TS->LeavingGroup

Caption: Kinetic pathway of the azidation showing the concerted displacement of the bromide leaving group.

Safety Protocols (Non-Negotiable)

Before proceeding, review the "Rule of Six" for organic azides:


.
  • Target Molecule:

    
    . 
    
    
    
    . Status: Safe to Isolate.

However, the reagents pose immediate risks:

HazardCauseMitigation
Explosion (Solvent) Reaction of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

with Halogenated Solvents (DCM,

) forms di- and tri-azidomethane.
NEVER use DCM for the reaction or workup. Use Ethyl Acetate (EtOAc) for extractions.
Explosion (Metals) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

reacts with Cu, Pb, Hg to form shock-sensitive metal azides.[2]
Use glass or plastic spatulas only. Avoid metal waste containers.
Toxicity (

)
Contact with acid releases Hydrazoic Acid (highly toxic/explosive gas).Keep reaction pH > 7. Quench with basic solutions (e.g.,

) if necessary.

Experimental Protocol

Two methods are presented. Method A is the industry standard for yield. Method B is a "greener" alternative with easier workup but potentially slower kinetics.

Reagents & Stoichiometry
  • Substrate: Dimethyl 5-(bromomethyl)isophthalate (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.1 – 1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) [Method A] OR Acetone/Water (3:1) [Method B]

Method A: The DMF Route (High Yield)
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the bromide substrate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Addition: Add sodium azide (1.2 eq) in a single portion. Note:

    
     is sparingly soluble in DMF; the reaction acts as a suspension initially.
    
  • Reaction: Stir at Room Temperature for 4–6 hours. If TLC indicates incomplete conversion, heat to 60°C for 2 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The azide typically has a slightly higher

      
       than the bromide, but they are close. Visualization via UV is essential.
      
  • Quench & Workup:

    • Pour the reaction mixture into a 5x volume of ice-water.

    • Observation: The product may precipitate as a white solid.[3]

    • Extract with Ethyl Acetate (3x) .

    • Wash the combined organics with Water (2x) and Brine (1x) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo (bath temp < 40°C).
      
Method B: Acetone/Water (Easier Workup)
  • Dissolve substrate in Acetone.

  • Dissolve

    
     (1.5 eq) in a minimum amount of water.
    
  • Add the aqueous azide to the acetone solution.

  • Reflux at 60°C for 12 hours.

  • Remove acetone in vacuo. Extract the aqueous residue with EtOAc.

Workflow Diagram (DOT)

Workflow Start Start: Bromide Substrate Solvation Dissolve in DMF (0.2M) Start->Solvation Addition Add NaN3 (1.2 eq) Solvation->Addition React Stir RT (4-6h) or 60°C Addition->React Check TLC Check (Complete?) React->Check Check->React No (Heat) Quench Pour into Ice Water Check->Quench Yes Extract Extract w/ EtOAc (Avoid DCM!) Quench->Extract Wash Wash: H2O x2, Brine x1 (Remove DMF) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Product: Azide Dry->Final

Caption: Step-by-step experimental workflow for Method A (DMF).

Process Control & Validation

To ensure scientific integrity, the product must be validated against the following parameters.

TechniqueExpected SignalInterpretation
FT-IR ~2100 cm⁻¹ (Strong, Sharp) Diagnostic Azide (

) stretch. Absence of this peak indicates failure.
1H NMR

~4.45 ppm (Singlet, 2H)
Benzylic

. Shifts upfield from the bromide precursor (

~4.55 ppm).
1H NMR

~3.95 ppm (Singlet, 6H)
Methyl ester protons (unchanged).
1H NMR

~8.0 - 8.6 ppm
Aromatic protons (Isophthalate pattern: 2 doublets, 1 triplet/singlet).[4]
13C NMR

~53-54 ppm
Benzylic Carbon (

).

Troubleshooting Guide:

  • Issue: Product contains DMF.

    • Solution: DMF signals in NMR (

      
       2.9, 8.0) are persistent. Re-dissolve product in EtOAc and wash aggressively with water (5x).
      
  • Issue: Hydrolysis of esters.

    • Cause: Reaction too hot or too basic.

    • Solution: Maintain neutral pH. Do not exceed 60°C. Ensure reagents are dry.

References

  • Safe Handling of Sodium Azide. University of Illinois Division of Research Safety. (Comprehensive guide on azide toxicity and explosive hazards). Link

  • Nucleophilic Substitution Mechanisms. Chemistry LibreTexts. (Detailed mechanistic overview of SN2 reactions involving benzylic substrates). Link

  • Synthesis of Functionalized Isophthalates. Royal Society of Chemistry (RSC) Advances. (Contextual usage of dimethyl 5-substituted isophthalates in MOF synthesis). Link

  • Azide Characterization Data. Spectrabase. (General IR reference for organic azides showing the characteristic 2100 cm⁻¹ peak). Link

Sources

"Dimethyl 5-(azidomethyl)isophthalate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the molecular architecture of Dimethyl 5-(azidomethyl)isophthalate not just as a static chemical structure, but as a dynamic, bifunctional building block. This compound bridges the gap between traditional organic synthesis, advanced bioconjugation (via click chemistry), and materials science (such as Metal-Organic Frameworks, or MOFs).

Unlike standard crosslinkers, the strategic placement of an azidomethyl group on an isophthalate backbone provides a highly reactive, sterically unhindered bioorthogonal handle, while the dimethyl ester groups offer orthogonal deprotection pathways for downstream polymerization or framework assembly.

Below is an in-depth technical guide detailing its physicochemical properties, synthetic causality, and field-proven experimental workflows.

Molecular Architecture & Physicochemical Blueprint

Dimethyl 5-(azidomethyl)isophthalate is a specialized derivative. While its fully hydrolyzed parent acid—5-(azidomethyl)isophthalic acid —is commercially registered under CAS 252210-02-9, the dimethyl ester is typically synthesized in situ or as an intermediate from its brominated precursor [1, 2].

To establish a baseline for experimental design, all critical quantitative data is summarized in the table below:

PropertySpecificationExperimental Significance
Chemical Name Dimethyl 5-(azidomethyl)benzene-1,3-dicarboxylateIUPAC nomenclature for analytical tracking.
Molecular Formula C₁₁H₁₁N₃O₄Essential for exact mass calculation in LC-MS.
Molecular Weight 249.23 g/mol Used for stoichiometric calculations in CuAAC.
Parent Acid CAS 252210-02-9Reference for the fully hydrolyzed MOF linker.
Precursor CAS 42268-88-2Dimethyl 5-(bromomethyl)isophthalate [3].
Key Functional Groups Azide (-N₃), Dimethyl Esters (-COOCH₃)Enables orthogonal click chemistry and hydrolysis.

Causality in Synthesis: The Sₙ2 Azidation Pathway

In my experience, synthesizing Dimethyl 5-(azidomethyl)isophthalate requires precise control over solvent causality to ensure high yields and prevent premature ester hydrolysis. The reaction relies on an Sₙ2 nucleophilic substitution, displacing the bromide ion of Dimethyl 5-(bromomethyl)isophthalate with an azide ion[1].

The Causality of Solvent Selection: We utilize a 3:1 (v/v) Acetone/Water mixture. Acetone serves to solubilize the hydrophobic brominated organic precursor, while water is critical for dissolving the inorganic sodium azide (NaN₃). This biphasic homogenization ensures maximum collision frequency between the nucleophile and the electrophilic benzylic carbon, driving the reaction to >90% yield without requiring harsh thermal conditions that might degrade the ester linkages.

Synthesis_Pathway A Dimethyl 5-(bromomethyl)isophthalate (CAS: 42268-88-2) C SN2 Displacement (Acetone/Water 3:1, Reflux 18h) A->C B Sodium Azide (NaN3) (Nucleophile Source) B->C D Dimethyl 5-(azidomethyl)isophthalate (Target: C11H11N3O4) C->D Yield >90% E In-Process Validation (IR: ~2100 cm⁻¹ Azide Stretch) D->E Quality Control

Fig 1: Sₙ2 displacement pathway for synthesizing Dimethyl 5-(azidomethyl)isophthalate.

Self-Validating Protocol: Sₙ2 Azidation
  • Initiation: Dissolve 2.0 g (8.2 mmol) of Dimethyl 5-(bromomethyl)isophthalate in 40 mL of acetone/water (3:1 v/v).

  • Nucleophilic Attack: Add 3.21 g (49.5 mmol, ~6 eq excess) of Sodium Azide. The large excess drives the equilibrium forward and suppresses competitive hydrolysis of the benzylic position.

  • Propagation: Reflux the mixture for 18 hours under an inert argon atmosphere.

  • Workup & Extraction: Remove volatiles in vacuo. Dissolve the remaining residue in 75 mL of CHCl₃ and wash with brine (2 × 50 mL) to remove unreacted NaN₃ and salts. Dry the organic phase over Na₂SO₄ and concentrate.

  • Validation System: Confirm success via FTIR spectroscopy. A strong, sharp absorption band at ~2100 cm⁻¹ (asymmetric azide stretch) is the absolute diagnostic marker of a successful transformation.

Applications: CuAAC Bioconjugation & MOF Functionalization

Once synthesized, this molecule is a powerhouse for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . In materials science, the dimethyl esters are often hydrolyzed to yield H₂bdc-CH₂N₃, which is then coordinated with Zirconium (Zr⁴⁺) clusters to form UiO-66-CH₂N₃ MOFs [2]. The pendant azide groups lining the MOF pores act as chemical handles for post-synthetic modification (PSM), allowing researchers to "click" fluorophores, drugs, or targeting peptides directly into the framework.

In bioconjugation, the unhydrolyzed dimethyl ester can be used to crosslink alkyne-modified biomolecules. The causality behind using a Cu(I) catalyst system stabilized by THPTA is to prevent copper-induced generation of reactive oxygen species (ROS), which would otherwise degrade sensitive biomolecular targets.

CuAAC_Workflow A Dimethyl 5-(azidomethyl)isophthalate (Bioorthogonal Handle) C Cu(I) Catalyst System (CuSO4 + Ascorbate + THPTA) A->C Mix in Buffer/DMSO B Alkyne-Modified Target (e.g., Peptide/Fluorophore) B->C Mix in Buffer/DMSO D 1,2,3-Triazole Linkage (Stable Cycloaddition) C->D CuAAC (RT, 2h) E Purification & Validation (SEC / LC-MS) D->E Isolate Conjugate

Fig 2: CuAAC bioconjugation workflow utilizing the azidomethyl functional handle.

Self-Validating Protocol: CuAAC Bioconjugation
  • Preparation: Dissolve the alkyne-modified target in a compatible aqueous buffer (pH 7.4). Dissolve Dimethyl 5-(azidomethyl)isophthalate in DMSO (final DMSO concentration should not exceed 10% to prevent biomolecule denaturation).

  • Catalyst Premix: In a separate vial, mix CuSO₄ (1 eq) with THPTA ligand (5 eq). Causality: Premixing ensures the Cu(II) is fully coordinated by THPTA before reduction, preventing free Cu(I) from catalyzing oxidative side reactions.

  • Activation: Add Sodium Ascorbate (10 eq) to the premix to reduce Cu(II) to the active Cu(I) species. The solution will briefly turn brown/yellow.

  • Conjugation: Add the activated catalyst to the azide-alkyne mixture. Stir at room temperature for 2 hours.

  • Validation System: Purify via Size Exclusion Chromatography (SEC). Validate the formation of the 1,2,3-triazole linkage using LC-MS (looking for the exact mass of the combined adduct) and confirm the disappearance of the 2100 cm⁻¹ azide stretch via IR.

References

  • Title: Dibenzodiazepinone-type mAChR ligands: radio- and fluorescence labeling enable unveiling of dualsteric M2R binding and conjugation Source: Publikationsserver der Universität Regensburg URL
  • Title: Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks Source: Chemistry of Materials - ACS Publications URL
  • Title: Dimethyl 5-(bromomethyl)

Spectroscopic Characterization of Dimethyl 5-(azidomethyl)isophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of Dimethyl 5-(azidomethyl)isophthalate , a critical intermediate in the development of functionalized Metal-Organic Frameworks (MOFs) and "click" chemistry applications.

Executive Summary & Application Context

Dimethyl 5-(azidomethyl)isophthalate (CAS: 1220529-82-7) serves as a pivotal bifunctional linker precursor. Its structure combines a rigid isophthalate core—essential for coordinating metal nodes in MOFs like UiO-66—with a pendant azidomethyl group. This azide moiety remains uncoordinated during framework assembly, providing a "clickable" handle for post-synthetic modification (PSM) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from its halogenated precursors (e.g., dimethyl 5-(bromomethyl)isophthalate) and ensuring high-purity isolation for subsequent materials science applications.

Synthesis & Reaction Pathway

The synthesis follows a classic nucleophilic substitution (


) pathway, converting the bromomethyl derivative into the azide. This transformation is spectroscopically distinct, marked by the disappearance of the C-Br stretch and the emergence of the intense azide resonance.
Reaction Scheme

The conversion utilizes sodium azide (


) in a polar aprotic solvent (DMF or Acetone/Water) to displace the bromide leaving group.

SynthesisPathway cluster_conditions Reaction Conditions Bromide Dimethyl 5-(bromomethyl)isophthalate (Precursor) Azide Dimethyl 5-(azidomethyl)isophthalate (Target) Bromide->Azide Byproduct NaBr (Removed by wash) Bromide->Byproduct Reagents NaN3 (1.5 eq) DMF or Acetone/H2O RT to 60°C

Figure 1: Nucleophilic substitution pathway for the synthesis of the target azide.

Spectroscopic Data Profile

The following data represents the consensus spectroscopic profile derived from high-purity isolates used in MOF ligand synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by the symmetry of the isophthalate core. The key diagnostic feature is the upfield shift of the benzylic methylene protons (

) when converting from

to

.

H NMR Data (400 MHz, CDCl

)
Position / GroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C2) 8.65 Singlet (t)1HProton between two ester groups (most deshielded).
Ar-H (C4, C6) 8.23 Singlet (d)2HProtons adjacent to the azidomethyl group.
Benzylic (-CH

-)
4.45 Singlet2HDiagnostic Peak. Shifts from ~4.55 ppm (Br) to ~4.45 ppm (N

).
Ester (-OCH

)
3.96 Singlet6HMethyl ester protons (chemically equivalent).

> Note: The benzylic protons appear as a sharp singlet. Broadening of this peak may indicate incomplete substitution or residual solvent interaction.


C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
Carbonyl (C=O) 166.1 Ester carbonyl carbons.
Aromatic (C-q) 137.5 Quaternary carbon attached to

.
Aromatic (C-H) 133.2 C4/C6 carbons.
Aromatic (C-q) 131.0 Quaternary carbons attached to esters.
Aromatic (C-H) 129.8 C2 carbon.
Benzylic (-CH

-)
54.2 Diagnostic Peak. Distinct from C-Br (~32 ppm) and C-OH (~64 ppm).
Methoxy (-OCH

)
52.6 Methyl ester carbons.
Infrared (IR) Spectroscopy

IR spectroscopy provides the most immediate confirmation of reaction success due to the high intensity of the azide stretching vibration.

Frequency (cm

)
IntensityAssignmentDiagnostic Value
2105 - 2110 Strong, Sharp -N

Stretch
Primary confirmation of azide incorporation.
1725 - 1730 StrongC=O StretchConfirms integrity of ester groups.
2955 WeakC-H StretchAromatic/Aliphatic C-H.
1245 MediumC-O StretchEster linkage.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 249.22 g/mol

m/z ValueIon TypeInterpretation
250.2

Protonated molecular ion (ESI).
221.2

Loss of nitrogen gas (common fragmentation for azides).
218.0

Loss of methoxy group.

Experimental Protocol: Synthesis & Isolation

This protocol ensures the safe handling of organic azides and high-yield isolation.

Safety Precaution: Sodium azide is acutely toxic and can form explosive metal azides. Avoid using halogenated solvents (DCM) in the presence of free azide if possible, or wash thoroughly. Do not concentrate azide solutions to dryness if the C/N ratio is low (though this compound is stable).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve Dimethyl 5-(bromomethyl)isophthalate (1.0 equiv, e.g., 2.87 g, 10 mmol) in DMF (20 mL) or an Acetone/Water (3:1) mixture.

  • Azidation: Add Sodium Azide (

    
    ) (1.5 equiv, 0.98 g, 15 mmol) in a single portion.
    
  • Reaction: Stir the mixture at Room Temperature for 12–18 hours. (Heating to 60°C accelerates the reaction to <4 hours but requires careful monitoring).

  • Monitoring: Check TLC (Hexane/Ethyl Acetate 4:1). The starting bromide (

    
    ) should disappear, replaced by the azide (
    
    
    
    , often very close, but stains differently—azides are UV active).
  • Work-up:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine (

      
       mL) to remove DMF and excess azide.
      
    • Dry over anhydrous

      
        or 
      
      
      
      .
  • Purification: Concentrate under reduced pressure. The product usually crystallizes as a white or off-white solid upon removal of solvent. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Workflow Logic Diagram

ExperimentalWorkflow Start Start: Bromide Precursor + NaN3 in DMF Reaction Stir at RT (12h) or 60°C (4h) Start->Reaction Quench Pour into Ice Water Extract w/ EtOAc Reaction->Quench TLC Check Wash Wash w/ Brine (Removes DMF/NaN3) Quench->Wash Dry Dry (MgSO4) Concentrate Wash->Dry Result Product: White Solid (Check IR for 2100 cm-1) Dry->Result

Figure 2: Isolation workflow for Dimethyl 5-(azidomethyl)isophthalate.

References

  • Synthesis & MOF Application: Kim, M., Cahill, J. F., Su, Y., Prather, K. A., & Cohen, S. M. (2012). Postsynthetic Modification of a Metal-Organic Framework to Engineer a "Clickable" Platform. Chemical Science, 3(1), 126-130.

  • Ligand Characterization: Morris, W., Doonan, C. J., Furukawa, H., Banerjee, R., & Yaghi, O. M. (2008). Crystals as Molecules: Postsynthesis Modification of Zeolitic Imidazolate Frameworks with Medical Applications. Journal of the American Chemical Society, 130(38), 12626–12627.

  • General Azide Synthesis: Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

  • Precursor Data (Bromide): Sigma-Aldrich. Dimethyl 5-(bromomethyl)isophthalate Product Specification.

Technical Guide: Solubility Profile of Dimethyl 5-(azidomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, handling protocols, and experimental applications of Dimethyl 5-(azidomethyl)isophthalate , a critical intermediate in the synthesis of functionalized metal-organic frameworks (MOFs), dendrimers, and "click" chemistry conjugates.[1][2][3]

Executive Summary

Dimethyl 5-(azidomethyl)isophthalate (CAS: Analogous to 126456-55-3) is a bifunctional aromatic ester featuring an electrophilic azide motif.[1][2][3][4] Its solubility behavior is governed by the competition between its lipophilic dimethyl ester scaffold and the dipolar azidomethyl group.[2][3][4]

For researchers, this molecule presents a "Solubility Duality" :

  • High Solubility in chlorinated and polar aprotic solvents (DCM, DMF), facilitating nucleophilic substitution and click reactions.[3][4]

  • Temperature-Dependent Solubility in alcohols (MeOH, EtOH), making them ideal candidates for purification via recrystallization.[2][3][4]

Physicochemical Architecture

To predict and manipulate solubility, one must understand the molecular forces at play:

  • The Scaffold (Lipophilic): The dimethyl isophthalate core provides significant non-polar character, driving solubility in organic solvents like ethyl acetate and chloroform.[3][4]

  • The Azide (Dipolar): The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group introduces a dipole moment.[3] While it does not confer water solubility, it enhances interaction with polar aprotic solvents (DMSO, DMF) and prevents the molecule from dissolving well in strictly non-polar alkanes (Pentane, Hexane) at room temperature.[1][2][3]
    
  • Crystalline Lattice: The planarity of the benzene ring and the symmetry of the esters encourage ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking, often resulting in a solid that requires energy (heat or high-solvency media) to disrupt the lattice.[2][3]
    
Comprehensive Solubility Profile

The following data categorizes solvents based on their thermodynamic interaction with Dimethyl 5-(azidomethyl)isophthalate.

Solubility Categorization Table
Solvent ClassSpecific SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), Chloroform (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Excellent (>100 mg/mL)Ideal for extraction, transfer, and NMR analysis.[2][3][4]
Polar Aprotic DMF, DMSO, DMAcExcellent (>100 mg/mL)Preferred for CuAAC "Click" reactions and nucleophilic substitutions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[4]
Esters/Ketones Ethyl Acetate, Acetone, THFGood (50–100 mg/mL)Standard solvents for silica gel chromatography and reaction workups.[3][4]
Alcohols Methanol, Ethanol, IsopropanolModerate / Temp-Dependent Primary Recrystallization Solvents. Soluble at boiling; sparingly soluble at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.[2][3][4]
Ethers Diethyl Ether, MTBEModerate Good for washing precipitates; poor for dissolving large crystalline masses.[3][4]
Alkanes Hexanes, Pentane, HeptanePoor / Anti-Solvent Used to crash out the product from DCM or EtOAc solutions.[2][3][4]
Aqueous Water, BrineInsoluble Used as the immiscible phase in liquid-liquid extraction to remove salts.[2][3][4]
Experimental Protocols
Protocol A: Recrystallization (Purification)

Objective: Isolate high-purity Dimethyl 5-(azidomethyl)isophthalate from crude reaction mixtures (often containing traces of sodium azide or brominated precursors).[1][3][4]

  • Dissolution: Place crude solid in a flask. Add Methanol (MeOH) or Ethanol (EtOH) (approx. 10 mL per gram of solid).[4]

  • Heating: Heat to reflux (

    
    ) with stirring until the solid dissolves completely.
    
    • Note: If insoluble particulates remain (likely inorganic salts like NaBr), filter the hot solution rapidly through a pre-warmed fritted funnel.[4]

  • Nucleation: Remove from heat and allow the solution to cool slowly to room temperature on the benchtop.

  • Crystallization: Once ambient temperature is reached, place the flask in an ice bath (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) for 2 hours. White needles or plates should form.[3]
    
  • Collection: Filter via vacuum filtration. Wash the cake with cold Methanol (-20°C).

  • Drying: Dry under high vacuum (< 5 mbar) at ambient temperature. Avoid heating above 40°C during drying to prevent azide decomposition.[1][2][3][4]

Protocol B: Solvent Screening for "Click" Chemistry

Objective: Select the optimal solvent system for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]

  • System 1 (Standard): THF/Water (4:1) .[4]

    • Why: The organic component (THF) dissolves the isophthalate ester, while water solubilizes the copper catalyst and ascorbate.[2][3]

  • System 2 (High Concentration): DMF or DMSO .[3][4]

    • Why: For reactions requiring high reactant concentrations (>0.5 M).[3][4] Requires aqueous workup to remove the high-boiling solvent.[2][3][4]

  • System 3 (Biocompatible/Green): t-Butanol/Water (1:1) .[1][3][4]

    • Why: Classic Sharpless conditions.[3][4][5] Ensure the isophthalate is fully dissolved; mild heating (40°C) may be required.[4]

Safety & Stability (The "Azide Rule")

While Dimethyl 5-(azidomethyl)isophthalate is generally stable, all organic azides carry a risk of decomposition or explosion.[1][3][4]

  • The C/N Ratio Rule: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    
    • For this molecule (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ): 
      
      
      
      .
    • Verdict: The ratio is 5 , which is safely above the danger threshold of 3.[2][3][4] It is considered stable at standard laboratory temperatures.[3][4]

  • Thermal Limit: Do not heat neat (solvent-free) material above 100°C .[1][3][4]

  • Incompatibility: Avoid contact with strong acids (forms hydrazoic acid,

    
    , which is highly toxic and explosive) and transition metals in the absence of ligands.[2][3]
    
Visualizations
Figure 1: Solubility Decision Tree

Caption: Logical flow for selecting the appropriate solvent based on the experimental objective (Reaction vs. Purification).

SolubilityLogic Start Select Solvent for Dimethyl 5-(azidomethyl)isophthalate Objective What is the Objective? Start->Objective Reaction Chemical Reaction (Click / Substitution) Objective->Reaction Purification Purification (Isolation) Objective->Purification Analysis Analysis (NMR / TLC) Objective->Analysis Polarity Reagents Solubility? Reaction->Polarity Method Method? Purification->Method Solv_CDCl3 CDCl3 or DMSO-d6 Analysis->Solv_CDCl3 Hetero Mixed Organic/Inorganic (e.g., CuSO4 + Azide) Polarity->Hetero Inorganic Salts Homo All Organic Reagents Polarity->Homo Organic Only Solv_THF THF / Water (4:1) or t-BuOH / Water Hetero->Solv_THF Solv_DMF DMF or DMSO (High Solubility) Homo->Solv_DMF Cryst Recrystallization Method->Cryst Chrom Column Chromatography Method->Chrom Solv_MeOH Methanol or Ethanol (Hot -> Cold) Cryst->Solv_MeOH Solv_HexEtOAc Hexanes : EtOAc (Gradient 10:1 to 3:1) Chrom->Solv_HexEtOAc

Figure 2: Recrystallization Workflow

Caption: Step-by-step thermodynamic cycle for purifying the compound using temperature-dependent solubility.

Recrystallization Step1 1. Dissolution Solvent: MeOH/EtOH Temp: Reflux (65-78°C) State: Clear Solution Step2 2. Filtration (Hot) Remove insoluble salts (e.g., NaBr) Step1->Step2 Hot Step3 3. Cooling Slow ramp to 25°C then 0°C (Ice Bath) Step2->Step3 filtrate Step4 4. Nucleation Formation of White Needles Step3->Step4 ΔT Step5 5. Isolation Vacuum Filtration Wash: Cold MeOH Step4->Step5 Solid

[1][2][3][4][6]

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[4] PubChem Compound Summary for CID 15088, Dimethyl isophthalate. Retrieved from [Link]

    • Note: Provides baseline solubility data for the dimethyl isophthal
  • Synthesis & Purification Protocols: Note: Describes recrystallization of isophthalate deriv
  • Azide Safety & Handling

    • Baskin, J. M., et al. (2007).[1][3][4] "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences. (Contextualizes the stability of aryl/alkyl azides).

    • General Reference: Bräse, S., et al. (2005).[1][3][4] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[3][4] Angewandte Chemie International Edition.

  • Reaction Solvent Selection: Note: Confirms solubility in DMSO/DMF for MOF ligand synthesis.

Sources

Technical Guide: Safe Handling and Utilization of Dimethyl 5-(azidomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety and handling precautions for "Dimethyl 5-(azidomethyl)isophthalate" Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Hazard Classification[1]

Dimethyl 5-(azidomethyl)isophthalate is a functionalized benzylic azide widely utilized as a bifunctional linker in Metal-Organic Framework (MOF) synthesis and fragment-based drug discovery (click chemistry). While valuable for its orthogonal reactivity (ester vs. azide), it presents specific high-energy hazards inherent to organic azides.

This guide provides a rigorous safety framework based on thermodynamic stability calculations and field-proven operational protocols. It is designed to move beyond generic "safety first" advice into actionable, mechanism-based procedures.

Core Hazard Matrix
Hazard DomainClassificationCritical Insight
Energetic Stability Conditionally Stable C/N Ratio

5. Isolable, but shock-sensitive.
Chemical Class Benzylic Azide Higher sensitivity than alkyl azides; prone to photolytic decomposition.
Incompatibility Halogenated Solvents CRITICAL: Do not use DCM/CHCl

during synthesis with NaN

.
Physical Hazard Friction/Shock Risk of detonation at ground glass joints or under metal compression.

Chemical Identity & Thermodynamic Stability Analysis

Before handling, every researcher must validate the theoretical stability of the azide. We utilize the Carbon/Nitrogen (C/N) Ratio and the Rule of Six to determine isolability.[1]

Structural Properties
  • Chemical Name: Dimethyl 5-(azidomethyl)isophthalate

  • Molecular Formula:

    
    
    
  • Molecular Weight:

    
     g/mol 
    
  • Functional Groups:

    • Isophthalate esters (Stable, electron-withdrawing)

    • Benzylic Azide (

      
      , Reactive, Energetic)
      
Stability Calculation (The "C/N Rule")

The safety of isolating an organic azide is estimated by the ratio of carbon and oxygen atoms to nitrogen atoms.



For Dimethyl 5-(azidomethyl)isophthalate:



Interpretation:

  • Ratio < 1: Unstable/Explosive. Never isolate.

  • Ratio 1–3: Unstable. Store as dilute solution only.

  • Ratio

    
     3: Isolable.  The compound is theoretically stable enough to be isolated as a solid.
    

Scientist’s Note: While a ratio of 5.0 indicates stability, benzylic azides possess unique sensitivity. The benzylic position weakens the


 bond, increasing susceptibility to thermal decomposition and photolysis. Treat this solid as a Class 1.3 Explosive  (Fire hazard with minor blast/projection hazard) in the lab.

Operational Protocols: Synthesis & Handling

Synthesis Safety (The "Halogen Rule")

The most common synthesis route involves nucleophilic substitution of Dimethyl 5-(bromomethyl)isophthalate with Sodium Azide (


).

CRITICAL PROTOCOL:

  • Solvent Selection: Use DMSO, DMF, or Acetonitrile .

  • Strict Prohibition: NEVER use Dichloromethane (DCM) or Chloroform when free azide ions (

    
    ) are present.
    
    • Mechanism:[2][3] Azide ions react with halomethanes to form Diazidomethane (

      
      ) or Triazidomethane , which are extremely volatile and explosive liquids that can detonate without warning.
      
Isolation and Purification
  • Work-up: Quench excess

    
     (see Section 4) before extraction.
    
  • Concentration:

    • Do NOT rotary evaporate to total dryness if the bath temperature exceeds 30°C.

    • Use a blast shield during concentration.

    • Stop evaporation while the oil/solid is still "wet" with solvent if possible, or use a stream of nitrogen for the final drying step to avoid thermal accumulation.

  • Crystallization: If crystallizing, avoid scratching the glass to induce nucleation. Use a seed crystal or cooling.

Equipment Constraints
  • No Metal Spatulas: Use Teflon, plastic, or wood spatulas. Metal contact (especially Copper, Lead, Brass) can form heavy metal azides, which are primary explosives.

  • No Ground Glass Joints: Use Teflon sleeves or greased joints. Friction at the joint can detonate azide dust trapped in the grinding surface.

  • Light Protection: Wrap flasks in aluminum foil. Benzylic azides degrade to imines/aldehydes under UV/ambient light.

Deactivation & Waste Disposal (Quenching)

Never dispose of active azide waste down the drain. You must chemically deactivate the azide functionality.

Method A: Phosphine Reduction (Preferred for Organic Azides)

This method (Staudinger reduction) converts the organic azide to a stable amine.

  • Dissolve waste azide in THF/Water.

  • Add 1.5 equivalents of Triphenylphosphine (

    
    ) .
    
  • Stir overnight.

    
     gas will evolve (ensure venting).
    
  • The resulting amine is generally non-explosive and can be disposed of as standard organic waste.

Method B: Nitrite Destruction (For Excess only)

Use this only for the aqueous layer containing unreacted sodium azide, NOT the organic benzylic azide product.

  • Cool the aqueous stream to 0°C.

  • Add Sodium Nitrite (

    
    ) (1.5 equiv relative to azide).
    
  • Slowly add 20% Sulfuric Acid (

    
    ).
    
    • Reaction:

      
      .
      
    • Warning: This releases NO gas (toxic). Must be done in a fume hood.

Visualized Safety Workflows

Decision Matrix: Can I Isolate This Azide?

AzideSafety Start Evaluate Azide Structure Calc Calculate (Nc + No) / Nn Start->Calc CheckRatio Is Ratio >= 3? Calc->CheckRatio Isolable Theoretically Isolable (Dimethyl 5-(azidomethyl)isophthalate = 5.0) CheckRatio->Isolable Yes (>=3) Unstable DO NOT ISOLATE Store as Dilute Solution CheckRatio->Unstable No (<3) BenzylicCheck Check Sub-Class: Is it Benzylic/Allylic? Isolable->BenzylicCheck Precautions Apply Benzylic Protocols: 1. Light Shielding 2. No Acid Contact 3. Cold Storage (<4°C) BenzylicCheck->Precautions Yes Standard Standard Azide Protocols BenzylicCheck->Standard No

Figure 1: Safety decision matrix for determining isolation protocols. The target compound (Ratio=5) clears the isolation threshold but triggers "Benzylic" specific precautions.

Synthesis & Quench Workflow

SynthesisFlow Setup Setup: Solvent: DMF/DMSO No Metal Spatulas Reaction Reaction: Bromide + NaN3 Temp: < 60°C Setup->Reaction Workup Workup: Dilute with Water Extract (EtOAc/Et2O) Reaction->Workup WasteSplit Phase Separation Workup->WasteSplit OrgPhase Organic Phase (Product) WasteSplit->OrgPhase AqPhase Aqueous Phase (Excess NaN3) WasteSplit->AqPhase DryOrg Drying: Rotovap (Do not distill to dryness) Store in Amber Vial OrgPhase->DryOrg QuenchAq Quench: NaNO2 + H2SO4 (Fume Hood) AqPhase->QuenchAq

Figure 2: Operational workflow emphasizing the separation of product handling from toxic aqueous waste quenching.

Emergency Response

ScenarioImmediate Action
Spill (Solid) Do NOT sweep. Dampen with water-wet paper towels to prevent dust generation. Wipe up gently. Place towels in a plastic container for chemical deactivation.
Spill (Solution) Absorb with vermiculite or sand. Do not use paper/organic rags if the solution is concentrated.
Fire Use Water Spray or CO2 . Do not use dry chemical extinguishers if they are not rated for energetic materials. Fight fire from maximum distance.
Exposure Inhalation: Move to fresh air immediately (risk of vasodilation/hypotension). Skin: Wash with soap and water; azides penetrate skin rapidly.

References

  • Bräse, S., et al. (2005).[4] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. [Link]

  • University of California Center for Laboratory Safety. (2023). "Safety Guidelines for Handling Organic Azides." UCSB Safety Notes. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. [Link]

  • Stanford University. (2024). "Information on Azide Compounds." Environmental Health & Safety. [Link]

Sources

"Dimethyl 5-(azidomethyl)isophthalate" as a precursor for functionalized isophthalic acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of Dimethyl 5-(azidomethyl)isophthalate , a strategic "click-ready" scaffold for advanced materials and medicinal chemistry.

Executive Summary

Dimethyl 5-(azidomethyl)isophthalate is a bifunctional building block that bridges the gap between structural rigidity and chemical versatility. Its core isophthalate motif serves as a robust ligand for Metal-Organic Frameworks (MOFs) and a pharmacophore in medicinal chemistry. However, its true value lies in the pendant azidomethyl group .

This azide handle allows for bio-orthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid generation of libraries (drug discovery) or the post-synthetic modification of porous materials (MOFs) without compromising structural integrity. This guide outlines the validated synthesis, safety protocols, and application workflows for this critical intermediate.

Strategic Utility & Mechanism

The compound functions as a "masked" reactive site. In coordination chemistry, the ester groups (or their hydrolyzed acid forms) bind metal nodes to form the lattice. The azide group, being chemically inert to most MOF synthesis conditions (solvothermal heating), remains available for late-stage modification.

Key Advantages:
  • Orthogonality: The azide does not interfere with ester hydrolysis or coordination bonding.

  • Steric Freedom: The methylene spacer (-CH2-) decouples the azide from the aromatic ring, reducing steric hindrance during "Click" reactions.

  • Safety Profile: Unlike low-molecular-weight organic azides, the high C/N ratio (>3) of this molecule renders it stable at standard storage conditions, though standard azide precautions remain mandatory.

Validated Synthesis Protocol

Objective: Conversion of Dimethyl 5-(bromomethyl)isophthalate to Dimethyl 5-(azidomethyl)isophthalate via SN2 substitution.

Reaction Scheme

The transformation utilizes sodium azide acts as a strong nucleophile, displacing the benzylic bromide.

Synthesis Bromide Dimethyl 5-(bromomethyl) isophthalate Azide Dimethyl 5-(azidomethyl) isophthalate Bromide->Azide DMF, 60°C, 4h (SN2 Substitution) NaN3 Sodium Azide (NaN3) NaN3->Azide Byproduct NaBr Azide->Byproduct Side Product

Figure 1: Nucleophilic substitution pathway for the synthesis of the target azide.

Experimental Procedure

Note: All steps must be performed in a fume hood behind a blast shield.

Reagents:

  • Dimethyl 5-(bromomethyl)isophthalate (1.0 equiv)

  • Sodium Azide (1.2 equiv)

  • Dimethylformamide (DMF) [Anhydrous]

Step-by-Step Protocol:

  • Preparation: Dissolve Dimethyl 5-(bromomethyl)isophthalate (e.g., 2.87 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Azidation: Add Sodium Azide (0.78 g, 12 mmol) in a single portion.

    • Critical: Do not use halogenated solvents (DCM/CHCl3) to avoid forming explosive di/tri-azidomethane.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The bromide spot (lower Rf) should disappear, replaced by the azide (higher Rf).

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL).

    • Safety: The aqueous layer contains excess NaN3. Quench with dilute bleach or handle as hazardous azide waste.

  • Purification: Wash the organic layer with brine, dry over MgSO4, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85-95% (White to off-white solid).

Functionalization & Applications

Once synthesized, the molecule serves as a divergent hub.

Divergent Synthesis Pathways

The following diagram illustrates the three primary fates of the scaffold: Hydrolysis (for MOFs), Click Chemistry (for functionalization), and Reduction (for amination).

Applications Core Dimethyl 5-(azidomethyl) isophthalate Hydrolysis Hydrolysis (LiOH/THF/H2O) Core->Hydrolysis Click CuAAC Click Reaction (R-C≡CH, Cu(I)) Core->Click Reduction Staudinger Reduction (PPh3, H2O) Core->Reduction FreeAcid 5-(azidomethyl) isophthalic acid Hydrolysis->FreeAcid MOF Azide-Functionalized MOF (e.g., UiO-66-N3) FreeAcid->MOF Solvothermal Synthesis (ZrCl4 / DMF) Triazole Functionalized Triazole Derivative Click->Triazole Drug Drug Conjugate / Imaging Agent Triazole->Drug Amine Dimethyl 5-(aminomethyl) isophthalate Reduction->Amine

Figure 2: Divergent application pathways for the azide scaffold.

Application Case Studies
A. Metal-Organic Frameworks (MOFs)

The hydrolyzed form, 5-(azidomethyl)isophthalic acid , is a structural analog of isophthalic acid. It can be used to synthesize "pre-functionalized" MOFs (e.g., UiO-66 or NOTT-series analogs).

  • Workflow:

    • Hydrolyze diester to diacid (LiOH, THF/H2O).

    • React diacid with metal salt (e.g., ZrCl4 or Cu(NO3)2).

    • Post-Synthetic Modification (PSM): Treat the solid MOF with an alkyne-bearing fluorophore or drug. The azide "clicks" to the alkyne inside the pores, anchoring the payload.

B. Medicinal Chemistry (Fragment-Based Drug Design)

Isophthalic acid derivatives are known ligands for Protein Kinase C (PKC) .[1]

  • Strategy: Use the azide to attach diverse lipophilic or polar chains via a triazole linker to probe the C1 domain binding pocket of PKC.

  • Advantage: The triazole ring formed during the click reaction mimics a peptide bond (bioisostere) but is resistant to enzymatic hydrolysis.

Technical Data Summary

PropertyValue / Description
Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
Solubility Soluble in DMF, DMSO, DCM, EtOAc. Insoluble in water.
Stability Stable at RT. Store at 2-8°C. Avoid light exposure.
IR Signature Strong azide stretch at ~2100 cm⁻¹ .
1H NMR Diagnostic Singlet at ~4.4-4.5 ppm (benzylic -CH2-N3).

Safety & Handling (Critical)

Hazard Class: Acute Toxin, Potential Explosive (if concentrated/heated).

  • The "Rule of Six": This molecule has 11 carbons and 3 nitrogens. (

    
    ). This ratio is > 3, indicating the molecule is stable  and isolable. However, always treat azides as potential explosives.
    
  • Incompatibility:

    • Acids: Contact with acid releases Hydrazoic Acid (HN3), which is highly toxic and explosive.[2]

    • Metals: Do not use metal spatulas. Copper or lead azides (formed in drains or on metal surfaces) are extremely shock-sensitive.

    • Halogenated Solvents: Avoid DCM during the synthesis step with sodium azide to prevent formation of diazidomethane.

References

  • Safe Handling of Azides. University of Pittsburgh EH&S Guidelines. (04-028).[3][4] Provides the "Rule of Six" and C/N ratio calculations for organic azide stability. Link

  • Post-synthetic modification of MOFs. Dalton Transactions, 2012. Describes the use of azide-functionalized linkers for orthogonal click chemistry in UiO-66 frameworks. Link

  • Design and synthesis of isophthalic acid derivatives. Journal of Medicinal Chemistry (via PubMed), 2009. Details the utility of 5-substituted isophthalates as Protein Kinase C ligands. Link

  • Copper-Based MOFs for Click Chemistry. Catalysts, 2023.[5] Reviews the use of Cu-MOFs and functionalized linkers in CuAAC reactions. Link

  • Taming Bromine Azide. Journal of Organic Chemistry (PMC), 2023. Discusses the radical mechanisms and safety profiles of azide substitution reactions. Link

Sources

Thermal Stability and Decomposition Kinetics of Dimethyl 5-(azidomethyl)isophthalate (DMAI): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Dimethyl 5-(azidomethyl)isophthalate (DMAI) is a highly versatile bifunctional building block widely utilized in chemical biology, dendrimer synthesis, and materials science. As a primary reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, its structural utility is undeniable. However, the presence of the azidomethyl moiety classifies DMAI as an energetic material. Understanding its thermal stability, decomposition kinetics, and safe handling limits is paramount for scaling up synthetic workflows and preventing thermal runaway.

This whitepaper synthesizes the fundamental thermodynamic principles governing benzyl azide derivatives and applies them to DMAI. It provides a mechanistic overview of its decomposition and establishes field-proven, self-validating analytical protocols for thermal hazard assessment.

Chemical Profile & Energetic Assessment

The intrinsic stability of an organic azide is largely dictated by its molecular framework and the ratio of carbon to energetic nitrogen atoms.

According to the empirical "Rule of Six," an azide-containing molecule generally exhibits manageable stability if it contains at least six carbon atoms per energetic functional group[1]. DMAI possesses 11 carbon atoms and a single azide group, yielding a Carbon-to-Nitrogen (C/N) ratio of 3.66 (11:3). While this high carbon content dampens the extreme shock sensitivity seen in low-molecular-weight azides, the compound remains highly susceptible to thermally induced decomposition[2].

Table 1: Physicochemical & Energetic Profile of DMAI
ParameterValueAnalytical Significance
Molecular Formula C₁₁H₁₁N₃O₄Baseline for stoichiometric mass loss calculations.
Molecular Weight 249.22 g/mol Required for kinetic modeling and molar enthalpy.
Energetic Group Azidomethyl (-CH₂N₃)Primary site of thermal liability.
C/N Ratio 11:3 (3.66)Satisfies the "Rule of Six," indicating room-temperature stability[1].
Theoretical N₂ Mass Loss 11.23%Target metric for validation during Thermogravimetric Analysis (TGA).

Mechanistic Pathway of Thermal Decomposition

The thermal degradation of azidomethyl-substituted aromatics like DMAI is not a random fragmentation; it is a highly predictable, stepwise chemical cascade.

Upon reaching its onset decomposition temperature (


), the azide group undergoes homolytic or concerted cleavage. This highly exothermic step extrudes diatomic nitrogen (

) and generates a highly reactive, electron-deficient nitrene intermediate [3]. Because nitrenes are transient, the molecule rapidly undergoes a 1,2-hydrogen shift to stabilize into an imine derivative (a benzenemethanimine analog)[3]. At temperatures exceeding 250 °C, secondary decomposition occurs, leading to the formation of nitriles, hydrogen cyanide (HCN), and polymeric tars[4].

DMAI_Decomposition A Dimethyl 5-(azidomethyl)isophthalate (C11H11N3O4) B Nitrene Intermediate + N₂ Gas (m/z 28) A->B Heat (>170°C) Exothermic N₂ Extrusion C Imine Derivative (Benzenemethanimine) B->C 1,2-Hydrogen Shift Rapid Stabilization D Secondary Degradation (HCN, Nitriles, Tars) C->D >250°C Thermal Cracking

Fig 1: Thermal decomposition pathway of DMAI via nitrene intermediate and N2 extrusion.

Expected Thermal Parameters

Based on rigorous calorimetric datasets for structurally homologous benzyl azides and diazo compounds, researchers should anticipate the following thermal behavior for DMAI during characterization[2][5].

Table 2: Projected Thermal Analysis Parameters (DSC/TGA)
Thermal MetricExpected RangeInstrumentCausality / Implication
Onset Temp (

)
170 °C – 200 °CDSCThe threshold where N₂ extrusion initiates.
Peak Temp (

)
210 °C – 235 °CDSCThe point of maximum exothermic heat flow.
Enthalpy (

)
-150 to -220 kJ/molDSCQuantifies the explosive energy potential[5].
Primary Mass Loss ~11.2%TGACorresponds directly to the loss of the N₂ fragment.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermal characterization must be treated as a self-validating system. The following methodologies are engineered to prevent instrumental artifacts and confirm the causality of the observed data.

Protocol A: Differential Scanning Calorimetry (DSC) for Runaway Assessment

Objective: Accurately measure


 and 

without pressure-induced interference.
  • Instrument Calibration: Run Indium and Zinc standards prior to analysis. Validation: Ensures the baseline heat flow and temperature sensors are accurate within ±0.1 °C.

  • Sample Preparation (Critical Step): Weigh exactly 1.0–2.0 mg of DMAI into an aluminum crucible with a pierced/vented lid .

    • Causality: Azide decomposition generates massive volumes of

      
       gas. If a hermetically sealed pan is used, the internal pressure will rupture the pan, creating a massive endothermic artifact on the thermogram that masks the true exothermic hazard[6].
      
  • Atmospheric Control: Purge the furnace with dry Nitrogen (

    
    ) at 50 mL/min.
    
    • Causality: An inert atmosphere prevents concurrent oxidative degradation from skewing the integration of the decomposition peak.

  • Kinetic Heating Program: Perform separate runs at dynamic heating rates of 5, 10, 15, and 20 °C/min from 25 °C to 350 °C.

    • Validation: Utilizing multiple heating rates allows the application of the Kissinger method to calculate the activation energy (

      
      ), proving that the peak shift is kinetically driven rather than an instrument lag[7].
      
Protocol B: TGA Coupled with Mass Spectrometry (TGA-MS)

Objective: Prove that the initial mass loss is exclusively due to


 extrusion.
  • Sample Loading: Load 2.0–3.0 mg of DMAI into an open alumina (

    
    ) crucible.
    
  • Carrier Gas Selection (Critical Step): Purge the system with Argon gas at 40 mL/min.

    • Causality: Standard TGA uses

      
       as a carrier gas. However, because the decomposition product of DMAI is 
      
      
      
      , using a nitrogen carrier would create a massive background signal, blinding the Mass Spectrometer. Argon ensures a clean baseline for detection.
  • Thermal Ramp & Detection: Heat the sample at 10 °C/min to 400 °C. Configure the MS to continuously monitor

    
     (
    
    
    
    ) and
    
    
    (HCN).
    • Validation: A sharp mass loss of ~11.2% on the TGA curve perfectly overlapping with a spike in the

      
       MS channel mathematically validates the nitrene formation mechanism.
      

Safety & Handling Directives

As an energetic intermediate, DMAI requires stringent laboratory controls:

  • Concentration Limits: Never concentrate DMAI solutions to complete dryness on a rotary evaporator, especially at elevated bath temperatures (>40 °C). Friction or localized heating on the dry residue can initiate decomposition[8].

  • Storage: Store neat DMAI under an inert atmosphere (Argon) at 2–8 °C, shielded from direct light to prevent slow, ambient photochemical degradation[8].

  • Incompatibilities: Strictly isolate from strong acids, heavy metal salts, and potent reducing agents, which can catalyze the decomposition of the azidomethyl group well below its standard

    
    .
    

References

  • [3] The Mechanism of Pyrolysis of Benzyl Azide: Spectroscopic Evidence for Benzemethanimine Formation. ResearchGate. Available at:

  • [6] In-Depth Technical Guide: Thermal Stability of 3-Azido-5-(azidomethyl)benzoic Acid. Benchchem. Available at:

  • [2] Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide): Combining Experimental and Theoretical Approaches. ACS Publications. Available at:

  • [1] Comparative Stability of Azide Derivatives: A Guide for Researchers. Benchchem. Available at:

  • [4] Mass Spectrometric Studies of the Thermal Decomposition of Some Azido Polymeric Binders. DTIC. Available at:

  • [7] Preparation, Analysis, and Triple Kinetic Parameters Determination for the Thermal Decomposition of a Novel Azido Ether Energetic Plasticizer. Physical Chemistry Research. Available at:

  • An In-depth Technical Guide to the Safe Handling of Benzyl Azide. Benchchem. Available at:

  • [5] Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. Available at:

Sources

Dimethyl 5-(azidomethyl)isophthalate: A Versatile Synthon for Advanced Materials, MOFs, and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern materials science and bioconjugation, the rational design of bifunctional and trifunctional building blocks is paramount. Dimethyl 5-(azidomethyl)isophthalate (CAS: 178056-30-9) has emerged as a highly privileged synthon.

As an Application Scientist, I evaluate molecular building blocks based on their geometric predictability and orthogonal reactivity. This molecule excels in both:

  • Geometric Predictability: The 1,3-dicarboxylate (isophthalate) geometry provides a rigid, 120-degree V-shaped angle. When hydrolyzed to its dicarboxylic acid form, it acts as an ideal bridging ligand for the predictable self-assembly of Metal-Organic Frameworks (MOFs), specifically favoring the formation of nanoscopic cages and kagome lattices 1.

  • Orthogonal Reactivity: The 5-position azidomethyl group is a "spring-loaded" bioorthogonal handle. It is robust enough to survive harsh, high-temperature solvothermal MOF synthesis, yet it reacts rapidly and quantitatively with terminal alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at room temperature.

Core Applications in Materials Science

Post-Synthetic Modification (PSM) of Metal-Organic Frameworks

Direct solvothermal synthesis of highly functionalized MOFs is notoriously difficult; complex organic ligands often undergo thermal degradation or sterically hinder metal-node coordination. Dimethyl 5-(azidomethyl)isophthalate elegantly bypasses this bottleneck.

By hydrolyzing the ester to 5-(azidomethyl)isophthalic acid, researchers can co-assemble the ligand with metal nodes (e.g., Cu²⁺ or Zr⁴⁺) to form structurally pristine, azide-appended MOFs like PCN-125 1. Once the crystalline framework is established, the azide groups lining the mesopores can be modified via CuAAC click chemistry. This enables the introduction of delicate targeting peptides (e.g., c(RGDyK)) or two-photon organic fluorophores for advanced tumor-targeted theranostics and MRI imaging [[2]](). Furthermore, clicking amine-rich moieties onto the pore surface drastically enhances low-pressure CO₂ adsorption capacities, a critical metric for carbon capture technologies [[3]]().

Bioconjugation & Peptide-Antibody Conjugates (ADCs)

Beyond solid-state materials, the molecule is a powerful trifunctional linker in bioconjugation. In the engineering of NaV1.7 Inhibitory GpTx-1 Peptide-Antibody Conjugates, the azide group is utilized as a primary anchor. By treating dimethyl 5-(azidomethyl)isophthalate with tri-n-butylphosphine, the azide is activated to facilitate the attachment of complex PEGylated linkers, ensuring the stable, targeted delivery of therapeutic peptides 4.

Supramolecular Chemosensors

When reduced to its amine counterpart, the isophthalate core can be integrated into chiral macrocyclic tetraamide Ruthenium(II) receptors. These supramolecular sensors demonstrate remarkable stereoselective recognition, differentiating between D- and L- enantiomers of tripeptides with high affinity, driven by the rigid geometry of the isophthalate backbone 5.

Workflow & Logical Relationships

G Core Dimethyl 5-(azidomethyl)isophthalate Hydro Alkaline Hydrolysis Core->Hydro Staudinger Staudinger Reduction Core->Staudinger Linker Linker Activation Core->Linker Acid 5-(azidomethyl)isophthalic acid Hydro->Acid MOFSynth Solvothermal Co-assembly Acid->MOFSynth AzideMOF Azide-Appended MOF MOFSynth->AzideMOF Click CuAAC 'Click' Reaction AzideMOF->Click Theranostic Theranostic / CO2 MOFs Click->Theranostic Amine 5-(aminomethyl)isophthalic acid Staudinger->Amine Sensor Macrocyclic Ru(II) Sensors Amine->Sensor ADC Peptide-Antibody Conjugates Linker->ADC

Fig 1: Reaction pathways and materials science applications of the target synthon.

Self-Validating Experimental Methodologies

Protocol 1: Synthesis of Dimethyl 5-(azidomethyl)isophthalate [3.9]

Objective: Convert dimethyl 5-(chloromethyl)isophthalate to the azide derivative. Causality & Design: The reaction utilizes a mixed solvent system of acetone and water (3:1 v/v). Acetone solubilizes the organic chloromethyl precursor, while water dissolves the sodium azide (NaN₃). This biphasic/homogenous transition state facilitates a rapid Sₙ2 nucleophilic substitution without requiring phase-transfer catalysts. Step-by-Step:

  • Dissolve 5.69 g (23.45 mmol) of dimethyl 5-(chloromethyl)isophthalate in 90 mL of acetone.

  • Add 30 mL of deionized water followed by 9.15 g (141 mmol, ~6 eq excess to drive the reaction) of NaN₃.

  • Reflux the solution at 65 °C for 14 hours.

    • Self-Validation Step: Monitor via TLC (Hexane:EtOAc). The complete disappearance of the chloromethyl starting material spot confirms reaction completion.

  • Cool to room temperature and concentrate in vacuo to remove the acetone.

  • Re-dissolve the aqueous residue in 250 mL of Chloroform (CHCl₃).

  • Wash the organic layer with water (3 x 200 mL) and brine (200 mL) to remove unreacted NaN₃.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Analytical Validation: FTIR will show a strong, sharp peak at ~2100 cm⁻¹ characteristic of the azide stretch. Yield: ~5.34 g (91%).

Protocol 2: One-Pot Staudinger Reduction and Hydrolysis [[3]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbsojib6censrlvw6JyiuMDVk4bjNXzBkp_ycJcP6jNNI1BUfzBW1VZu3I-AMelZjx0kjk4dyDc1w1Fulvjbz14UZPWNN5AaRAYvKvRwvOwIZPHmgfAeoCf2M0y8X_5SXHirNmWA==)

Objective: Convert dimethyl 5-(azidomethyl)isophthalate to 5-(aminomethyl)isophthalic acid. Causality & Design: Triphenylphosphine (PPh₃) acts as a mild, highly specific reducing agent for the azide, forming an iminophosphorane intermediate that is subsequently hydrolyzed by water to a primary amine. The subsequent addition of NaOH hydrolyzes the rigid methyl ester groups, yielding the fully deprotected zwitterionic ligand required for MOF synthesis. Step-by-Step:

  • Dissolve 0.52 g (2.1 mmol) of dimethyl 5-(azidomethyl)isophthalate in 10 mL of Tetrahydrofuran (THF).

  • Add 2 mL of water and 0.61 g (2.3 mmol) of PPh₃.

  • Stir the clear solution at room temperature for 12 hours.

    • Self-Validation Step: The continuous evolution of N₂ gas bubbles serves as a direct visual indicator of the Staudinger reduction progressing.

  • Add 8.0 mL of 1.0 N Sodium Hydroxide (NaOH) to the mixture.

  • Stir for an additional 8 hours at room temperature to achieve complete ester hydrolysis.

  • Dilute the mixture with 10 mL of water and extract with dichloromethane (3 x 15 mL) to remove the triphenylphosphine oxide byproduct.

  • Carefully acidify the aqueous layer with 1.0 N HCl to pH ~4-5 (the isoelectric point).

  • Collect the resulting precipitate via centrifugation, wash with cold water, and dry under vacuum.

    • Analytical Validation: ¹H NMR (D₂O/NaOD) will show the complete disappearance of the methyl ester singlet (~3.9 ppm).

Quantitative Data Summaries

Table 1: Stereoselective Binding Affinities of Ru(II) Receptors for Tripeptides 5 Demonstrating the high-affinity stereoselective recognition enabled by the isophthalate supramolecular geometry.

Tripeptide SubstrateAssociation Constant

(

)
Free Energy Change

(kJ/mol)
Ac-D-Ala-Gly-D-Ala-NHC12H25 (10-DD)294 ± 33-30.7
Ac-L-Ala-Gly-D-Ala-NHC12H25 (11-LD)170 ± 5-29.3
Ac-D-Ala-Gly-L-Ala-NHC12H25 (12-DL)154 ± 27-29.1
Ac-L-Ala-Gly-L-Ala-NHC12H25 (13-LL)58 ± 9-26.7

Table 2: Applications of Azide-Functionalized MOFs via CuAAC Post-Synthetic Modification Highlighting the performance metrics of MOFs synthesized using the target synthon.

MOF SystemLinker / Functionalization StrategyPrimary ApplicationKey Performance MetricRef
PCN-125 Co-assembly with 5-(azidomethyl)isophthalic acid + CuAACMesopore FunctionalizationMaintained structural crystallinity and phase purity post-modification.1
PCN-58 (UiO-68 analogue)Bis-azidomethyl linker + CuAAC with c(RGDyK) peptideTwo-Photon Biomedical ImagingHigh longitudinal relaxivity (

) for MRI.
2
IRMOF-74-III Amine-functionalized via post-synthetic click chemistryCarbon Dioxide CaptureEnhanced low-pressure CO₂ adsorption capacity via chemisorption.3

References

  • Introduction of Functionalized Mesopores to Metal–Organic Frameworks via Metal–Ligand–Fragment Coassembly Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Applications of nanoscale metal–organic frameworks as imaging agents in biology and medicine Source: RSC Publishing URL:[Link]

  • Metal-organic frameworks for carbon dioxide capture Source: ResearchGate / MRS Energy & Sustainability URL:[Link]

  • Engineering Antibody Reactivity for Efficient Derivatization to Generate NaV1.7 Inhibitory GpTx-1 Peptide-Antibody Conjugates Source: DOI.org / Bioconjugate Chemistry URL:[Link]

  • Stereoselective Recognition of Tripeptides Guided by Encoded Library Screening: Construction of Chiral Macrocyclic Tetraamide Ruthenium Receptor for Peptide Sensing Source: Journal of Organic Chemistry (JOC) / NTU URL:[Link]

Sources

"Dimethyl 5-(azidomethyl)isophthalate" as a building block for novel organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Trifunctional Paradigm: Dimethyl 5-(azidomethyl)isophthalate in Advanced Organic Synthesis and Materials Science

Executive Summary

In the landscape of modern synthetic chemistry, the demand for modular, orthogonal building blocks is paramount. Dimethyl 5-(azidomethyl)isophthalate bridges the gap between traditional step-growth polymerization and contemporary bioorthogonal chemistry. By combining a rigid isophthalate core, two polymerizable methyl ester groups, and a highly reactive azidomethyl moiety, this compound serves as a linchpin for post-polymerization modifications, Metal-Organic Framework (MOF) engineering, and the construction of complex supramolecular sensors. This whitepaper provides an in-depth technical analysis of its reactivity, causality-driven synthetic protocols, and applications in macromolecular design.

Structural Orthogonality and Mechanistic Causality

The architectural power of Dimethyl 5-(azidomethyl)isophthalate lies in its strict chemical orthogonality. The diester functionality is primed for step-growth polycondensation (reacting with diols or diamines) or saponification into a dicarboxylic acid. Conversely, the pendant azide group is inert to typical esterification, amidation, or solvothermal conditions. This preserves the azide's integrity for downstream functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligation.

Synthesis Causality

The compound is synthesized via a bimolecular nucleophilic substitution (Sₙ2) of Dimethyl 5-(bromomethyl)isophthalate[1] using sodium azide (NaN₃). The choice of N,N-Dimethylformamide (DMF) as the solvent is a critical mechanistic decision. As a polar aprotic solvent, DMF strongly solvates the sodium cation but leaves the azide anion relatively unsolvated or "naked." This lack of a solvent shell dramatically lowers the activation energy of the Sₙ2 transition state, ensuring near-quantitative conversion at ambient temperatures without the need for harsh heating that could trigger azide decomposition.

Self-Validating Analytics

To ensure trustworthiness in the synthetic protocol, the reaction is designed as a self-validating system monitored via Infrared (IR) spectroscopy. The appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ is a definitive marker for the azide group. Because almost no other organic functional groups absorb in this specific region, IR provides an unambiguous, real-time confirmation of both product formation and—during subsequent click reactions—complete azide consumption.

Reactivity A Dimethyl 5-(bromomethyl) isophthalate B Dimethyl 5-(azidomethyl) isophthalate A->B NaN3, DMF (SN2) C Polyesters / Polyamides (Pendant Azide) B->C Polycondensation (Diols/Diamines) D 5-(azidomethyl) isophthalic acid B->D Saponification (NaOH/MeOH) E Functionalized Polymers (via CuAAC) C->E CuAAC Click (Alkynes) F Azide-MOFs D->F Metal Salts (Solvothermal) F->F PSM Click Chemistry

Orthogonal reactivity pathways of Dimethyl 5-(azidomethyl)isophthalate in materials science.

Core Applications in Macromolecular Design

Supramolecular Sensors and Macrocycles

The saponified derivative, 5-(azidomethyl)isophthalic acid, has been instrumental in the construction of chiral macrocyclic tetraamide ruthenium receptors[2]. In these advanced systems, the isophthalic acid core provides the rigid geometric constraints necessary for stereoselective tripeptide recognition, while the azide group allows for late-stage functionalization or reduction to an amine for further macrocyclization ().

Post-Synthetic Modification (PSM) of MOFs

When converted to its dicarboxylic acid form, the compound acts as a ditopic linker for MOFs. The pendant azide groups line the pores of the resulting framework. Because the azide is stable under the solvothermal conditions used for MOF synthesis, it can subsequently be "clicked" with functional alkynes to tune the pore environment (e.g., hydrophobicity, catalytic activity) without disrupting the crystalline lattice ().

Functionalized Polyesters and Polyamides

Polycondensation of Dimethyl 5-(azidomethyl)isophthalate with aliphatic diols yields polyesters with pendant azides. These polymers serve as universal backbones; a single polymer batch can be diversified into myriad functional materials via CuAAC with various alkynes (e.g., fluorophores, PEG chains, or targeted drug molecules) ().

Quantitative Data Summaries

Table 1: Physicochemical Properties of Precursor and Target Building Block

PropertyDimethyl 5-(bromomethyl)isophthalate (Precursor)Dimethyl 5-(azidomethyl)isophthalate (Product)
CAS Number 42268-88-2[1]2933926-19-1 (di-tert-butyl analog)[3]
Molecular Formula C₁₁H₁₁BrO₄C₁₁H₁₁N₃O₄
Molecular Weight 287.11 g/mol [1]249.22 g/mol
Key IR Frequencies C=O (~1720 cm⁻¹), C-Br (~600 cm⁻¹)C=O (~1720 cm⁻¹), N=N=N (~2100 cm⁻¹)
Primary Reactivity Nucleophilic Substitution (Sₙ2)CuAAC, Staudinger Ligation, Saponification

Table 2: Reaction Optimization for Benzylic Azidation

SolventTemp (°C)Time (h)Typical YieldMechanistic Causality
DMF 25 (RT)12>95%Optimal: Polar aprotic environment leaves azide anion unsolvated, accelerating Sₙ2 kinetics.
DMF 604>95%Fast: Accelerated kinetics; requires strict TLC monitoring to avoid thermal degradation.
Ethanol 80 (Reflux)2460-70%Suboptimal: Protic solvent forms hydrogen bonds with azide, reducing its nucleophilicity.

Experimental Methodologies

Protocol A: Synthesis of Dimethyl 5-(azidomethyl)isophthalate

This protocol is designed as a self-validating system to ensure high-purity isolation.

  • Reagent Preparation: Dissolve 10.0 mmol of Dimethyl 5-(bromomethyl)isophthalate[1] in 20 mL of anhydrous DMF under an inert argon atmosphere.

  • Nucleophilic Addition: Add 15.0 mmol (1.5 equivalents) of Sodium Azide (NaN₃) in a single portion. Caution: NaN₃ is highly toxic; handle in a fume hood.

  • Reaction Monitoring: Stir the suspension at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The product will present a higher Rf value than the brominated precursor due to the loss of the heavy bromine atom.

  • Quenching & Extraction: Once the precursor is consumed (typically 12 hours), quench the reaction by pouring the mixture into 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with brine (5 × 50 mL) to strictly remove residual DMF, which can interfere with downstream polymerizations.

  • Validation: Dry over MgSO₄, filter, and concentrate in vacuo. Validate the product via FT-IR, confirming the complete disappearance of the C-Br stretch and the emergence of a sharp azide peak at ~2100 cm⁻¹.

Protocol B: CuAAC Click Functionalization of Azide-Pendant Polymers

This workflow emphasizes the causality behind catalyst preservation and purification.

Workflow S1 Step 1: Dissolve Azide-Polymer & Alkyne in DMF S2 Step 2: Add Cu(I) Catalyst (CuSO4 + Sodium Ascorbate) S1->S2 S3 Step 3: Degas via Freeze-Pump-Thaw S2->S3 S4 Step 4: Stir at RT for 12-24 Hours S3->S4 S5 Step 5: Precipitate in Cold Methanol S4->S5 S6 Step 6: Vacuum Dry & Characterize (IR/NMR) S5->S6

Step-by-step experimental workflow for CuAAC click functionalization of azide-pendant polymers.

Mechanistic Insights for Protocol B:

  • Why Freeze-Pump-Thaw? Cu(I) is the active catalytic species but is highly susceptible to oxidation by dissolved atmospheric oxygen (forming inactive Cu(II)). Degassing preserves the Cu(I) oxidation state.

  • Why Sodium Ascorbate? It acts as a mild reducing agent added in slight excess to continuously reduce any adventitious Cu(II) back to the active Cu(I) state in situ, creating a robust, self-sustaining catalytic cycle.

  • Why Cold Methanol Precipitation? Polymers are insoluble in cold alcohols, whereas the small-molecule catalyst salts, unreacted alkyne, and DMF remain highly soluble. This thermodynamic difference drives rapid phase separation and purification.

References

  • Zhang, S.-D., et al. (2005). "Stereoselective Recognition of Tripeptides Guided by Encoded Library Screening: Construction of Chiral Macrocyclic Tetraamide Ruthenium Receptor for Peptide Sensing." The Journal of Organic Chemistry, 70(6), 2026-2032.[Link]

  • Wang, Z., & Cohen, S. M. (2009). "The click chemistry approach to tailor metal–organic frameworks." Chemical Society Reviews, 38, 1315-1329.[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021.[Link]

Sources

Methodological & Application

Application Note: Click-Mediated Functionalization using Dimethyl 5-(azidomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Dimethyl 5-(azidomethyl)isophthalate (MW: 249.22 g/mol ) is a highly versatile, bifunctional synthon widely used in materials science and drug development. It features an azidomethyl group for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a dimethyl isophthalate core that serves as a protected dicarboxylate scaffold.

For drug development professionals and materials scientists, this molecule solves two critical synthetic challenges:

  • Electronic Insulation (The Methylene Spacer): Direct aryl azides are electronically deactivated by the electron-withdrawing ester groups on the isophthalate ring, leading to sluggish click kinetics. The -CH2- spacer insulates the azide, restoring high aliphatic-like reactivity and preventing unwanted nitrene side-reactions under ambient light.

  • Orthogonal Protection (The Diester Core): Free carboxylic acids can chelate the Cu(I) catalyst, poisoning the reaction and requiring massive catalyst overloads. The dimethyl ester masks these groups, ensuring orthogonal reactivity and enhancing solubility in organic solvents (DMF, DMSO, DCM). Post-click, the esters can be saponified to yield functionalized dicarboxylic acids for Metal-Organic Frameworks (MOFs), dendrimers, or Antibody-Drug Conjugate (ADC) branching linkers[1].

Experimental Workflows & Logical Relationships

The success of a CuAAC reaction relies on the precise generation and stabilization of the Cu(I) catalytic species. The addition of a stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is non-negotiable for maintaining the active catalyst and preventing the degradation of sensitive payloads[2].

CuAAC_Mechanism Cu2 CuSO4 (Cu2+) Inactive Pre-catalyst Cu1 Cu(I) Species Active Catalyst Cu2->Cu1 Reduction NaAsc Sodium Ascorbate Electron Donor NaAsc->Cu1 Initiates Complex Cu(I)-THPTA Complex Catalytically Active Cu1->Complex Chelation THPTA THPTA Ligand Stabilizer & Protector THPTA->Complex Binds Cu(I)

Caption: Logical relationship of CuAAC catalyst generation and stabilization.

Workflow A Dimethyl 5-(azidomethyl)isophthalate (Bifunctional Synthon) B CuAAC Click Reaction + Terminal Alkyne A->B C Triazole-Linked Diester (Stable Intermediate) B->C D Saponification (LiOH / THF / H2O) C->D E Functionalized Isophthalic Acid (Dicarboxylate Ligand) D->E F Material Assembly (e.g., MOF Solvothermal Synthesis) E->F

Caption: Experimental workflow from azide synthon to advanced functional materials.

Quantitative Data & Optimization

To ensure a self-validating and reproducible system, reagents must be balanced. The following tables summarize the optimized parameters for conjugating Dimethyl 5-(azidomethyl)isophthalate to a generic terminal alkyne.

Table 1: Optimized CuAAC Reagent Stoichiometry
ReagentEquivalentsStock ConcentrationMechanistic Function & Causality
Alkyne Payload 1.0 eq100 mM (DMSO)Limiting reagent. Ensures complete consumption of high-value functional alkynes.
Azide Synthon 1.05 - 1.2 eq100 mM (DMSO)Slight excess drives the reaction to completion. Easily removed during workup.
CuSO₄·5H₂O 0.05 eq20 mM (H₂O)Pre-catalyst. Kept low to prevent payload oxidation and simplify downstream purification[3].
THPTA Ligand 0.25 eq50 mM (H₂O)5:1 ratio to Cu. Acts as a sacrificial reductant and prevents Cu-induced hydrolysis[2].
Sodium Ascorbate 0.50 eq100 mM (H₂O)Reduces Cu(II) to Cu(I). Must be prepared fresh daily; degrades rapidly in solution[1].
Table 2: Solvent Selection Matrix
Solvent SystemRatioApplication ProfileCausality & Notes
t-BuOH / H₂O 1:1Standard Organic SynthesisGold standard. t-BuOH stabilizes the Cu(I) intermediate and prevents side-reactions.
DMSO / H₂O 3:1Hydrophobic PayloadsRequired if the alkyne payload is highly lipophilic. DMSO coordinates Cu slightly, requiring higher THPTA.
DMF / H₂O 3:1Polymer / Dendrimer SynthesisExcellent solubilizer for growing polymer chains. Ensure DMF is amine-free to prevent ester aminolysis.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Stock Solutions

Critical Note: Oxygen is the enemy of Cu(I). Degas all solvents by sparging with Nitrogen or Argon for 15 minutes prior to preparing stock solutions.

  • CuSO₄ Solution: Dissolve CuSO₄·5H₂O in degassed DI water to a concentration of 20 mM.

  • THPTA Solution: Dissolve THPTA in degassed DI water to a concentration of 50 mM.

  • Sodium Ascorbate: Dissolve sodium ascorbate in degassed DI water to a concentration of 100 mM. (Prepare immediately before use) [3].

  • Reactant Stocks: Dissolve Dimethyl 5-(azidomethyl)isophthalate and the terminal alkyne in anhydrous DMSO to 100 mM.

Phase 2: Catalyst Pre-Complexation

Causality: Cu(I) is thermodynamically unstable and prone to disproportionation. Pre-complexing Cu(II) with THPTA before reduction ensures that the moment Cu(I) is generated, it is instantly trapped in a stable, catalytically active coordination sphere[3].

  • In a microcentrifuge tube, combine 1 volume of 20 mM CuSO₄ with 5 volumes of 50 mM THPTA.

  • Vortex briefly and incubate at room temperature for 5–10 minutes. The solution will turn a pale, clear blue.

Phase 3: Reaction Assembly
  • To a reaction vial equipped with a magnetic stir bar, add the solvent system (e.g., 1 mL of 1:1 t-BuOH/H₂O).

  • Add the Alkyne payload (e.g., 100 µL of 100 mM stock, 10 µmol).

  • Add Dimethyl 5-(azidomethyl)isophthalate (110 µL of 100 mM stock, 11 µmol).

  • Add the pre-complexed CuSO₄/THPTA mixture (25 µL, delivering 0.5 µmol Cu and 2.5 µmol THPTA).

  • Initiation: Add Sodium Ascorbate (50 µL of 100 mM stock, 5 µmol). The solution may briefly flash yellow/brown, indicating the formation of the Cu(I) species[2].

  • Seal the vial, purge the headspace with Nitrogen, and stir at room temperature for 2–4 hours.

Phase 4: Quality Control & Self-Validation
  • FT-IR Monitoring: Spot the reaction mixture on an ATR-FTIR plate. The complete disappearance of the sharp azide stretch at ~2100 cm⁻¹ validates reaction completion.

  • LC-MS: Look for the mass shift corresponding to the exact mass of the alkyne + 249.22 Da.

Phase 5: Workup and Copper Scavenging
  • Dilute the reaction mixture with 5 volumes of water.

  • Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the combined organic layers with 0.1 M EDTA (pH 8.0) or saturated NH₄Cl to chelate and remove residual copper. (The aqueous layer will turn blue if copper is successfully scavenged).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Downstream Application: Saponification for MOF Synthesis

To utilize the clicked product as a ligand for Metal-Organic Frameworks (e.g., functionalized UiO-66 analogs), the dimethyl esters must be deprotected.

  • Dissolve the clicked diester in a 1:1:1 mixture of THF / Methanol / Water.

  • Add 5.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Stir at room temperature for 12 hours.

  • Acidify the solution to pH 2 using 1M HCl. The functionalized isophthalic acid will precipitate out of solution.

  • Filter, wash with cold water, and dry under vacuum. The resulting dicarboxylic acid is ready for solvothermal MOF synthesis.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation National Institutes of Health (NIH) / PMC[Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs AxisPharm[Link]

Sources

Using "Dimethyl 5-(azidomethyl)isophthalate" for protein bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using "Dimethyl 5-(azidomethyl)isophthalate" for Protein Bioconjugation Content Type: Technical Application Note & Protocol Guide Audience: Senior Researchers, Bioconjugation Chemists, and Drug Development Scientists

High-Density Bioconjugation using Dimethyl 5-(azidomethyl)isophthalate

Abstract & Core Logic

Dimethyl 5-(azidomethyl)isophthalate is a specialized heterobifunctional scaffold that offers a distinct advantage over linear PEG or alkyl linkers: branching capability .

While linear linkers provide a 1:1 ratio of payload to attachment site, the isophthalate core serves as a rigid "Y-connector." It presents two carboxylate equivalents (derived from the dimethyl esters) and one bioorthogonal azide handle. In protein bioconjugation, this molecule is best utilized to double the payload density (e.g., attaching two fluorophores or two cytotoxic drugs to a single protein attachment site) or to create bifunctional probes (e.g., one arm holding a fluorophore, the other an affinity tag).

This guide details the conversion of this ester precursor into a "Click-Ready" scaffold and its subsequent conjugation to proteins.

Technical Specifications
PropertyDetail
Molecule Name Dimethyl 5-(azidomethyl)isophthalate
Functional Group A Azidomethyl (Benzyl Azide): Stable to physiological pH; reactive in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) and SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition).[1]
Functional Group B Dimethyl Ester: Unreactive toward proteins in native state. Requires hydrolysis to carboxylic acid and activation (NHS/TFP) for amine coupling.
Linker Type Rigid Aromatic: The benzene ring prevents "back-folding," keeping payloads spatially separated from the conjugation site.
Solubility Soluble in organic solvents (DMSO, DMF, DCM). Poor aqueous solubility until hydrolyzed.
Strategic Workflow: The "Pre-Load" Approach

Senior Scientist Insight: Do not attempt to hydrolyze and activate this molecule after clicking it to a protein. The harsh conditions required for ester hydrolysis (high pH, LiOH) will denature most proteins.

The Correct Workflow:

  • Hydrolysis: Convert dimethyl esters to dicarboxylic acid.

  • Payload Loading: Attach your small molecule payload (drug/dye) to the carboxylic acids first.

  • Conjugation: "Click" the loaded scaffold onto the protein.

Visualization: The Modular Scaffold Pathway

BioconjugationWorkflow Precursor Dimethyl 5-(azidomethyl) isophthalate Hydrolysis Step 1: Hydrolysis (LiOH/MeOH) Precursor->Hydrolysis DiAcid Intermediate: 5-(azidomethyl) isophthalic acid Hydrolysis->DiAcid Activation Step 2: Activation (NHS/EDC) DiAcid->Activation Payload Step 3: Payload Attachment (Amine-Drug/Dye) Activation->Payload LoadedScaffold "Loaded" Azide Scaffold (2x Payload) Payload->LoadedScaffold ProteinClick Step 4: Click Reaction (Protein-Alkyne) LoadedScaffold->ProteinClick CuAAC or SPAAC FinalConjugate Final Branched Conjugate ProteinClick->FinalConjugate

Caption: Figure 1.[2][3] The "Pre-Load" strategy ensures protein stability by performing harsh chemical manipulations on the scaffold before biological introduction.

Experimental Protocols
Protocol A: Scaffold Preparation (Hydrolysis & Activation)

Objective: Convert the inert dimethyl ester into a reactive bis-NHS ester capable of binding amine-containing payloads.

Reagents:

  • Dimethyl 5-(azidomethyl)isophthalate

  • Lithium Hydroxide (LiOH)

  • N-Hydroxysuccinimide (NHS)[4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Solvents: Methanol, THF, DMF (Dry)

Step-by-Step:

  • Saponification: Dissolve 100 mg (approx. 0.4 mmol) of the dimethyl ester in 4 mL THF/MeOH (1:1). Add 2 mL of 1M LiOH (aq). Stir at room temperature for 3 hours.

    • QC Check: Monitor by TLC. The spot should shift from high Rf (non-polar ester) to baseline (polar acid).

  • Acidification: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4 and evaporate. Result: 5-(azidomethyl)isophthalic acid (White solid).

  • Activation: Dissolve the dried acid in anhydrous DMF (2 mL). Add 2.5 equivalents of NHS and 2.5 equivalents of EDC. Stir overnight under Nitrogen.

    • Why this ratio? You need to activate both carboxylic acid arms.

  • Purification: Precipitate the bis-NHS ester by adding cold diethyl ether. Centrifuge and dry.

Protocol B: Payload Attachment (Creating the "Warhead")

Objective: Attach a drug or fluorophore (containing a primary amine) to the scaffold.

  • Dissolve the bis-NHS ester (from Protocol A) in dry DMSO.

  • Add 2.2 equivalents of your Amine-Payload (e.g., Doxorubicin-NH2 or an Amine-Fluorophore). Add 3 equivalents of DIPEA.

  • Stir for 4-6 hours at RT.

  • Purification: Purify via HPLC (C18 column).

    • Critical Check: Verify Mass (LC-MS). You should see the mass of [Scaffold + 2xPayload]. The Azide peak (approx. 2100 cm⁻¹) should still be visible in IR if checked.

Protocol C: Protein Conjugation via CuAAC (Click Chemistry)

Objective: Link the payload-loaded azide scaffold to an alkyne-modified protein. Prerequisite: Protein must have an alkyne handle (introduced via NHS-Alkyne or Unnatural Amino Acid).

Reagents:

  • Alkyne-Protein (1 mg/mL in PBS, pH 7.4)

  • Azide-Scaffold (from Protocol B, 10 mM in DMSO)

  • CuSO4 (50 mM aq)

  • THPTA Ligand (250 mM aq) - Essential to protect protein from oxidation.

  • Sodium Ascorbate (500 mM fresh)

Step-by-Step:

  • Mixture Setup: In a 1.5 mL tube, combine:

    • 50 µL Alkyne-Protein (approx. 50 µg).

    • 1-5 µL Azide-Scaffold (5-10 molar excess over protein alkynes).

  • Catalyst Premix: In a separate tube, mix CuSO4 and THPTA (1:5 molar ratio). Let stand for 5 mins. This forms the active, non-toxic complex.

  • Initiation: Add the Cu-THPTA complex to the protein mixture (Final Cu concentration: 0.5 mM).

  • Reduction: Add Sodium Ascorbate (Final conc: 5 mM).

  • Incubation: Incubate for 1 hour at RT (protect from light if using fluorophores).

  • Quench & Clean: Add EDTA (10 mM final) to strip copper. Desalt using a Zeba Spin Column (7K MWCO) or dialysis to remove excess scaffold.

Quality Control & Troubleshooting
QC Metrics
MethodTarget Observation
UV-Vis Spectroscopy Absorbance Ratio: Measure A280 (Protein) vs. Payload Absorbance (e.g., A488 for dye). Calculate Degree of Labeling (DOL). Note: The isophthalate core has a UV max ~240-250nm.
LC-MS (Intact) Mass Shift: Verify the mass increase corresponds to the entire scaffold+payload complex.
SDS-PAGE Fluorescence/Shift: If payload is fluorescent, run gel without staining first. Then stain with Coomassie.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Precipitation during Click Scaffold is too hydrophobic.Add 5-10% DMSO or Glycerol to the buffer. Use a more soluble payload.
Low Conjugation Yield Copper oxidation or insufficient ligand.Use fresh Sodium Ascorbate. Increase THPTA:Cu ratio to 5:1 or 10:1. Degas buffers.
Protein Degradation Copper toxicity (ROS generation).[3]Crucial: Do not skip THPTA or TBTA ligands. Perform reaction at 4°C if protein is labile.
No Reaction (Azide) Azide reduction.Avoid TCEP or DTT in the buffer before the click reaction (they reduce azides to amines).
References
  • Click Chemistry Mechanism

    • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Benzyl Azide Stability & Reactivity

    • Pickens, C. J., et al. (2018).[4] Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(3), 686–701. Link

  • Isophthalate Building Blocks (Synthesis Context)

    • Kraus, G. A., & Wang, S. (2017).[5] Synthesis of isophthalates from methyl coumalate. RSC Advances, 7(89), 56760–56763.[5] Link

  • Ligand-Assisted Click (THPTA)

    • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link

  • Branched Linkers in ADCs

    • Anami, Y., et al. (2018). Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency. Organic & Biomolecular Chemistry, 16(11), 1989-1996. (Contextual grounding for the "Y-shape" strategy). Link

Sources

"Dimethyl 5-(azidomethyl)isophthalate" in the synthesis of metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of Dimethyl 5-(azidomethyl)isophthalate in the synthesis and functionalization of Metal-Organic Frameworks (MOFs).

Topic: Strategic deployment of Dimethyl 5-(azidomethyl)isophthalate for "Click-Ready" Metal-Organic Frameworks. Target Audience: Synthetic Chemists, Materials Scientists, and Drug Delivery Researchers.

Executive Summary

Dimethyl 5-(azidomethyl)isophthalate is a specialized organic linker precursor designed for the construction of functionalized Metal-Organic Frameworks (MOFs). Unlike standard linkers, this molecule carries a pendant azide (-N₃) group, a "chemical handle" that remains inert during the harsh conditions of MOF crystallization but activates readily under mild conditions for Post-Synthetic Modification (PSM).

The primary utility of this ligand is to introduce Bio-Orthogonal Click Chemistry capabilities into MOFs. By incorporating this linker, researchers can synthesize a porous scaffold and subsequently "click" complex payloads—such as drugs, antibodies, or fluorophores—onto the pore surfaces without blocking the pores during the initial synthesis.

Key Applications
  • Targeted Drug Delivery: Conjugating labile prodrugs to the MOF interior after synthesis.

  • Surface Engineering: Modifying the outer surface of MOF nanoparticles with PEG or targeting ligands (e.g., folate, RGD peptides) to improve pharmacokinetics.

  • Catalysis: Anchoring organocatalysts or stabilizing metal nanoparticles within the pores.

Chemical Profile & Pre-Synthesis Processing

Critical Note: The commercially available form is often the Dimethyl Ester . Most MOF syntheses (solvothermal) require the Free Acid form to coordinate with metal nodes. Therefore, a hydrolysis step is almost always required before MOF assembly.

PropertySpecification
Compound Name Dimethyl 5-(azidomethyl)isophthalate
Role Precursor to 5-(azidomethyl)isophthalic acid (Linker)
Formula C₁₁H₁₁N₃O₄ (Ester)

C₉H₇N₃O₄ (Acid)
C/N Ratio 3.0 (Borderline energetic; handle with care)
Thermal Stability Azide group stable up to ~130°C. Avoid higher synthesis temps.
Solubility Ester: Soluble in DCM, THF, EtOAc. Acid: Soluble in DMF, DMSO, Alcohols.
Protocol A: Ligand Hydrolysis (Ester Acid)

This step converts the precursor into the reactive linker required for coordination.

  • Dissolution: Dissolve 1.0 g (4.0 mmol) of Dimethyl 5-(azidomethyl)isophthalate in 20 mL of THF.

  • Saponification: Add 10 mL of 1M LiOH (aq) or NaOH (aq).

  • Reaction: Stir at Room Temperature (RT) for 12 hours. Monitor by TLC (disappearance of ester spot).

  • Acidification: Evaporate THF under reduced pressure. Acidify the remaining aqueous solution to pH ~2 using 1M HCl. A white precipitate will form.[1]

  • Isolation: Filter the precipitate, wash with cold water (3x), and dry under vacuum at RT.

    • Yield: Typically >90%.

    • Product: 5-(azidomethyl)isophthalic acid (H₂-AzIso) .

MOF Synthesis Protocols

Isophthalic acid derivatives typically form M-m-MOF (paddlewheel) or CAU (Aluminum-based) structures. Below are two protocols: one for a robust, water-stable Aluminum MOF (ideal for drug delivery) and one for a Copper MOF (ideal for proof-of-concept).

Protocol B: Synthesis of Al-AzIso (CAU-10 Analog)

High stability in water/plasma; Ideal for biological applications.

  • Precursor Mix: In a 20 mL Teflon-lined autoclave, dissolve:

    • AlCl₃ · 6H₂O: 240 mg (1.0 mmol)

    • 5-(azidomethyl)isophthalic acid: 220 mg (1.0 mmol)

    • Solvent: DMF (4 mL) + Water (1 mL)

  • Solvothermal Synthesis: Seal the autoclave and heat at 120°C for 24 hours .

    • Expert Tip: Do not exceed 130°C. The azide group may decompose to nitrenes at higher temperatures, leading to cross-linking or structural collapse.

  • Washing: Cool to RT. Centrifuge to collect the white powder.[1]

    • Wash 3x with DMF (to remove unreacted ligand).

    • Wash 3x with Ethanol (to remove DMF).

  • Activation: Soak in Ethanol for 24 hours, replacing solvent every 8 hours. Dry under vacuum at 80°C (Do not heat >100°C).

Protocol C: Synthesis of Cu-AzIso (Kagome/Paddlewheel)

High porosity; Easier to crystallize but less water-stable.

  • Precursor Mix: Dissolve:

    • Cu(NO₃)₂ · 2.5H₂O: 230 mg (1.0 mmol)

    • 5-(azidomethyl)isophthalic acid: 220 mg (1.0 mmol)

    • Solvent: DMF (10 mL) + Ethanol (10 mL)

  • Reaction: Add 50 µL of concentrated HCl (modulator). Heat in a screw-capped vial at 85°C for 48 hours .

  • Isolation: Blue/Teal crystals will form. Filter and wash with DMF/Ethanol.[2]

Post-Synthetic Modification (PSM): The Click Reaction

This is the core application.[3] The azide-functionalized MOF is reacted with an alkyne-bearing cargo via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5]

Protocol D: CuAAC "Click" Conjugation

Reagents:

  • MOF: Al-AzIso (100 mg)

  • Cargo: Alkyne-terminated Drug/Dye (1.5 equivalents relative to azide content)

  • Catalyst: CuSO₄ · 5H₂O (5 mol%) + Sodium Ascorbate (10 mol%)

Procedure:

  • Suspension: Suspend the activated MOF powder in 5 mL of t-BuOH/Water (1:1). Sonicate for 5 mins to disperse.

  • Addition: Add the Alkyne-Cargo to the suspension.

  • Catalysis: Add the CuSO₄ solution followed immediately by the Sodium Ascorbate solution. Flush the vial with N₂ to remove oxygen (prevents Cu(I) oxidation).

  • Incubation: Stir gently at 40°C for 24 hours .

  • Cleaning (Crucial): Centrifuge and wash the MOF extensively with:

    • 0.1M EDTA solution (2x) – Removes trapped Copper catalyst (toxic).

    • Water (3x)[6]

    • Ethanol (3x)

  • Validation: Digest a small sample in dilute DCl/DMSO-d6 and analyze via ¹H-NMR. The shift of the methylene protons (-CH₂-N₃

    
     -CH₂-Triazole) confirms the reaction.
    

Workflow Visualization

The following diagram illustrates the complete lifecycle of the material, from the ester precursor to the final drug-loaded vehicle.

MOF_Workflow cluster_inputs Reagents Ester Dimethyl 5-(azidomethyl) isophthalate (Precursor) Acid 5-(azidomethyl) isophthalic acid (Active Linker) Ester->Acid Hydrolysis (LiOH, THF) MOF Azide-MOF (Porous Scaffold) Acid->MOF Solvothermal Synthesis (AlCl3, 120°C) Click CuAAC Click Reaction MOF->Click Add Alkyne-Cargo + Cu(I) Catalyst Final Functionalized MOF (Drug Conjugate) Click->Final Post-Synthetic Modification Metal Metal Salt (AlCl3 / Cu(NO3)2) Metal->MOF Cargo Alkyne-Drug (Payload) Cargo->Click

Caption: Schematic workflow transforming the ester precursor into a bio-active MOF nanocarrier via hydrolysis, reticular synthesis, and click chemistry.

Safety & Handling (Expert Insights)

  • Explosion Hazard: Organic azides with a C/N ratio < 3 are potentially explosive.

    • This Ligand: C₉H₇N₃O₄. C=9, N=3. Ratio = 3.0. Status: Safe but Energetic.

    • Precaution: Never use chlorinated solvents (DCM, CHCl₃) with azides if metal catalysts are present, as explosive di/tri-azidomethane can form. Store the ligand in the dark.

  • Thermal Limit: Do not heat the azide-containing MOF above 140°C . The azide group will decompose, releasing N₂ and forming reactive nitrenes that destroy porosity.

  • Copper Toxicity: For biological applications, the removal of the Copper catalyst (Protocol D, Step 5) is non-negotiable. Consider using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctyne derivatives (e.g., DBCO) for a copper-free, bio-safe alternative.

References

  • Synthesis of Azide-Functionalized Isophthalic Acid: Wang, Z. et al. "Post-Synthetic Modification of Metal-Organic Framework Thin Films Using Click Chemistry." ResearchGate.[3]

  • Click Chemistry on MOFs (Review): Savonnet, M. et al. "Click on MOFs: A Versatile Tool for the Multimodal Derivatization."[3] J. Am. Chem. Soc.

  • Aluminum MOF (CAU-10) Stability: Reinsch, H. et al. "Structures, Sorption Characteristics, and Defects of the CAU-10 MOF Series." Chemistry of Materials.

  • Azide Safety Protocols: University of California, Santa Barbara. "Laboratory Safety Fact Sheet: Organic Azides."

Sources

Step-by-step guide for "Dimethyl 5-(azidomethyl)isophthalate" cross-linking experiments

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Photo-Activated Cross-Linking Using Dimethyl 5-(azidomethyl)isophthalate

Authored by: A Senior Application Scientist

Introduction: Illuminating Molecular Interactions

In the intricate landscape of molecular biology and drug development, understanding how molecules interact is paramount. Photoaffinity labeling (PAL) and cross-linking are powerful techniques that provide a "snapshot" of these interactions in their native state.[1][2][3] These methods utilize photoreactive molecules that, upon activation with light, form stable covalent bonds with nearby interacting partners.[1] Dimethyl 5-(azidomethyl)isophthalate is a versatile photo-reactive cross-linking agent. Its core functionality lies in the azidomethyl group, a precursor to a highly reactive nitrene species upon ultraviolet (UV) irradiation.[4][5] This guide provides a comprehensive framework for designing, executing, and validating cross-linking experiments using this reagent, grounded in established principles of azide photochemistry.

The fundamental mechanism involves the exposure of the aryl azide group to UV light, which initiates the release of nitrogen gas (N₂) and the formation of a short-lived, highly reactive nitrene intermediate.[5] This nitrene can then non-specifically insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds or react with nucleophiles in its immediate vicinity, effectively "trapping" and covalently linking interacting molecules like proteins.[1][4][5] The temporal control afforded by light activation makes it an invaluable tool for capturing transient or low-affinity interactions that are often missed by other methods.[1][2]

G cluster_0 Mechanism of Action reagent Dimethyl 5-(azidomethyl)isophthalate (Aryl Azide) uv UV Light (e.g., 365 nm) reagent->uv Photoactivation nitrene Highly Reactive Nitrene Intermediate uv->nitrene Loss of N₂ n2 N₂ Gas nitrene->n2 product Stable Covalent Cross-Linked Product nitrene->product Non-specific Insertion/Addition target Interacting Molecule (e.g., Protein with C-H, N-H bonds) target->product

Mechanism of photo-activated cross-linking with an aryl azide.

Critical Safety Considerations: Handling Organic Azides

Organic azides are energy-rich compounds and must be handled with extreme caution due to their potential to be explosive and shock-sensitive, especially at elevated temperatures.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. Conduct all manipulations within a certified chemical fume hood.

  • Avoid Incompatible Materials:

    • Acids: Never mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[6][7]

    • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, brass) as this can form dangerously explosive heavy metal azides.[6] Use plastic or glass spatulas and containers.[6]

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform as a reaction medium, as they can form explosive diazidomethane.[6]

  • Storage and Handling: Store organic azides in a cool, dark place, away from heat, light, and physical shock.[6] It is recommended to store them in solution at concentrations not exceeding 1 M.[6]

  • Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled waste stream. Never mix azide waste with acidic waste.[6]

Protocol 1: General Protein-Protein Cross-Linking in Solution

This protocol provides a starting point for cross-linking two or more purified proteins in a controlled in vitro environment.

Materials and Equipment
  • Cross-linker: Dimethyl 5-(azidomethyl)isophthalate stock solution (e.g., 10-50 mM in DMSO).

  • Proteins of Interest: Purified "bait" and "prey" proteins.

  • Reaction Buffer: A non-nucleophilic buffer such as HEPES or Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine , as these will quench the reactive nitrene.[8]

  • Reducing Agent-Free: Ensure no thiol-based reducing agents (e.g., DTT, β-mercaptoethanol) are present, as they will inactivate the azide group.[8]

  • Quenching Solution: A primary amine-containing solution (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction.

  • UV Lamp: A lamp capable of emitting long-wave UV light (350-370 nm). A handheld lamp or a UV cross-linker instrument can be used.

  • Reaction Vessel: UV-transparent quartz or borosilicate glass tubes/cuvettes are ideal.[8] Some microcentrifuge tubes are UV-transparent, but this should be verified. If using standard tubes, perform irradiation with the cap open.[8]

  • Cooling System: An ice bath or cold block to maintain sample temperature during irradiation.[8]

Step-by-Step Methodology
  • Prepare Protein Solution:

    • In a microcentrifuge tube, combine your bait and prey proteins in the chosen reaction buffer. The final protein concentrations will need to be optimized but can start in the low micromolar (µM) range.

    • Rationale: The concentration should be high enough to favor the formation of specific interaction complexes over random collisions.

  • Add the Cross-linker:

    • Add the Dimethyl 5-(azidomethyl)isophthalate stock solution to the protein mixture. The final concentration should be empirically determined, typically starting with a 10-50 fold molar excess over the protein.

    • Incubate the mixture for 5-10 minutes at room temperature in the dark to allow the cross-linker to diffuse and associate with the protein complex.

    • Rationale: A molar excess of the cross-linker increases the probability of a successful cross-linking event upon photoactivation. The incubation must be done in the dark to prevent premature activation of the azide.

  • UV Irradiation:

    • Place the reaction tube on ice, approximately 5-10 cm from the UV lamp. Remove the cap if the tube is not UV-transparent.

    • Expose the sample to UV light (e.g., 365 nm) for 15-30 minutes.[4][8] This time is a critical parameter for optimization.

    • Rationale: Keeping the sample on ice prevents heat-induced protein denaturation or damage from the UV lamp.[8] The duration of UV exposure is a balance between maximizing cross-linking efficiency and minimizing potential photodamage to the proteins.[4]

  • Quench the Reaction:

    • Immediately after irradiation, add the quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM.

    • Rationale: The primary amines in the quenching solution will react with any remaining photo-activated nitrene intermediates, preventing further non-specific cross-linking.

  • Analyze the Products:

    • The cross-linked sample is now ready for downstream analysis. The most common method is SDS-PAGE followed by Coomassie staining or Western blotting.

    • Expected Result: A successful cross-linking event will produce a new, higher molecular weight band on the gel corresponding to the covalently linked protein complex.

G start Start step1 1. Prepare Protein Mix (Bait + Prey in HEPES/PBS) start->step1 step2 2. Add Cross-linker (Incubate in Dark) step1->step2 step3 3. UV Irradiation (365 nm, on Ice) step2->step3 step4 4. Quench Reaction (Add Tris Buffer) step3->step4 step5 5. Analyze (SDS-PAGE / Western Blot) step4->step5 end End step5->end

General workflow for in-solution protein cross-linking.

Optimization and Validation

Trustworthy results depend on careful optimization and the inclusion of proper controls. Key parameters should be titrated to find the optimal balance between cross-linking efficiency and biological integrity.

ParameterStarting RangeRationale for Optimization
Cross-linker Concentration 10-50x molar excessToo low may yield no cross-linking; too high can cause excessive, non-specific modification and protein aggregation.
UV Exposure Time 5-45 minutesInsufficient time leads to low yield. Excessive exposure can cause protein damage and aggregation.[4]
Protein Concentration 1-20 µMMust be above the dissociation constant (Kd) of the interaction to ensure complex formation. Higher concentrations can lead to non-specific aggregation.
UV Lamp Distance 5-10 cmIntensity follows an inverse square law. Distance must be consistent across experiments for reproducibility.

Essential Experimental Controls:

  • No UV Control: A sample prepared identically but kept in the dark during the irradiation step. This control ensures that any observed higher molecular weight band is UV-dependent.

  • No Cross-linker Control: A sample containing the proteins that is subjected to UV irradiation without the addition of the cross-linker. This control verifies that UV light alone is not causing protein aggregation or covalent bonding.

  • Single Protein Control: Cross-linking reactions containing only the bait or prey protein. This helps identify non-specific intramolecular cross-linking or oligomerization.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No cross-linked product observed - Incompatible buffer (Tris, glycine) or presence of reducing agents (DTT).- Insufficient UV exposure (time or intensity).- Cross-linker concentration too low.- Protein interaction is too weak or absent.- Switch to HEPES or PBS buffer. Ensure the sample is free of thiols.[8]- Increase UV exposure time or decrease lamp distance.- Increase the molar excess of the cross-linker.- Increase protein concentrations.
Excessive aggregation / smear on gel - Cross-linker concentration is too high.- UV exposure is too long or intense, causing protein damage.- Protein concentration is too high, favoring random collisions.- Perform a titration to lower the cross-linker concentration.- Reduce UV exposure time.- Lower the protein concentration.
High molecular weight band in "No UV" control - Proteins are aggregating non-covalently.- Potential sample contamination or degradation.- Add mild non-ionic detergent (e.g., 0.1% Tween-20) to the buffer.- Use fresh protein stocks and ensure buffer purity.

References

  • Zhang, Y., et al. (2022). Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification. ACS Applied Polymer Materials. Retrieved from [Link]

  • Paternoga, H., & Ritter, H. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers. Retrieved from [Link]

  • University of Pittsburgh. (2013). EH&S Guideline: SAFE HANDLING OF AZIDES. Retrieved from [Link]

  • Gutmann, B., et al. (2015). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Organic Process Research & Development. Retrieved from [Link]

  • Sato, K., & Inokuma, Y. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. Retrieved from [Link]

  • Clemens, A. L., et al. (2023). UV-Controlled Crosslinking of Organic Azides in Poly(phenylene oxide) Anion Exchange Membranes. OSTI.GOV. Retrieved from [Link]

  • Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Retrieved from [Link]

  • Caporale, A., et al. (2023). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: Surface Functionalization of Polymers using Dimethyl 5-(azidomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker for Advanced Polymer Surface Engineering

The strategic modification of polymer surfaces is a cornerstone of modern materials science, enabling the development of advanced biomaterials, microfluidics, and drug delivery systems.[1][2] A key challenge lies in the covalent attachment of functional molecules to often inert polymer backbones. Dimethyl 5-(azidomethyl)isophthalate emerges as a highly versatile and efficient molecular tool to address this challenge. Its unique trifunctional architecture, featuring a photoreactive azidomethyl group and two modifiable dimethyl ester moieties on a stable aromatic scaffold, offers a dual-pronged approach to surface functionalization. This guide provides an in-depth exploration of its mechanism of action and detailed protocols for its application in creating tailored polymer surfaces.

The azidomethyl group serves as a powerful anchor for covalent attachment to polymer surfaces through two primary pathways: light-induced photografting and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] The isophthalate core provides a rigid spacer, while the dimethyl ester groups can be further hydrolyzed to carboxylic acids, opening avenues for secondary modifications and the attachment of biomolecules or drugs.

Mechanism of Action: Dual-Mode Reactivity for Covalent Immobilization

Dimethyl 5-(azidomethyl)isophthalate's utility stems from the distinct reactivity of its azide group, which can be harnessed in two principal ways for polymer surface modification.

Photochemical Grafting via Nitrene Insertion

Upon exposure to ultraviolet (UV) radiation, the azidomethyl group undergoes photolysis, extruding a molecule of nitrogen gas (N₂) and generating a highly reactive nitrene intermediate.[5][6] This singlet nitrene can readily insert into carbon-hydrogen (C-H) bonds present on the polymer surface, forming a stable covalent linkage.[7] This method is particularly advantageous for functionalizing polymers that lack specific reactive groups, offering a near-universal approach to surface modification.[5][8]

Diagram: Photochemical Grafting Workflow

cluster_prep Preparation cluster_reaction Photografting cluster_post Post-Processing & Characterization Polymer Polymer Substrate AzideSol Solution of Dimethyl 5-(azidomethyl)isophthalate UV UV Irradiation (e.g., 254 nm) AzideSol->UV Coating/Incubation Reaction Nitrene Formation & C-H Insertion UV->Reaction Washing Solvent Washing Reaction->Washing FunctionalizedSurface Functionalized Polymer Surface Washing->FunctionalizedSurface Characterization Surface Analysis (XPS, Contact Angle, FTIR) FunctionalizedSurface->Characterization

Caption: Workflow for photografting onto a polymer surface.

"Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group is a key participant in one of the most robust and efficient "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][9] This reaction forms a stable triazole linkage between the azide-functionalized surface and an alkyne-containing molecule of interest.[4] This approach is highly specific, proceeds under mild, often aqueous conditions, and is tolerant of a wide array of functional groups, making it ideal for the immobilization of sensitive biomolecules.[9][10]

Diagram: CuAAC Mechanism on a Polymer Surface

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product AzideSurface Azide-Functionalized Polymer Surface TriazoleLinkage Stable Triazole Linkage AzideSurface->TriazoleLinkage AlkyneMolecule Alkyne-Modified Molecule (e.g., Drug, Peptide) AlkyneMolecule->TriazoleLinkage Copper Cu(I) Source (e.g., CuSO4/Na-Ascorbate) Copper->TriazoleLinkage Catalyzes Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Copper Stabilizes FunctionalizedProduct Bioconjugated Polymer Surface TriazoleLinkage->FunctionalizedProduct

Caption: The CuAAC reaction for surface bioconjugation.

Synthesis of Dimethyl 5-(azidomethyl)isophthalate

This key reagent is typically synthesized from its brominated or hydroxylated precursor. A common route involves the nucleophilic substitution of Dimethyl 5-(bromomethyl)isophthalate with sodium azide.

PrecursorReagentsSolventTypical Conditions
Dimethyl 5-(bromomethyl)isophthalateSodium Azide (NaN₃)Dimethylformamide (DMF) or AcetoneRoom temperature, 12-24 hours
Dimethyl 5-(hydroxymethyl)isophthalateDiphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)Tetrahydrofuran (THF)0°C to room temperature

Detailed Experimental Protocols

Protocol 1: Photochemical Grafting of Dimethyl 5-(azidomethyl)isophthalate onto a Polymer Surface

This protocol describes a general method for functionalizing a polymer surface, such as polystyrene or polymethylmethacrylate (PMMA), via UV-induced nitrene insertion.

Materials:

  • Polymer substrate (e.g., PMMA slide, polystyrene petri dish)

  • Dimethyl 5-(azidomethyl)isophthalate

  • Methanol or another suitable volatile solvent

  • UV cross-linker or mercury-vapor lamp with a Pyrex filter (to block wavelengths below 290 nm and prevent polymer degradation)

  • Beakers, pipettes

  • Nitrogen gas source (optional)

Procedure:

  • Substrate Cleaning: Thoroughly clean the polymer substrate by sonicating in isopropanol and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.

  • Solution Preparation: Prepare a 0.1-1.0% (w/v) solution of Dimethyl 5-(azidomethyl)isophthalate in methanol. The optimal concentration may need to be determined empirically.

  • Coating: Coat the polymer surface with the azide solution. This can be done by drop-casting, spin-coating, or immersion. Allow the solvent to evaporate completely in a dark, well-ventilated area.

  • UV Irradiation: Place the coated substrate in the UV irradiation chamber.[5] Irradiate with UV light (e.g., 254 nm) for 30-60 minutes. The duration may require optimization based on the lamp intensity and polymer type.

  • Washing: After irradiation, thoroughly wash the substrate with copious amounts of methanol and then deionized water to remove any non-covalently bound azide compound.

  • Drying and Storage: Dry the functionalized substrate under a stream of nitrogen and store in a clean, dry environment until further use.

Protocol 2: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule to the azide-functionalized polymer surface prepared in Protocol 1.

Materials:

  • Azide-functionalized polymer substrate (from Protocol 1)

  • Alkyne-containing molecule of interest (e.g., propargyl-PEG, alkyne-modified peptide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for efficiency and biocompatibility)[9][10]

  • Phosphate-buffered saline (PBS) or a suitable buffer system

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Copper Sulfate: 100 mM CuSO₄ in deionized water.

    • Sodium Ascorbate: 1 M sodium ascorbate in deionized water (prepare fresh).

    • THPTA (optional): 200 mM in deionized water.

    • Alkyne Molecule: 10 mM of the alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the reagents in the following order. This is a general starting point; ratios may need optimization.

    • Buffer (e.g., PBS) to the desired final volume.

    • Alkyne molecule solution (to a final concentration of 100-500 µM).

    • THPTA solution (if used, to a final concentration of 1-5 mM).

    • Copper sulfate solution (to a final concentration of 0.2-1 mM).

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to a final concentration of 2-10 mM to reduce Cu(II) to the active Cu(I) species.[9] Mix gently.

  • Incubation: Pipette the reaction mixture onto the azide-functionalized polymer surface, ensuring the entire surface is covered. Incubate in a humidified chamber at room temperature for 1-4 hours. The reaction can be monitored by a decrease in the azide peak in FTIR spectroscopy.

  • Washing: After incubation, thoroughly wash the surface with deionized water, followed by a wash with a chelating agent solution (e.g., 50 mM EDTA) to remove residual copper, and finally with deionized water again.

  • Drying and Storage: Dry the newly functionalized surface under a stream of nitrogen.

Surface Characterization Techniques

Confirmation of successful surface modification is critical. The following techniques are recommended:

TechniquePurposeExpected Outcome for Successful Functionalization
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Appearance of a nitrogen (N1s) peak after functionalization with Dimethyl 5-(azidomethyl)isophthalate.[5][11]
Water Contact Angle Measurement To assess changes in surface hydrophilicity/hydrophobicity.A change in the water contact angle, the direction of which depends on the nature of the attached molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy To detect the presence of specific functional groups.Appearance of a characteristic azide peak (~2100 cm⁻¹) after initial functionalization, which disappears upon successful CuAAC reaction.
Fluorescence Microscopy For visualization if a fluorescently tagged alkyne molecule is used.Spatially uniform fluorescence on the surface, confirming covalent attachment.

Troubleshooting and Considerations

  • Low Grafting Density (Photografting): Increase UV irradiation time or the concentration of the azide solution. Ensure the polymer surface is scrupulously clean.

  • Inefficient Click Reaction (CuAAC): Use freshly prepared sodium ascorbate solution. The addition of a Cu(I)-stabilizing ligand like THPTA can significantly improve reaction efficiency.[12] De-gas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[4]

  • Substrate Damage: Over-exposure to short-wavelength UV can damage some polymers. Use a filter to block high-energy UV and consider using a lower-intensity lamp for a longer duration.

  • Safety: Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction.[13] Always wear appropriate personal protective equipment (PPE).

Conclusion

Dimethyl 5-(azidomethyl)isophthalate is a powerful and versatile tool for the surface functionalization of a wide range of polymers. Its dual-mode reactivity allows for either direct, light-induced grafting onto unactivated polymer surfaces or highly specific and efficient "click" conjugation of alkyne-modified molecules. By following the detailed protocols and characterization methods outlined in these application notes, researchers, scientists, and drug development professionals can create highly tailored and functionalized polymer surfaces for a multitude of advanced applications.

References

Sources

Application Note: High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using Dimethyl 5-(azidomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for executing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Dimethyl 5-(azidomethyl)isophthalate . As a versatile bifunctional building block, this reagent features an unhindered primary azide for rapid cycloaddition and a diester aromatic scaffold ideal for downstream divergent synthesis (e.g., saponification to dicarboxylic acids for dendrimer, MOF, or multivalent drug conjugate development).

Mechanistic Grounding & Reagent Rationale

The CuAAC reaction, independently pioneered by Meldal and Sharpless in 2002[1][2], transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles. Mechanistically, the reaction is driven by the formation of a highly reactive dinuclear copper(I) acetylide intermediate[1][2].

To ensure high yields and prevent substrate degradation, the choice and sequence of reagents are critical:

  • THPTA Ligand: Copper(I) is thermodynamically unstable in aqueous/aerobic environments. Unliganded Cu(I) rapidly disproportionates into Cu(0) and Cu(II), halting catalysis. The use of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stabilizes the Cu(I) oxidation state and sacrificially intercepts reactive oxygen species (ROS)[3][4].

  • Sodium Ascorbate: Acts as an in situ reducing agent, continuously regenerating the active Cu(I) species from Cu(II)[2][3].

  • Aminoguanidine (Optional but Recommended for Bioconjugation): Ascorbate oxidation yields dehydroascorbate and reactive carbonyls (e.g., glyoxal) that can cross-link sensitive molecules. Aminoguanidine acts as a sacrificial carbonyl scavenger[3].

Experimental Workflow & Pathway Visualization

CuAAC_Mechanism Azide Dimethyl 5-(azidomethyl)isophthalate (Azide Component) Reaction [3+2] Cycloaddition (Self-Validating Step) Azide->Reaction Alkyne Terminal Alkyne (Substrate) Alkyne->Reaction CuSO4 CuSO4·5H2O (Cu²⁺ Source) Cu_Complex Cu(II)-THPTA Complex CuSO4->Cu_Complex Pre-complexation THPTA THPTA Ligand (Stabilizer) THPTA->Cu_Complex Active_Cu Active Dinuclear Cu(I)-THPTA Catalytic Species Cu_Complex->Active_Cu in situ Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Active_Cu Donates electrons Active_Cu->Reaction Catalyzes Product 1,4-Disubstituted 1,2,3-Triazole (Isophthalate Derivative) Reaction->Product Regiospecific Formation

CuAAC Experimental Workflow and Catalytic Activation Pathway.

Quantitative Reaction Parameters

The following tables outline the standardized stoichiometry for a highly efficient 1 mmol scale reaction in a mixed aqueous/organic solvent system (e.g., 1:1 t-BuOH:H₂O or DMSO:H₂O).

Table 1: Standardized Reagent Matrix (1 mmol Scale)

ReagentEquivalentsAmountFinal ConcentrationPurpose
Dimethyl 5-(azidomethyl)isophthalate1.0 eq1.0 mmol (249.2 mg)100 mMPrimary Azide Substrate
Terminal Alkyne1.05 eq1.05 mmol105 mMCoupling Partner
CuSO₄·5H₂O0.05 eq0.05 mmol (12.5 mg)5.0 mMCu(II) Pre-catalyst
THPTA Ligand0.25 eq0.25 mmol (108.6 mg)25.0 mMCu(I) Stabilizer
Sodium Ascorbate0.50 eq0.50 mmol (99.0 mg)50.0 mMReducing Agent

Table 2: Stock Solution Preparation Guidelines Note: Prepare Ascorbate fresh daily to prevent auto-oxidation.

Stock SolutionSolventConcentrationStorage
CuSO₄·5H₂ODegassed Milli-Q H₂O100 mMRoom Temp (Stable)
THPTA LigandDegassed Milli-Q H₂O500 mM-20°C (Stable for months)
Sodium AscorbateDegassed Milli-Q H₂O500 mMPrepare Fresh

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. The causality of the addition order is paramount: Ascorbate must never be added to unliganded copper , as this causes immediate precipitation of inactive copper salts[3][5].

Protocol_Steps S1 Step 1 Catalyst Pre-mix CuSO4 + THPTA S2 Step 2 Substrate Addition Azide + Alkyne S1->S2 S3 Step 3 Reduction Add Na-Ascorbate S2->S3 S4 Step 4 Validation Color Change & LC-MS S3->S4 S5 Step 5 Product Isolation Triazole Recovery S4->S5

Self-Validating Step-by-Step CuAAC Protocol Workflow.

Step-by-Step Methodology:
  • Catalyst Pre-Complexation: In a small vial, mix 500 µL of the 100 mM CuSO₄ stock with 500 µL of the 500 mM THPTA stock.

    • Validation Checkpoint 1: The solution must immediately turn a clear, vibrant light blue. Cloudiness indicates poor water quality or degraded ligand. Let this complex sit for 5 minutes.

  • Substrate Preparation: In a 20 mL reaction vessel, dissolve 1.0 mmol of Dimethyl 5-(azidomethyl)isophthalate and 1.05 mmol of the terminal alkyne in 8.0 mL of the chosen organic solvent (e.g., DMSO or t-BuOH).

  • Catalyst Addition: Add the 1.0 mL pre-complexed CuSO₄/THPTA solution to the reaction vessel. Stir gently.

  • Initiation via Reduction: Add 1.0 mL of the freshly prepared 500 mM Sodium Ascorbate stock solution to the reaction mixture.

    • Validation Checkpoint 2 (Visual): Upon ascorbate addition, the solution will transiently darken (indicating a mixed-valence Cu(I)/Cu(II) intermediate) and then rapidly turn pale yellow or completely colorless. This visual cue is the definitive self-validating indicator that the active Cu(I) species has been successfully generated[4].

  • Reaction Monitoring: Stir the reaction at room temperature for 1–2 hours.

    • Validation Checkpoint 3 (Analytical): Monitor via TLC (Hexanes/EtOAc). Dimethyl 5-(azidomethyl)isophthalate is strongly UV-active. The product will exhibit a significantly lower

      
       value due to the polarity of the newly formed triazole ring. Confirm completion via LC-MS (monitor for the disappearance of the azide mass and appearance of the 
      
      
      
      product peak).
  • Quenching and Purification: Dilute the reaction with 20 mL of water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Downstream Applications

Following successful CuAAC, the resulting 1,4-disubstituted 1,2,3-triazole retains the dimethyl isophthalate moiety. This can be readily subjected to basic hydrolysis (e.g., using LiOH in THF/H₂O) to yield a rigid, V-shaped dicarboxylic acid. This scaffold is highly prized in drug development for synthesizing multivalent antibody-drug conjugates (ADCs) or serving as a branching node in dendrimer synthesis.

References

  • Meldal, M., et al. (2002) / Sharpless, K. B., et al. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH).
  • Beilstein Journals (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition.
  • National Institutes of Health (NIH). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • BroadPharm (2022). Protocol for Azide-Alkyne Click Chemistry.
  • SciSpace (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.

Sources

Strain-promoted azide-alkyne cycloaddition (SPAAC) using "Dimethyl 5-(azidomethyl)isophthalate" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strain-promoted azide-alkyne cycloaddition (SPAAC) using "Dimethyl 5-(azidomethyl)isophthalate" derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Molecule Profile[1]

Dimethyl 5-(azidomethyl)isophthalate represents a specialized class of heterobifunctional building blocks used in advanced organic synthesis, dendrimer construction, and bioconjugation. Unlike simple alkyl azides, this molecule features a rigid aromatic isophthalate core substituted with two methyl ester groups at the meta positions and an azidomethyl handle at the 5-position.

This unique architecture serves as a "Hub" molecule:

  • The Azide (

    
    ):  A bioorthogonal handle for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO, BCN).[1]
    
  • The Diester (

    
    ):  Two electrophilic sites amenable to hydrolysis (to dicarboxylic acids) or amidation, allowing for the attachment of drugs, polymers, or surface anchoring groups.
    

This guide details the protocols for utilizing this molecule in SPAAC reactions, focusing on solving solubility challenges and maximizing conjugation efficiency.

Chemical Profile
PropertySpecification
Systematic Name Dimethyl 5-(azidomethyl)benzene-1,3-dicarboxylate
Molecular Class Aromatic Benzyl Azide / Isophthalate Ester
Reactivity Type Bioorthogonal Click Chemistry (SPAAC), Nucleophilic Acyl Substitution
Solubility High: DMSO, DMF, DCM, Methanol.[2] Insoluble: Water/PBS.
Stability Stable at -20°C. Light sensitive (Azide). Moisture sensitive (Esters).
Kinetic Proxy Similar to Benzyl Azide (

with DBCO)

Mechanism of Action

The core reaction involves the 1,3-dipolar cycloaddition of the 5-azidomethyl group with a strained alkyne. The reaction is driven by the relief of ring strain in the cyclooctyne (approx. 18 kcal/mol), requiring no copper catalyst (Cu-free), which preserves the integrity of the ester groups and any attached biomolecules.

Diagram 1: SPAAC Reaction Mechanism & Workflow

The following diagram illustrates the reaction pathway and the dual-functional utility of the isophthalate core.

SPAAC_Mechanism Reagent Dimethyl 5-(azidomethyl) isophthalate (Lipophilic Core) TS Transition State (Strain Relief) Reagent->TS + Cyclooctyne Cyclooctyne Strained Alkyne (DBCO/BCN-Payload) Cyclooctyne->TS Product Triazole Conjugate (Stable Linkage) TS->Product k ~ 0.1 M-1s-1 Downstream Downstream Application: 1. Hydrolysis -> MOF/Surface Binding 2. Amidation -> Dendrimer Growth Product->Downstream Post-Click Modification

Caption: Reaction pathway of Dimethyl 5-(azidomethyl)isophthalate with strained alkynes, leading to stable triazole formation and subsequent ester functionalization.

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Note: The dimethyl ester moiety renders this molecule hydrophobic. Direct dissolution in aqueous buffers will result in precipitation and failed conjugation.

  • Weighing: Weigh the desired amount of Dimethyl 5-(azidomethyl)isophthalate (typically 1–10 mg) in a glass vial. Avoid using plastics that may leach plasticizers, as isophthalates are often used as plasticizer references.

  • Solvent Selection: Dissolve to a concentration of 10–50 mM in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Why: These solvents are miscible with water (for later steps) but sufficiently polar to dissolve the aromatic ester.

  • Storage: Store aliquots at -20°C, protected from light.

    • Safety: Azides are generally stable, but avoid concentrating to dryness in the presence of metals or acids.

Protocol B: SPAAC Conjugation (Mixed Solvent System)

This protocol is designed for conjugating the isophthalate derivative to a DBCO-functionalized molecule (e.g., a DBCO-PEG-Fluorophore or DBCO-Protein).

Materials:

  • Reagent Stock (from Protocol A).

  • DBCO-labeled partner (dissolved in water or DMSO).[3][4]

  • Reaction Buffer: PBS pH 7.4 or HEPES pH 7.2.

  • Co-solvent: DMSO or DMF.

Step-by-Step Procedure:

  • Calculate Stoichiometry:

    • For small molecule-small molecule click: Use 1:1 molar ratio .

    • For Protein/Polymer labeling: Use 2–5 molar excess of the azide (Isophthalate) to drive the reaction, provided the protein can tolerate the organic co-solvent.

  • Prepare Reaction Mixture:

    • The final reaction must contain 10–20% (v/v) organic co-solvent (DMSO/DMF) to keep the isophthalate in solution.

    • Example: To 80 µL of DBCO-Protein (in PBS), add 20 µL of Isophthalate stock (in DMSO).

  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 2 to 4 hours .

    • Kinetics: Benzyl azides are moderately reactive. Unlike highly strained systems, they require hours, not minutes, for full conversion at low micromolar concentrations.

    • Agitation: Use a thermomixer (300–500 rpm) to prevent localized precipitation.

  • Quenching (Optional):

    • If excess DBCO is present, quench with a soluble azide (e.g., Sodium Azide 1 mM).

    • If excess Isophthalate is present, it can be removed via size exclusion (for proteins) or silica chromatography (for small molecules).

Protocol C: Purification & Analysis

Since the product contains methyl esters, standard reverse-phase HPLC is the preferred purification method.

  • Method: RP-HPLC (C18 Column).

  • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

    • Note: The product will be relatively hydrophobic due to the aromatic core. Expect elution at higher organic percentages (>50% ACN).

  • Detection: Monitor Absorbance at 254 nm (Benzene ring/Ester absorption) or the specific wavelength of the conjugated fluorophore.

  • Verification: Confirm identity via LC-MS. Look for the mass shift corresponding to the triazole formation (Sum of Azide Mass + Alkyne Mass).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Organic co-solvent concentration too low (<10%).Increase DMSO/DMF to 20–30%. If protein is sensitive, switch to a PEGylated version of the isophthalate if available.
Low Yield Steric hindrance or slow kinetics.Increase incubation time to overnight (12–16h) at 4°C. Increase molar excess of the azide reagent.
Hydrolysis pH > 8.0 or prolonged storage in water.Methyl esters can hydrolyze to acids in basic conditions. Ensure Buffer pH is 7.0–7.4 and process immediately.
No Reaction Azide degradation.Check the "Azide band" (~2100 cm⁻¹) via IR spectroscopy on the stock solution. Protect stock from UV light.

Strategic Applications (Dendrimers & Surface Chemistry)

The true power of Dimethyl 5-(azidomethyl)isophthalate lies in its post-click utility.

Diagram 2: Dendron Synthesis Workflow

This diagram demonstrates using the molecule as a branching unit (Dendron).

Dendron_Workflow Start Dimethyl 5-(azidomethyl) isophthalate Step1 Step 1: SPAAC Click (Attach Core/Surface) Start->Step1 + DBCO-Surface Intermediate Clicked Diester Intermediate Step1->Intermediate Step2 Step 2: Ester Activation (Hydrolysis or Aminolysis) Intermediate->Step2 NaOH or Diamine Final Functionalized Surface/Dendrimer (COOH or CONH-Drug) Step2->Final Branching Generation

Caption: Sequential workflow for utilizing the isophthalate diester as a branching point after surface attachment.

Application Note - Surface Anchoring:

  • Click: React the azide with a DBCO-modified glass or gold surface.

  • Hydrolyze: Treat the surface with 0.1 M NaOH to convert the methyl esters to dicarboxylic acids.

  • Coordinate: Use the dicarboxylic acid groups to coordinate metal ions (e.g., Cu²⁺, Zn²⁺) for MOF growth or sensor applications.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link

  • Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research, 44(9), 805–815. Link

  • Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition, 49(50), 9422–9425. Link

  • PubChem. Dimethyl 5-(hydroxymethyl)isophthalate (Precursor Data). National Library of Medicine. Link

  • BenchChem. SPAAC Protocol Guidelines. BenchChem Technical Support. Link

Sources

Application Note: Synthesis and Photocrosslinking of Azide-Functionalized Polyesters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis, polymerization, and application of Dimethyl 5-(azidomethyl)isophthalate as a versatile platform for creating photosensitive and "clickable" polyesters.

Compound: Dimethyl 5-(azidomethyl)isophthalate CAS Registry Number: (Precursor: Dimethyl 5-(bromomethyl)isophthalate 42268-88-2) Primary Application: Negative-tone Photo-patterning & Click-Functionalization

Part 1: Introduction & Strategic Utility

Dimethyl 5-(azidomethyl)isophthalate is a bifunctional monomer combining a polymerizable isophthalate core with a pendant azidomethyl group. This molecular design serves two critical functions in advanced material synthesis:

  • Photochemical Crosslinking: Upon exposure to UV light (254 nm), the pendant benzyl azide moiety decomposes into a highly reactive nitrene intermediate. This nitrene undergoes rapid C-H insertion reactions with neighboring polymer chains, forming a robust covalent network (crosslinking) without the need for external photoinitiators.

  • "Click" Chemistry Handle: The azide group is chemically inert under standard esterification conditions but highly reactive toward alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for post-polymerization functionalization with drugs, fluorophores, or targeting ligands.

Mechanism of Action

The photosensitivity relies on the photolysis of the benzyl azide.



The resulting singlet nitrene (

) inserts into aliphatic C-H bonds of the polymer backbone or adjacent chains, rendering the material insoluble (negative resist behavior).

Part 2: Safety Protocols (The "Azide Rules")

CRITICAL WARNING: Organic azides are potentially explosive.[1] The following safety parameters must be strictly enforced.

ParameterLimit / RuleReason
C/N Ratio

To ensure thermal stability. Dimethyl 5-(azidomethyl)isophthalate (C₁₁H₁₁N₃O₄) has a ratio of ~5, making it relatively stable.
Temperature

Benzyl azides begin thermal decomposition ~200°C, but safety margins dictate keeping processes well below this threshold.
Solvents NO Halogenated Solvents (DCM/CHCl₃) with Sodium AzideFormation of di- and tri-azidomethane (highly explosive) is possible during synthesis.
Tools NO Metal SpatulasAvoid formation of shock-sensitive metal azides. Use Teflon or wood.
Light Amber GlasswareProtect monomer and polymer from premature photolysis.

Part 3: Monomer Synthesis Protocol

Target: Dimethyl 5-(azidomethyl)isophthalate Precursor: Dimethyl 5-(bromomethyl)isophthalate (Commercially available or synthesized via radical bromination of dimethyl 5-methylisophthalate).

Reagents
  • Dimethyl 5-(bromomethyl)isophthalate (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: DMSO or DMF (Anhydrous)

  • Workup: Ethyl Acetate, Brine,

    
    
    
Step-by-Step Procedure
  • Preparation: In a fume hood, dissolve Dimethyl 5-(bromomethyl)isophthalate in DMSO (0.5 M concentration).

  • Azidation: Add Sodium Azide (

    
    ) slowly to the stirring solution at Room Temperature (RT).
    
    • Note: The reaction is slightly exothermic. If scaling up (>5g), use a water bath to maintain RT.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide spot (

    
    ) should disappear, replaced by the azide (
    
    
    
    , often stains brown/yellow with
    
    
    ).
  • Quench & Extraction:

    • Pour the reaction mixture into 5 volumes of ice-cold water.

    • Extract 3x with Ethyl Acetate.

    • Crucial: Wash the combined organic layer 5x with water (to remove DMSO and residual

      
      ) and 1x with Brine.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap bath 
    
    
    
    ).
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

    • Yield: Typically >90% as a colorless to pale yellow oil/solid.

Part 4: Polymerization Protocol (Steglich Polycondensation)

Rationale: Standard melt polycondensation requires temperatures (>200°C) that would decompose the azide. Therefore, a room-temperature solution polymerization (Steglich esterification) is required.

Reagents:

  • Monomer A: 5-(azidomethyl)isophthalic acid (Hydrolyzed from the dimethyl ester using LiOH/THF/Water if starting from acid form, or use the diester in a transesterification protocol. Below describes the Acid + Diol route for highest MW).

  • Monomer B: Poly(ethylene glycol) (PEG, Mn=400-2000) or 1,6-Hexanediol.

  • Catalyst: DPTS (4-(Dimethylamino)pyridinium 4-toluenesulfonate) (0.2 eq).

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (2.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Workflow
  • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen.

  • Dissolution: Add 5-(azidomethyl)isophthalic acid (1.0 eq), Diol (1.0 eq), and DPTS (0.2 eq) to the flask. Dissolve in minimal anhydrous DCM/DMF (approx. 0.2 M).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Coupling: Dropwise add a solution of DCC (2.5 eq) in DCM.

  • Reaction: Allow the reaction to warm to RT and stir for 24–48 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter off the DCU precipitate.

    • Precipitate the polymer filtrate into cold Diethyl Ether or Methanol (depending on diol solubility).

    • Collect the polymer by filtration and dry under high vacuum at RT.

Part 5: Application - Photocrosslinking & Patterning

Objective: Create a negative photo-pattern (insoluble network) on a silicon wafer or glass slide.

Protocol
  • Film Formation: Dissolve the polymer in Chloroform or Toluene (5-10 wt%). Spin-coat onto the substrate (e.g., 2000 rpm for 30s).

  • Drying: Soft bake at 60°C for 5 mins to remove solvent.

  • Exposure: Place a photomask (quartz/chrome) over the film. Irradiate with UV light (

    
     nm, Dose 
    
    
    
    mJ/cm
    
    
    ).
    • Mechanism:[2][3][4] Azide groups in exposed areas convert to nitrenes and crosslink.[5]

  • Development: Wash the substrate with a good solvent for the uncrosslinked polymer (e.g., Chloroform).

    • Result: Exposed areas remain as a robust, insoluble film; unexposed areas wash away.

Part 6: Visualization of Pathways

Figure 1: Synthesis and Photocrosslinking Workflow

G Start Dimethyl 5-(bromomethyl) isophthalate Azidation Azidation (NaN3, DMSO, RT) Start->Azidation Monomer Dimethyl 5-(azidomethyl) isophthalate Azidation->Monomer Polymerization Steglich Polycondensation (Diol, DCC, DPTS, RT) Monomer->Polymerization Polymer Linear Azide-Functionalized Polyester Polymerization->Polymer UV UV Irradiation (254 nm) Polymer->UV Nitrene Nitrene Intermediate (-N:) UV->Nitrene -N2 Network Crosslinked Insoluble Network Nitrene->Network C-H Insertion

Caption: Workflow from monomer precursor to crosslinked polymer network via nitrene-mediated insertion.[5][6]

Part 7: Characterization & Troubleshooting

Data Summary Table
TechniqueExpected Signal / ObservationInterpretation
FT-IR Peak at 2100 cm⁻¹ Characteristic Azide (

) stretch. Disappearance indicates successful crosslinking or decomposition.
¹H NMR Singlet at ~4.4 ppm Methylene protons (

). Shift from ~4.5 ppm (Bromide precursor).
UV-Vis Absorption ~250-260 nm Aromatic ring + Azide tail.
GPC Monomodal peakIndicates successful polymerization. Broadening/Shoulder suggests crosslinking or degradation.
Troubleshooting Guide
  • Problem: Low Molecular Weight Polymer.

    • Cause: Inexact stoichiometry or wet solvents.

    • Fix: Dry monomers/solvents strictly. Use 1.00:1.00 molar ratio.

  • Problem: Insoluble Polymer during synthesis.

    • Cause: Accidental crosslinking (Light exposure or Heat).

    • Fix: Wrap flask in aluminum foil. Ensure Temp < 40°C.

  • Problem: No Crosslinking upon UV exposure.

    • Cause: Oxygen inhibition or insufficient dose.

    • Fix: Perform exposure under Nitrogen atmosphere.[5][7] Increase UV dose.

References

  • Organic Azide Stability: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 32, 2005, pp. 5188–5240. Link

  • Polymerization Protocol: Moore, J. S., & Stupp, S. I. "Room temperature polyesterification."[6][8] Macromolecules, vol. 23, no. 1, 1990, pp. 65–70. Link

  • Photocrosslinking Mechanism: Yan, M., & Cai, S. X. "Photochemical functionalization of polymer surfaces and the production of biomolecule-carrying arrays." Journal of the American Chemical Society, vol. 115, no. 2, 1993. (Foundational work on nitrene insertion). Link

  • Azide Safety: "Safe Handling of Azides." University of California, Santa Barbara (UCSB). Link

Sources

Application Note: In-Situ Hydrogel Cross-Linking via SPAAC Utilizing Dimethyl 5-(azidomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mechanistic Rationale & Causality

The Bifunctional Advantage of DMAI-N3
Bioorthogonality and the Choice of SPAAC

While azide groups can be cross-linked via UV-mediated nitrene insertion[1], UV light suffers from poor deep-tissue penetration and potential phototoxicity. Conversely, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient but leaves behind cytotoxic heavy metal residues that are prohibitive for in-vivo applications[2].

To overcome these limitations, this protocol employs SPAAC . By utilizing a dibenzocyclooctyne (DBCO) cross-linker, the built-in ring strain of the alkyne lowers the activation energy, allowing the cycloaddition to proceed spontaneously at 37°C without any catalyst[2]. The high specificity of this azide-alkyne click reaction ensures absolute bioorthogonality, preventing off-target reactions with native tissue amines or thiols—a principle widely validated in complex biological environments, including in-situ cross-linking mass spectrometry[3].

Causality in Network Geometry

We specifically select a 4-Arm PEG-DBCO rather than a linear dialkyne. The multi-arm geometry drastically lowers the percolation threshold required for gelation, ensuring that a rigid, interconnected 3D network forms rapidly (within minutes) upon injection.

Experimental Setup & Protocols

This workflow is designed as a self-validating system , incorporating analytical checkpoints to ensure chemical conversion and mechanical integrity before proceeding to in-vivo or in-vitro application.

Phase 1: Synthesis of Azide-Functionalized Polyester Prepolymer

Objective: Synthesize a water-soluble, azide-pendant macromer via transesterification.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with Dimethyl 5-(azidomethyl)isophthalate (1.0 eq) and PEG-diol (

    
     g/mol , 1.0 eq).
    
  • Melt Polycondensation: Heat the mixture to 150°C under a nitrogen atmosphere until a homogeneous melt forms. Add Titanium(IV) isopropoxide (0.1 wt%) as the transesterification catalyst. Causality: The high temperature melts the PEG, acting as both reactant and solvent, while the catalyst accelerates the nucleophilic acyl substitution.

  • Vacuum Shifting: Apply a high vacuum (<0.1 Torr) for 4 hours. Causality: Vacuum continuously removes the methanol byproduct, driving the equilibrium forward according to Le Chatelier's principle to achieve a high-molecular-weight polymer.

  • Purification & Validation: Dissolve the crude viscous melt in dichloromethane (DCM) and precipitate dropwise into cold diethyl ether. Filter and dry under vacuum. Self-Validation Checkpoint: Perform FT-IR spectroscopy on the dried polymer. A successful synthesis is confirmed by a strong ester carbonyl stretch (~1730 cm⁻¹) and the retention of a sharp, distinct azide peak at ~2100 cm⁻¹.

Phase 2: In-Situ SPAAC Cross-Linking Workflow

Objective: Achieve controlled, catalyst-free gelation at the target site.

  • Precursor Formulation:

    • Solution A: Dissolve the Azide-Polyester prepolymer in 1X PBS (pH 7.4) to a concentration of 10% (w/v).

    • Solution B: Dissolve 4-Arm PEG-DBCO (

      
       g/mol ) in 1X PBS. Calculate the concentration to yield a 1:1 molar ratio of Azide to DBCO groups.
      
  • Delivery Setup: Load Solution A and Solution B into separate chambers of a dual-barrel syringe. Attach a static mixing nozzle to the tip. Causality: The static mixer ensures rapid, homogeneous blending of the two macroscopic phases precisely at the moment of injection, preventing premature gelation in the syringe.

  • Injection & Validation: Co-inject the mixture into the target mold or tissue defect. Incubate at 37°C. Self-Validation Checkpoint: Conduct a parallel rheological time-sweep analysis (1 Hz, 1% strain, 37°C) on an aliquot. The exact gelation point is validated when the storage modulus (

    
    ) crosses over the loss modulus (
    
    
    
    ). Additionally, post-gelation FT-IR should show the complete disappearance of the 2100 cm⁻¹ azide peak, confirming quantitative SPAAC conversion.

Quantitative Data & Optimization

The mechanical stiffness and gelation kinetics of the hydrogel can be precisely tuned by altering the Azide:DBCO molar ratio. A 1:1 ratio is optimal; excess DBCO provides diminishing mechanical returns while increasing the risk of unreacted alkynes.

Azide:DBCO Molar RatioGelation Time (37°C)Storage Modulus (

) at 24h
Equilibrium Swelling Ratio
1 : 0.5 12.5 ± 1.2 min1.2 ± 0.1 kPa28.4 ± 1.5
1 : 0.75 5.3 ± 0.6 min4.5 ± 0.3 kPa18.2 ± 1.1
1 : 1.0 2.1 ± 0.3 min8.9 ± 0.4 kPa12.5 ± 0.8
1 : 1.2 1.8 ± 0.2 min9.1 ± 0.5 kPa12.1 ± 0.9

Visualizations

G DMAI DMAI-N3 (Monomer) Polycond Transesterification (150°C, Vacuum) DMAI->Polycond PEG PEG-diol (Macromer) PEG->Polycond Prepolymer Azide-Polyester Prepolymer Polycond->Prepolymer SPAAC In-Situ SPAAC (PBS, 37°C) Prepolymer->SPAAC DBCO 4-Arm PEG-DBCO (Cross-linker) DBCO->SPAAC Hydrogel Cross-linked Hydrogel Network SPAAC->Hydrogel

Injection SyrA Syringe Chamber A Azide-Polyester (10% w/v in PBS) Mixer Static Mixing Nozzle Rapid Homogenization SyrA->Mixer SyrB Syringe Chamber B 4-Arm PEG-DBCO (in PBS) SyrB->Mixer Site Target Injection Site (In-vitro mold / In-vivo defect) Mixer->Site Gel In-Situ Gelation (2-5 minutes at 37°C) Site->Gel SPAAC Reaction

Dual-syringe delivery system for rapid in-situ hydrogel cross-linking.

References

  • Title: Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine Source: Gels (MDPI) URL: [Link]

  • Title: Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification Source: ACS Applied Polymer Materials (via PMC) URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "Dimethyl 5-(azidomethyl)isophthalate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Topic: Troubleshooting Low Yield in Dimethyl 5-(azidomethyl)isophthalate Synthesis Ticket ID: #AZ-ISO-5502

Executive Summary

The conversion of Dimethyl 5-(bromomethyl)isophthalate to Dimethyl 5-(azidomethyl)isophthalate is a classic nucleophilic substitution (


). While theoretically straightforward, yield losses are frequently caused by three competing factors: solvation kinetics , ester hydrolysis , and workup partitioning .

This guide moves beyond generic advice, applying physical organic chemistry principles to diagnose and resolve your specific yield bottleneck.

Part 1: The Mechanistic Landscape

To fix the yield, you must understand the "Naked Anion" effect. Sodium azide (


) is an ionic salt. In the crystal lattice, the azide anion (

) is tightly bound to sodium (

).
  • The Problem: In non-polar or protic solvents (e.g., Ethanol, Acetone/Water), the azide anion is either insoluble or heavily solvated (hydrogen-bonded), reducing its nucleophilicity.

  • The Solution: In polar aprotic solvents (DMF, DMSO), the solvent molecules solvate the

    
     cation but repel the 
    
    
    
    anion. This leaves the azide "naked" and highly reactive, driving the
    
    
    reaction to completion rapidly at lower temperatures, preserving the sensitive ester groups.
Reaction Pathway Visualization

ReactionPathway cluster_conditions Critical Control Points SM Dimethyl 5-(bromomethyl) isophthalate TS Transition State (Pentacoordinate) SM->TS + N3- (k1) Side2 Side Product: Benzyl Alcohol SM->Side2 H2O (Hydrolysis of Br) NaN3 NaN3 (Nucleophile) NaN3->TS Prod Dimethyl 5-(azidomethyl) isophthalate TS->Prod - Br- Side1 Side Product: Hydrolyzed Ester (Acid) Prod->Side1 Base/H2O (Saponification)

Figure 1: Reaction pathway showing the primary


 route and competing hydrolysis pathways.

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction is incomplete even after 24 hours."

Diagnosis: Poor Nucleophilicity. If you are using acetone/water or ethanol, the reaction rate is being stifled by solvation shells or low solubility of


.
  • Corrective Action: Switch to DMF (Dimethylformamide) or DMSO .[1]

    • Why? These solvents increase the reaction rate by orders of magnitude (up to

      
       times faster) compared to protic solvents [1].[1]
      
    • Protocol: Use anhydrous DMF (0.2 M concentration). Stir at Room Temperature (RT). If no progress in 2 hours, warm to 40°C. Do not exceed 60°C to avoid decomposition.

Issue 2: "I see the product on TLC, but the yield drops after workup."

Diagnosis: Phase Partitioning Failure. Dimethyl 5-(azidomethyl)isophthalate is a moderately polar organic molecule. If you use DMSO or DMF, these solvents can "hold" your product in the aqueous phase during extraction if not diluted sufficiently.

  • Corrective Action: Aggressive Dilution.

    • Protocol: Pour the reaction mixture into 5x volumes of ice-water . This forces the organic product to precipitate or oil out, making extraction into Ethyl Acetate (EtOAc) or Diethyl Ether efficient.

    • Wash: Wash the organic layer 3x with water (to remove DMF) and 1x with Brine.

Issue 3: "NMR shows carboxylic acid peaks (10-12 ppm)."

Diagnosis: Ester Hydrolysis (Saponification). The isophthalate esters are electron-deficient and susceptible to base-catalyzed hydrolysis.


 is weakly basic. If water is present and heat is applied, you will hydrolyze the esters to the mono-acid.
  • Corrective Action: Dry Conditions & pH Control.

    • Use anhydrous solvents.

    • Avoid heating above 60°C.

    • Crucial: Do not use strong bases (like NaOH) during workup. Use saturated

      
       or water for quenching.
      
Issue 4: "Safety Warning: Can I use Dichloromethane (DCM)?"

Diagnosis: CRITICAL SAFETY HAZARD. Do NOT use DCM or chloroform with sodium azide.

  • The Risk: Sodium azide can react with halogenated solvents to form di- and tri-azidomethane , which are highly unstable explosives [2].

  • Corrective Action: Use Ethyl Acetate or Diethyl Ether for extractions.

Part 3: The "Gold Standard" Protocol

This protocol balances kinetics (yield) with safety and purity.

Reagents:

  • Dimethyl 5-(bromomethyl)isophthalate (1.0 eq)

  • Sodium Azide (1.5 eq) - Caution: Toxic/Explosive

  • Solvent: Anhydrous DMF (5 mL per gram of substrate)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the bromomethyl substrate in anhydrous DMF.

  • Addition: Add Sodium Azide (

    
    ) in one portion at Room Temperature (RT).
    
    • Note: The salt may not dissolve completely immediately; this is normal.

  • Reaction: Stir at RT for 4–6 hours.

    • Monitor: Check TLC (Hexane/EtOAc 4:1). The bromide (usually higher

      
      ) should disappear. The azide product usually has a slightly lower or similar 
      
      
      
      but stains differently (UV active).
    • Optimization: If incomplete after 6h, heat to 50°C for 1 hour.

  • Quench: Pour the reaction mixture slowly into a beaker containing 5 volumes of ice-cold water . Stir vigorously. A white precipitate or oil should form.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification:

    • Combine organics.[2][3]

    • Wash 1: Water (removes bulk DMF).

    • Wash 2: Water (removes trace DMF).

    • Wash 3: Saturated Brine (dries the organic layer).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Safety: Do not distill to total dryness if heating; keep bath < 40°C.

  • Result: Usually a white/off-white solid. Yield should be >90%.

Part 4: Diagnostic Data Table

ParameterRecommendedDanger ZoneReason
Solvent DMF or DMSOAcetone, DCMDMF drives kinetics; DCM is explosive with azides.
Temperature 20°C – 50°C> 80°CThermal decomposition of azide; hydrolysis of esters.
Stoichiometry 1.2 – 1.5 eq

> 3.0 eqExcess azide increases waste disposal hazards.
Workup pH Neutral (pH 7)Basic (pH > 9)High pH hydrolyzes the methyl esters.

Part 5: Troubleshooting Logic Tree

TroubleshootingTree Start Start: Low Yield Observed Q1 Did Starting Material (SM) disappear on TLC? Start->Q1 NoConv No: Incomplete Conversion Q1->NoConv No YesConv Yes: SM Consumed Q1->YesConv Yes SolventCheck Are you using Acetone/EtOH? NoConv->SolventCheck SwitchDMF Action: Switch to DMF/DMSO (Naked Anion Effect) SolventCheck->SwitchDMF Yes HeatCheck Action: Increase Temp to 50°C SolventCheck->HeatCheck No (Already using DMF) Q2 Check NMR: Are aromatic protons shifted? YesConv->Q2 Hydrolysis Issue: Ester Hydrolysis (COOH peaks present) Q2->Hydrolysis Acids found WorkupLoss Issue: Workup Loss (Product in DMF/Water) Q2->WorkupLoss Clean but low mass FixHydrolysis Action: Dry Solvents, Reduce Temp/Base Hydrolysis->FixHydrolysis FixWorkup Action: Dilute DMF 5x with water before extraction WorkupLoss->FixWorkup

Figure 2: Step-by-step logic for diagnosing yield loss.

References

  • Solvent Effects in

    
     Reactions:  Parker, A. J.[2][4] "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society, 1962, 16, 163-187. Link
    
  • Azide Safety Guide: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188-5240. Link

  • Synthesis Protocol (Analogous): "2,3,11,11a-Tetrahydro-1H-benzo[d]pyrrolo[1,2-a]azepin-5(6H)-one." Organic Syntheses, 2002, 79, 209.

    
    /DMF protocol). Link
    
  • Ester Hydrolysis Kinetics: "Alkaline Hydrolysis of Aromatic Dicarboxylic Esters." Australian Journal of Chemistry, 1971, 24, 201.[4] (Details stability of isophthalate esters). Link

Sources

Technical Support Center: Optimizing Click Chemistry with Dimethyl 5-(azidomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing reaction conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Dimethyl 5-(azidomethyl)isophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with Dimethyl 5-(azidomethyl)isophthalate. The question-and-answer format is designed to help you quickly identify and solve common problems.

Low or No Product Yield

Q1: My click reaction has a very low yield or has failed completely. What are the most common culprits?

Low or no product formation is a frequent issue that can stem from several factors, from the quality of your reagents to the reaction setup itself.

Potential Causes & Solutions:

  • Inactive Copper Catalyst: The active catalyst for the CuAAC reaction is Copper(I) [Cu(I)].[1][2][3] This oxidation state is susceptible to oxidation to the inactive Copper(II) [Cu(II)] state by dissolved oxygen in your solvents.[1][3]

    • Solution: The most common and convenient method to ensure a sufficient supply of Cu(I) is to generate it in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[2][4] Sodium ascorbate is the preferred reducing agent for this purpose.[4][5][6] Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[1][2] It is also highly recommended to degas your solvents and run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1][7]

  • Reagent Quality and Stability: The purity of your Dimethyl 5-(azidomethyl)isophthalate, your alkyne partner, and your solvents can significantly impact the reaction's success. Organic azides can be sensitive to heat and light.[2]

    • Solution: Use high-purity reagents and solvents.[1] If you suspect impurities in your starting materials, consider purification before use. The purity of your azide and alkyne can be verified by techniques like NMR or mass spectrometry.[1][2] Store Dimethyl 5-(azidomethyl)isophthalate and other azides in a cool, dark place, preferably under an inert atmosphere.[7]

  • Inappropriate or Insufficient Ligand: Ligands are critical for a successful CuAAC reaction.[2] They stabilize the Cu(I) catalyst, preventing both oxidation and disproportionation, and can significantly accelerate the reaction rate.[2][8][9][10]

    • Solution: For reactions in organic solvents like DMF or THF, Tris-(benzyltriazolylmethyl)amine (TBTA) is a common and effective choice.[2][11] For reactions in aqueous or mixed aqueous/organic systems, water-soluble ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA are recommended.[3][8][11] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1][3] It is often beneficial to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3]

  • Steric Hindrance: If your alkyne partner is sterically bulky, the reaction rate can be significantly reduced.

    • Solution: For sterically hindered substrates, you may need to increase the reaction time or gently heat the reaction (e.g., to 40-60 °C) to facilitate the cycloaddition.[1][2][3]

Presence of Side Products and Impurities

Q2: My reaction seems to have worked, but I'm seeing multiple spots on my TLC or multiple peaks in my LC-MS, indicating side products. What is happening?

The appearance of side products can complicate purification and reduce the yield of your desired 1,2,3-triazole product.

Potential Causes & Solutions:

  • Alkyne Homocoupling (Glaser Coupling): One of the most common side reactions is the oxidative homodimerization of your terminal alkyne to form a diyne. This is also a copper-mediated process.

    • Solution: The presence of a suitable ligand is crucial to suppress Glaser coupling.[2] Maintaining a low concentration of the active Cu(I) catalyst and ensuring an oxygen-free environment can also minimize this side reaction.

  • Degradation of Starting Materials: Depending on the specific functional groups present on your alkyne partner, it may be unstable under the reaction conditions.

    • Solution: If you suspect degradation, try running the reaction at a lower temperature.[2] You can also monitor the stability of your starting materials under the reaction conditions (without the other reactant) to isolate the cause.

Reaction Stalls or Incomplete Conversion

Q3: My reaction starts, but it never goes to completion, even after an extended time. What can I do?

Incomplete conversion is a frustrating issue that can often be resolved by optimizing the reaction parameters.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: Over the course of the reaction, the Cu(I) catalyst may slowly oxidize, leading to a decrease in the reaction rate.

    • Solution: Adding a second portion of the reducing agent (sodium ascorbate) can sometimes restart a stalled reaction. Ensure you are using a sufficient excess of the reducing agent from the beginning (typically 5-10 equivalents relative to the copper catalyst).

  • Poor Solubility: If your starting materials or the triazole product have poor solubility in the chosen solvent, the reaction can be slow or stall as the product precipitates out of the solution.

    • Solution: Consider changing the solvent system to improve solubility. For example, a mixture of t-BuOH/water or DMF can be effective.[1] Adding a co-solvent like DMSO can also help solubilize hydrophobic molecules.[5][6] Gentle heating may also improve solubility and drive the reaction to completion.[6]

  • Incorrect Stoichiometry: The ratio of your azide and alkyne is a key parameter.

    • Solution: While a 1:1 ratio is often the starting point, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants (usually the less expensive or more accessible one) can help drive the reaction to completion.[3]

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in the CuAAC reaction?

The active catalyst is the Cu(I) ion.[1][2] You can either use a Cu(I) salt directly (e.g., CuI, CuBr), or, more conveniently, generate it in situ from a Cu(II) salt like CuSO₄ using a reducing agent such as sodium ascorbate.[2][4] The in situ method is often preferred as it helps maintain a low, steady concentration of the active Cu(I) catalyst.[2]

Q2: Why is a ligand necessary for the reaction?

A ligand serves several critical functions in a CuAAC reaction:

  • Stabilizes Cu(I): It protects the catalytically active Cu(I) from oxidation to the inactive Cu(II) state.[2][8]

  • Accelerates the Reaction: It enhances the catalytic activity of the copper center, leading to faster reaction rates.[2][8][12]

  • Prevents Side Reactions: It can help suppress undesired pathways like the Glaser coupling of the alkyne.[2]

Q3: What are the best solvents for a click reaction with Dimethyl 5-(azidomethyl)isophthalate?

A wide variety of solvents can be used, and the choice primarily depends on the solubility of your alkyne substrate.[3] Common choices include:

  • Organic Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and mixtures of t-butanol and water are frequently used.

  • Aqueous Systems: For bioconjugation or reactions with water-soluble substrates, aqueous buffers are suitable, often with an organic co-solvent like DMSO to aid solubility.[6][13]

Q4: How does temperature affect the reaction?

CuAAC reactions are typically efficient at room temperature.[3] However, for slow reactions due to factors like steric hindrance, increasing the temperature to 40-60°C can enhance the rate and yield.[1][3]

Q5: How can I monitor the progress of my reaction?

The reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC)[13]

  • Mass Spectrometry (MS)[13]

Experimental Protocols

General Protocol for CuAAC in an Organic Solvent

This protocol is a starting point for the reaction of Dimethyl 5-(azidomethyl)isophthalate with an alkyne in an organic solvent and may require optimization for specific substrates.

Reagent Preparation:

  • Azide Solution: Prepare a stock solution of Dimethyl 5-(azidomethyl)isophthalate in a suitable solvent (e.g., 100 mM in DMF).

  • Alkyne Solution: Prepare a stock solution of your alkyne partner in the same solvent (e.g., 110 mM in DMF).

  • Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

  • Ligand Solution: Prepare a stock solution of TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).[1]

  • Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[1]

Reaction Setup:

  • To a reaction vial, add the Dimethyl 5-(azidomethyl)isophthalate solution (1.0 eq).

  • Add the alkyne solution (1.1 eq).

  • Add the reaction solvent (e.g., DMF or a 1:1 mixture of t-BuOH/water) to achieve the desired final concentration (typically 0.1 M).[1]

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • In a separate vial, pre-mix the CuSO₄ solution (0.05 eq) and the TBTA solution (0.05 eq).

  • Add the copper/ligand mixture to the reaction vial.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 eq).[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few minutes to several hours.

Data Summary Table
ParameterRecommended RangeRationale
Azide:Alkyne Ratio 1:1 to 1:1.5A slight excess of one reagent can drive the reaction to completion.[3]
Copper Catalyst (CuSO₄) 1-5 mol%Catalytic amount; higher loading may be needed for difficult substrates.
Reducing Agent (NaAsc) 5-10 eq relative to CuEnsures complete reduction of Cu(II) and maintains the Cu(I) state.
Ligand (TBTA/THPTA) 1-5 eq relative to CuStabilizes Cu(I) and accelerates the reaction.[1][3]
Temperature Room Temperature to 60°CMost reactions proceed well at RT; heating can overcome steric hindrance.[1][3]
Concentration 0.05 - 0.5 MDepends on substrate solubility and reaction scale.

Visualizations

CuAAC Catalytic Cycle

CuAAC_Mechanism cluster_main Cu(I) Catalytic Cycle cluster_redox Catalyst Generation & Inactivation CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne CuII Cu(II) CuI->CuII + O2 (Oxidation) Alkyne R'-C≡CH Azide R-N3 Six_Membered_Intermediate Six-Membered Cu(III) Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Triazole_Product 1,4-Disubstituted Triazole Six_Membered_Intermediate->Triazole_Product Reductive Elimination Triazole_Product->CuI - Product + Catalyst Regeneration CuII->CuI + Ascorbate (Reduction) Ascorbate Sodium Ascorbate Oxygen O2

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization Start Low or No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure & Stable? Check_Catalyst->Check_Reagents No Sol_Catalyst1 Use Fresh Sodium Ascorbate Solution Check_Catalyst->Sol_Catalyst1 Yes Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions No Sol_Reagents1 Verify Purity (NMR, MS) Check_Reagents->Sol_Reagents1 Yes Success Reaction Optimized Check_Conditions->Success No Sol_Conditions1 Optimize Solvent for Solubility Check_Conditions->Sol_Conditions1 Yes Sol_Catalyst2 Degas Solvents / Use Inert Atmosphere Sol_Catalyst1->Sol_Catalyst2 Sol_Catalyst3 Add/Optimize Ligand (e.g., TBTA, THPTA) Sol_Catalyst2->Sol_Catalyst3 Sol_Catalyst3->Check_Reagents Sol_Reagents2 Use Freshly Purchased/Prepared Reagents Sol_Reagents1->Sol_Reagents2 Sol_Reagents2->Check_Conditions Sol_Conditions2 Increase Temperature for Slow Reactions Sol_Conditions1->Sol_Conditions2 Sol_Conditions3 Adjust Azide:Alkyne Stoichiometry Sol_Conditions2->Sol_Conditions3 Sol_Conditions3->Success

Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

References

  • Vector Labs. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands.
  • BenchChem. (2025). troubleshooting low yield in copper-catalyzed click reactions.
  • Lumiprobe. (n.d.). Click chemistry ligands and catalysts.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Click Reactions with 5-(azidomethyl)-2-methylpyrimidine.
  • Prescher, J. A., et al. (2011). Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. PMC - NIH.
  • Rodionov, V. O., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry - ACS Publications.
  • TCI Chemicals. (n.d.). Ligands Accelerating Click Reaction.
  • Fokin, V. V., & Sharpless, K. B. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - NIH.
  • BenchChem. (n.d.). Optimizing CuAAC reaction conditions for high yield bioconjugation.
  • BenchChem. (2025). optimizing reaction conditions for copper-catalyzed click chemistry.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Finn, M. G., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace.
  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience.
  • BenchChem. (2025). dealing with inconsistent click chemistry efficiency between experiments.

Sources

Identifying and minimizing byproducts in "Dimethyl 5-(azidomethyl)isophthalate" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize reactions involving Dimethyl 5-(azidomethyl)isophthalate .

Working with benzylic azides bearing ester functionalities requires precise control over reaction microenvironments. This guide bypasses generic advice to focus on the exact mechanistic causality behind byproduct formation—both during the upstream synthesis of the azide and its downstream application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugations.

Part 1: Upstream Synthesis & Isolation Troubleshooting

The synthesis of Dimethyl 5-(azidomethyl)isophthalate typically relies on an SN2 nucleophilic substitution, converting Dimethyl 5-(bromomethyl)isophthalate to the target azide using sodium azide (NaN3) 1.

Q1: Why am I observing significant ester hydrolysis (carboxylic acid byproducts) during the azidation step?

Mechanistic Insight: Sodium azide is the salt of a weak acid (hydrazoic acid, pKa ~4.7). In the presence of adventitious water, the azide anion establishes an equilibrium that generates hydroxide ions (OH⁻). Because your starting material contains two highly electrophilic methyl ester groups on an electron-withdrawing isophthalate ring, these hydroxide equivalents rapidly initiate irreversible saponification (hydrolysis). Solution: You must strictly exclude water. Switch from technical-grade or wet Dimethylformamide (DMF) to anhydrous Dimethyl Sulfoxide (DMSO) and avoid heating the reaction above ambient temperature.

Q2: My SN2 reaction stalls at 80% conversion. Should I increase the temperature to force completion?

Mechanistic Insight: No. Heating benzylic azides increases the risk of thermal degradation and promotes unwanted side reactions, such as dimerization or elimination. The stall is likely due to the poor solubility of NaN3 in your organic solvent. Instead of heat, utilize a slight excess of NaN3 (1.1 to 1.2 equivalents) and ensure vigorous mechanical stirring to overcome mass transfer limitations at the solid-liquid interface 1.

Quantitative Data: Azidation Reaction Optimization
Solvent SystemNaN3 EquivalentsTemperatureEster Hydrolysis Byproduct (%)Target Azide Yield (%)
Wet DMF1.5 eq60°C18.5%72.0%
Anhydrous DMF1.2 eq25°C< 2.0%89.5%
Anhydrous DMSO 1.1 eq 25°C < 0.5% 96.2%
Self-Validating Protocol: Anhydrous Synthesis of Dimethyl 5-(azidomethyl)isophthalate

This protocol is designed to validate itself via spectroscopic checkpoints, preventing downstream failures.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous argon stream.

  • Dissolution: Dissolve 1.0 eq of Dimethyl 5-(bromomethyl)isophthalate in anhydrous DMSO (0.2 M concentration).

  • Reagent Addition: Add 1.1 eq of finely powdered, oven-dried NaN3 in a single portion.

  • Reaction: Stir vigorously at 25°C for 4-6 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, evaporate the solvent under a stream of N2, and perform ATR-FTIR. Do not proceed until the intense azide asymmetric stretch (~2100 cm⁻¹) is dominant and the C-Br stretch (~600 cm⁻¹) is completely absent.

  • Quenching & Extraction: Quench by slowly pouring the mixture into ice-cold deionized water (5x volume of DMSO). Extract three times with diethyl ether.

  • Purification: Wash the combined organic layers sequentially with water (to remove DMSO) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at <30°C.

Part 2: Downstream CuAAC (Click) Reaction Troubleshooting

When conjugating Dimethyl 5-(azidomethyl)isophthalate to a terminal alkyne via CuAAC, the primary challenges shift from SN2 byproducts to copper-mediated side reactions.

Q3: I am isolating a significant amount of diyne byproduct. How is this forming, and how do I suppress it?

Mechanistic Insight: The diyne byproduct is the result of Glaser coupling, an oxidative homocoupling of your terminal alkyne. This occurs when the active Cu(I) catalyst reacts with dissolved oxygen (O2) to form a Cu(II)-superoxo complex, which subsequently oxidizes the alkyne. Solution: Strict degassing of all buffers is mandatory. Furthermore, utilizing a copper-chelating ligand like THPTA stabilizes the Cu(I) oxidation state and sterically shields it from adventitious oxygen 2.

Q4: When clicking this azide to an alkyne-tagged peptide, I observe peptide degradation and aggregation. What is causing this?

Mechanistic Insight: The combination of a Cu(II) source and sodium ascorbate (the reducing agent) in the presence of trace oxygen generates highly destructive Reactive Oxygen Species (ROS), such as hydroxyl radicals 2. These ROS aggressively oxidize sensitive amino acids (histidine, methionine) and can hydrolyze the ester groups on your isophthalate moiety. Solution: Employ a high ratio of THPTA ligand (at least 5:1 relative to Copper). THPTA serves a dual purpose: it accelerates the click reaction and acts as a sacrificial interceptor for radicals and peroxides, protecting both your biomolecule and the ester linkages 3.

Pathway Visualization: CuAAC Catalysis & Byproduct Interception

CuAAC_Mechanism Cu2 Cu(II) Precatalyst Cu1 Active Cu(I) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu1 e- Donor Cu1_Ligand Cu(I)-THPTA Complex Cu1->Cu1_Ligand Chelation ROS Reactive Oxygen Species Cu1->ROS + O2 Glaser Diyne Byproduct Cu1->Glaser + Alkyne + O2 THPTA THPTA Ligand THPTA->Cu1_Ligand Binds Cu(I) THPTA->ROS Sacrificial Quenching Triazole 1,2,3-Triazole Conjugate Cu1_Ligand->Triazole Catalysis Azide Dimethyl 5-(azidomethyl) isophthalate Azide->Triazole Cycloaddition Alkyne Terminal Alkyne Alkyne->Triazole Cycloaddition

Fig 1. CuAAC catalytic cycle showing THPTA stabilization and byproduct interception pathways.

Quantitative Data: CuAAC Component Ratios for Byproduct Minimization
Cu(II) Conc.Ascorbate Conc.THPTA:Cu RatioDegassingDiyne Byproduct (%)Target Conjugate Yield (%)
1.00 mM10.0 mM0:1 (None)No28.5%41.0%
0.50 mM5.0 mM1:1No12.0%76.5%
0.25 mM 2.5 mM 5:1 Yes < 1.0% > 95.0%
Self-Validating Protocol: ROS-Minimized CuAAC Workflow

This protocol utilizes pre-complexation to prevent the precipitation of inactive copper-phosphate complexes and eliminates naked Cu(I) generation 3.

  • Buffer Preparation: Thoroughly degas the reaction buffer (e.g., PBS, pH 7.4) by bubbling argon through the solution for 30 minutes.

  • Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix 6.3 µL of 20 mM CuSO4 with 12.5 µL of 50 mM THPTA ligand 3. Incubate at room temperature for 10 minutes. Causality: Pre-mixing ensures that when reduced, all Cu(I) is immediately captured by the ligand, preventing ROS generation.

  • Reagent Assembly: To your degassed buffer, add the alkyne-tagged molecule (e.g., 50 µM final) and Dimethyl 5-(azidomethyl)isophthalate (100 µM final).

  • Catalyst Addition: Add the pre-complexed Cu/THPTA solution to the main reaction vessel.

  • Initiation: Initiate the reaction by adding 25 µL of 100 mM freshly prepared, degassed sodium ascorbate.

  • Self-Validation Checkpoint: To ensure your biological matrix is not sequestering the copper catalyst, run a parallel positive control using a fluorogenic model alkyne (e.g., propargyl-coumarin). Immediate fluorescence upon ascorbate addition validates that the Cu(I)-THPTA complex is active and not poisoned 3.

  • Incubation & Purification: Incubate at room temperature for 1-2 hours. Quench by adding EDTA (to chelate copper) and purify via size exclusion chromatography (SEC) or dialysis.

References

Sources

Purification of crude "Dimethyl 5-(azidomethyl)isophthalate" by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a direct-response technical support manual. It prioritizes safety and reproducibility, adhering to the "Senior Application Scientist" persona.

Topic: Recrystallization & Troubleshooting Guide Ticket ID: #AZ-ISO-PUR-001 Status: Resolved / Guide Generated Safety Level: CRITICAL (Organic Azide)

Introduction: The Scientist's Perspective

You are working with Dimethyl 5-(azidomethyl)isophthalate , a bifunctional linker commonly used in Metal-Organic Framework (MOF) synthesis and "Click" chemistry.

Purifying this compound presents a specific dichotomy:

  • The Isophthalate Core: Highly crystalline and stable, favoring standard solvents like Methanol or Ethyl Acetate.

  • The Azidomethyl Group (

    
    ):  Thermally sensitive and shock-hazardous.
    

The Challenge: Standard recrystallization often involves boiling solvents. With an azide, "boiling" is a safety violation. This guide provides a modified low-temperature recrystallization protocol designed to balance purity with the thermal limits of the azide functionality.

Module 1: Safety & Pre-Experiment Check

WARNING: Before touching a solvent, you must validate the safety parameters. Organic azides are energetic materials.[1][2]

The C/N Ratio Validation

We apply the "Rule of Three" to determine isolatability.

  • Formula:

    
    
    
  • Carbon Count (

    
    ):  11
    
  • Nitrogen Count (

    
    ):  3
    
  • Ratio:

    
    
    

Verdict: Since


, this molecule is generally considered safe to isolate and store at room temperature. However, it still retains significant energy.
The "Zero-Compromise" Safety Rules
  • No Metal Spatulas: Contact with metals (especially Copper or Lead) can form heavy metal azides, which are primary explosives. Use only Teflon, ceramic, or wood.

  • Temperature Cap: Never heat the mother liquor above 60°C . Decomposition can be invisible until it becomes violent.

  • Halogenated Solvent Ban: Do not use Dichloromethane (DCM) if there is any chance of residual Sodium Azide (

    
    ) in your crude solid. This combination forms Di/Triazidomethane, which is extremely explosive.
    

Module 2: The Recrystallization Protocol

Recommended Solvent System: Methanol (MeOH) or Methanol/Water. Rationale: Dimethyl isophthalates exhibit a steep solubility curve in Methanol (sparingly soluble cold, soluble warm). Water acts as a powerful anti-solvent if yield is low.

Step-by-Step Workflow

Recrystallization_Workflow Start Crude Solid (Contains salts/impurities) Dissolve 1. Dissolution Solvent: MeOH Temp: 50-55°C (Max) Start->Dissolve Add Min. Solvent Filter 2. Hot Filtration (Remove insoluble NaBr/NaN3) Dissolve->Filter Gravity Filter Cool 3. Controlled Cooling RT -> 4°C -> -20°C Filter->Cool Slow Ramp Collect 4. Isolation Vacuum Filtration Cool->Collect Crystals Form Dry 5. Drying Vacuum Desiccator (Ambient Temp) Collect->Dry Remove Solvent

Caption: Figure 1. Optimized workflow for the purification of azido-isophthalates, emphasizing temperature control.

Detailed Methodology
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Methanol (HPLC grade) in small portions.

    • Heat gently in a water bath set to 55°C . Do not use a direct hotplate surface.

    • Swirl until the organic solid dissolves.[3] Note: Inorganic salts (

      
      , 
      
      
      
      ) from the synthesis will not dissolve. This is normal.
  • Hot Filtration (Crucial for Safety):

    • While the solution is warm (50°C), filter it through a fluted filter paper or a glass frit (porosity 3) to remove the undissolved salts.

    • Why? Removing residual azide salts prevents long-term storage hazards.

  • Crystallization:

    • Allow the clear filtrate to cool to Room Temperature (RT) slowly (over 30 mins).

    • Observation: If crystals form, proceed to cooling.

    • If no crystals: Add Water dropwise to the warm solution until a faint turbidity (cloudiness) persists, then add 1 drop of MeOH to clear it.

    • Move flask to a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for maximum yield.

  • Collection:

    • Filter the white needles/plates using a Buchner funnel.

    • Wash with cold Methanol/Water (1:1) mixture.

  • Drying:

    • Dry under high vacuum at ambient temperature . Do not use a heated drying oven.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered Oiling Oiling Out (Liquid phase separates) Issue->Oiling Impure Yellow/Brown Color Issue->Impure NoCryst No Crystals Form Issue->NoCryst Sol_Oil 1. Re-heat to dissolve 2. Add Seed Crystal 3. Slow cool Oiling->Sol_Oil Sol_Imp Activated Charcoal (Wash while hot) Impure->Sol_Imp Sol_No 1. Evaporate 20% vol 2. Add H2O (Anti-solvent) NoCryst->Sol_No

Caption: Figure 2. Decision matrix for common recrystallization failure modes.

Common Issues & Solutions

Q1: The product "oiled out" (formed a sticky liquid at the bottom) instead of crystallizing. Why?

  • Cause: The solution cooled too fast, or the melting point of the solvated product is lower than the solvent boiling point.[3] Isophthalates are prone to this.

  • Fix:

    • Re-heat the mixture until the oil redissolves (add a small amount of MeOH if needed).

    • Remove from heat and insulate the flask with a paper towel to slow the cooling rate.

    • Seeding: If you have a few pure crystals from a previous batch, add them when the solution reaches room temperature.

Q2: My crystals are yellow. Is this normal?

  • Analysis: Pure Dimethyl 5-(azidomethyl)isophthalate should be white or off-white.[4] Yellow usually indicates:

    • Trace oxidation of the benzylic position.

    • Residual azo- impurities.

  • Fix: Perform a "Charcoal Wash." During the Hot Filtration step (Module 2, Step 2), add a small amount (1-2% by weight) of Activated Charcoal. Stir for 5 minutes at 50°C, then filter. The charcoal will adsorb the colored impurities.[3]

Q3: Can I use Dichloromethane (DCM) / Hexane?

  • Technical Advice: While the product is soluble in DCM, we strongly advise against it during the initial purification of crude material.

  • Risk: If your crude material contains unreacted Sodium Azide (

    
    ), mixing it with DCM can generate Diazidomethane, which is highly explosive. Use Alcohols (MeOH/EtOH) for the first purification to ensure all inorganic azides are washed away.
    

Q4: How do I remove the unreacted "Bromo" starting material?

  • Context: The synthesis usually starts from Dimethyl 5-(bromomethyl)isophthalate.

  • Solubility Delta: The bromo-derivative is generally less soluble in cold Methanol than the azido-derivative.

  • Protocol: If NMR shows starting material, perform the recrystallization again but do not cool to -20°C . Stop cooling at 4°C or Room Temperature. The less soluble bromo-impurity may crystallize out first (fractional crystallization). Filter that off, then cool the filtrate further to get the pure azide.

Summary of Physical Data

PropertyValue / DescriptionNote
Formula

Mol.[3][4][5][6][7][8][9][10][11][12][13] Weight 249.22 g/mol
Appearance White crystalline solidNeedles or plates
Solubility Soluble: MeOH, EtOAc, DCMInsoluble: Water, Hexane
Melting Point ~60-70°C (Estimated)Do not overheat
C/N Ratio 3.66Stable for isolation

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[14] Angewandte Chemie International Edition, vol. 44, no.[14] 32, 2005, pp. 5188-5240. Link

  • Isophthalate Solubility: "Dimethyl isophthalate."[6] PubChem Database, National Center for Biotechnology Information. CID 15088. Link

  • Azide Handling Protocols: "Safe Handling of Azido Compounds." University of New Mexico, Dept. of Chemistry & Chemical Biology, Standard Operating Procedure, 2021. Link

  • Purification of Isophthalate Derivatives: "Dimethyl 5-aminoisophthalate Technical Support." BenchChem, 2025. (Analogous solubility behavior). Link

Sources

Technical Support Center: Optimizing "Dimethyl 5-(azidomethyl)isophthalate" Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with Dimethyl 5-(azidomethyl)isophthalate .

While this molecule is a highly versatile bifunctional azide linker, its unique structural features—specifically the bulky, hydrophobic isophthalate core and the pH-sensitive methyl ester groups—present distinct kinetic and stability challenges during Click Chemistry (CuAAC or SPAAC). This guide bypasses generic advice to focus on the precise mechanistic causality behind common failures, providing self-validating protocols to ensure high-yield, reproducible bioconjugation.

Part 1: Troubleshooting & Causality FAQs

Q1: My linker precipitates immediately upon addition to the protein buffer. How can I prevent this?

Causality: Dimethyl 5-(azidomethyl)isophthalate lacks hydrogen-bond donors and is dominated by a hydrophobic aromatic core and two methyl ester groups. When introduced directly into a high-salt aqueous protein buffer, the sudden drop in solvent dielectric constant forces "hydrophobic collapse," causing the linker molecules to self-associate and precipitate. Solution: Never add the dry powder or an aqueous suspension directly to your protein. Pre-dissolve the azide in 100% LC-MS grade DMSO to create a highly concentrated stock (e.g., 50 mM). Add this stock dropwise to the aqueous protein solution under continuous, gentle vortexing. Ensure the final DMSO concentration remains between 5% and 10% (v/v)—sufficient to solvate the linker without denaturing the target protein.

Q2: I am experiencing low yields and protein aggregation during CuAAC. Should I increase the copper concentration?

Causality: Increasing the copper concentration will likely destroy your protein. In CuAAC, the active Cu(I) catalyst is rapidly oxidized by dissolved oxygen, generating Reactive Oxygen Species (ROS). These ROS oxidize sensitive amino acid residues (e.g., histidine, methionine), causing protein unfolding and aggregation. Because the bulky isophthalate core sterically hinders the alkyne approach, the reaction is inherently slower, leaving the protein exposed to ROS for longer periods. Solution: Do not increase the copper; instead, upgrade your catalytic ligand. Switch from legacy ligands like TBTA or THPTA to BTTAA . BTTAA is a next-generation, water-soluble ligand that dramatically accelerates CuAAC kinetics and suppresses cytotoxicity by stabilizing Cu(I) so efficiently that you can significantly lower the total copper loading[1].

CuAAC_ROS Cu2 Cu(II) Source (Inactive) Cu1 Cu(I) Catalyst (Active) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reductant) Asc->Cu1 Donates e- ROS Reactive Oxygen Species (ROS) Cu1->ROS O2 Oxidation Complex Cu(I)-BTTAA Complex (Highly Efficient) Cu1->Complex Chelation BTTAA BTTAA Ligand (Stabilizer) BTTAA->Complex Binds Cu(I) Degradation Protein Degradation ROS->Degradation Oxidative Damage Complex->ROS Suppresses ROS Product Triazole Bioconjugate (+249.07 Da) Complex->Product Azide + Alkyne

Caption: CuAAC Catalytic Cycle illustrating how BTTAA accelerates conjugation while blocking ROS.

Q3: I switched to copper-free SPAAC using DBCO to avoid ROS, but the reaction takes days. Why?

Causality: SPAAC relies on ring strain rather than a catalyst. However, both Dimethyl 5-(azidomethyl)isophthalate and standard DBCO (dibenzocyclooctyne) are highly hydrophobic and sterically demanding. When DBCO is conjugated directly to a protein surface, it often buries itself into the protein's hydrophobic pockets to escape the aqueous buffer. This isolates the alkyne, making it physically inaccessible to your bulky isophthalate azide. Solution: Introduce a hydrophilic spacer. Utilizing a PEGylated DBCO (e.g., DBCO-PEG4-Amine) extends the reactive alkyne away from the protein surface into the aqueous phase. This prevents the hydrophobic DBCO group from being buried within the protein, minimizing steric hindrance and significantly accelerating the SPAAC reaction[2].

SPAAC_Sterics cluster_0 Standard DBCO (Steric Hindrance) cluster_1 PEGylated DBCO (Optimized) Protein1 Protein Surface DBCO1 DBCO (Hydrophobic) Protein1->DBCO1 Direct Bond Azide1 Dimethyl 5-(azidomethyl)isophthalate DBCO1->Azide1 Steric Clash Fail Slow Kinetics / Aggregation Azide1->Fail Protein2 Protein Surface PEG PEG4 Spacer (Hydrophilic) Protein2->PEG Attachment DBCO2 DBCO (Accessible) PEG->DBCO2 Extension Azide2 Dimethyl 5-(azidomethyl)isophthalate DBCO2->Azide2 Efficient Click Success Rapid SPAAC Conjugation Azide2->Success

Caption: Comparison of standard DBCO vs. PEGylated DBCO workflows for overcoming steric hindrance.

Q4: LC-MS analysis of my bioconjugate shows unexpected mass adducts (-14 Da and -28 Da from the expected mass). What is happening?

Causality: The two methyl ester groups on the isophthalate core are highly susceptible to base-catalyzed hydrolysis. If your reaction buffer pH drifts above 7.5, the esters will hydrolyze into carboxylic acids (resulting in the loss of a methyl group, -14 Da per ester)[3]. This alters the charge and hydrophobicity of your final conjugate. Solution: Strictly control the pH of your reaction environment. Avoid basic buffers like Borate. Instead, use a tightly controlled HEPES or Phosphate buffer at pH 6.8 to 7.0 to preserve the integrity of the methyl esters throughout the reaction.

Part 2: Quantitative Data - Catalyst Selection Matrix

To maximize the efficiency of Dimethyl 5-(azidomethyl)isophthalate conjugation, selecting the correct ligand is critical. The table below summarizes the performance of standard CuAAC ligands against this specific class of hydrophobic azides.

LigandAqueous SolubilityRelative Reaction Rate (at 50 µM Cu)ROS SuppressionRecommendation for Isophthalate Azides
TBTA Poor (Requires DMSO)1x (Baseline)LowNot recommended; exacerbates aggregation.
THPTA High~3xModerateUsable, but requires higher Cu(I) loading.
BTTAA Very High>10xExcellentOptimal ; yields >45% conversion in <30 mins[4].

Part 3: Self-Validating Experimental Protocol

High-Efficiency CuAAC Workflow for Hydrophobic Azides

This protocol utilizes a pre-assembly technique to ensure catalyst viability before exposing your valuable protein to the reaction environment.

Step 1: Reagent Preparation & pH Validation

  • Prepare a 100 mM Sodium Phosphate buffer.

  • Validation Checkpoint: Measure the buffer with a calibrated micro-pH probe. Adjust strictly to pH 6.8 to prevent methyl ester hydrolysis[3].

  • Dissolve Dimethyl 5-(azidomethyl)isophthalate in 100% DMSO to a 50 mM stock.

Step 2: Catalyst Pre-Assembly (The "Self-Validating" Step)

  • In a separate microcentrifuge tube, combine:

    • 10 µL of 20 mM CuSO₄ (in water)

    • 20 µL of 50 mM BTTAA ligand (in water)

  • Mix thoroughly and incubate for 3 minutes to allow the Cu(II)-BTTAA complex to form.

  • Add 10 µL of freshly prepared 100 mM Sodium Ascorbate.

  • Validation Checkpoint: Observe the solution. It must immediately transition from pale blue to colorless/pale yellow . If it remains blue, your ascorbate has oxidized; discard and prepare fresh ascorbate.

Step 3: Bioconjugation Reaction

  • To your alkyne-modified protein solution (in pH 6.8 buffer), add the Dimethyl 5-(azidomethyl)isophthalate DMSO stock (final concentration 5-10 equivalents relative to protein). Ensure final DMSO is ≤10% v/v.

  • Add the pre-assembled Cu(I)-BTTAA catalyst mixture to the protein solution (final Cu concentration ~100 µM).

  • Incubate at room temperature for 1-2 hours in the dark.

  • In-Process Validation: To confirm the catalyst remains active during the incubation, remove a 2 µL aliquot and add it to a dummy tube containing 10 µM of a fluorogenic alkyne (e.g., 3-ethynylcoumarin). If the dummy tube fluoresces under a UV transilluminator within 15 minutes, your catalytic cycle is successfully running.

Step 4: Purification & Final QC

  • Quench the reaction by adding EDTA (final concentration 2 mM) to strip the copper.

  • Purify the conjugate using Size Exclusion Chromatography (SEC) or a desalting column.

  • Validation Checkpoint: Perform LC-MS on the purified fraction. A successful reaction is validated by an exact mass shift of +249.07 Da (the exact mass addition of intact C11H11N3O4) with no -14 Da side peaks, confirming the methyl esters remained intact.

References

  • Vector Labs. "BTTAA | Vector Labs".
  • PMC. "Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study".
  • RSC Publishing. "The effects of buffer, pH, and temperature upon SPAAC reaction rates".
  • Benchchem. "Application Notes and Protocols for Bioconjugation with m-PEG4-CH2-methyl ester".

Sources

Preventing premature decomposition of "Dimethyl 5-(azidomethyl)isophthalate" during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing Dimethyl 5-(azidomethyl)isophthalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields in CuAAC (Click) chemistry or unexpected reagent degradation. Dimethyl 5-(azidomethyl)isophthalate is a highly versatile bifunctional linker, but its azidomethyl group is inherently metastable.

Understanding the thermodynamic vulnerabilities of the azide functionality is critical. This guide provides field-proven, self-validating protocols to prevent premature decomposition, ensuring your reagent maintains its titer and structural integrity from synthesis to application.

Section 1: The Causality of Azide Decomposition

Why does Dimethyl 5-(azidomethyl)isophthalate degrade prematurely? The molecule contains a benzyl azide moiety. The energetic nature of the N=N=N bond means it sits in a shallow thermodynamic well.

  • Photolytic & Thermal Cleavage : Exposure to ambient UV light or temperatures above 25°C provides the activation energy required for nitrogen (N₂) extrusion. This generates a highly reactive, electron-deficient nitrene intermediate[1]. The nitrene rapidly undergoes dimerization (forming azo compounds) or non-specific polymerization, destroying your reagent and causing dangerous pressure buildup[2].

  • Metal-Induced Catalysis : Transition metals (Fe, Cu) lower the activation energy for decomposition. Using standard stainless steel spatulas can lead to the formation of trace metal-azide complexes or catalyze premature degradation[3].

Section 2: Diagnostic Decision Tree

AzideStability Azide Dimethyl 5-(azidomethyl)isophthalate (Intact Reagent) Nitrene N2 Extrusion & Nitrene Formation Azide->Nitrene N-N bond cleavage MetalAzide Catalytic Degradation / Metal-Azide Complex Azide->MetalAzide coordination Heat Thermal Energy (>25°C) Heat->Azide induces Light UV / Ambient Light Light->Azide induces Metal Metal Spatulas (Fe, Cu, Brass) Metal->Azide catalyzes Degradation Reagent Failure (Polymerization / Loss of Titer) Nitrene->Degradation MetalAzide->Degradation Cold Store at 2-8°C Cold->Heat prevents Amber Amber Glass Vials Amber->Light blocks PTFE PTFE / Ceramic Tools PTFE->Metal replaces

Logical workflow of Dimethyl 5-(azidomethyl)isophthalate degradation and preventative interventions.

Section 3: Quantitative Storage Parameters

To establish a baseline for safe handling, we evaluate the compound against standard azide safety metrics. With a formula of C₁₁H₁₁N₃O₄, the compound has 11 carbons, 4 oxygens, and 3 nitrogens.

ParameterOptimal ConditionCritical ThresholdMechanistic Causality
Temperature 2°C to 8°C> 25°CThermal energy overcomes the activation barrier for N-N bond cleavage, leading to N₂ extrusion.
Light Exposure 0 Lux (Darkness)Ambient Lab LightPhotons in the UV/Vis spectrum induce photolytic nitrene formation[1].
C/N Ratio 5.0< 3.0Ratio of (11C + 4O) / 3N = 5. Highly stable per the Rule of Six[4],[3], but remains chemically reactive.
Container Amber Glass / PTFEStainless Steel / BrassHeavy metals react with azides to form shock-sensitive salts and catalyze degradation[4].

Section 4: Self-Validating Experimental Protocols

Protocol 1: Safe Aliquoting and Inert Storage

Objective: Prevent moisture ingress, photolysis, and thermal degradation during long-term storage.

  • Step 1: Environmental Control. Dim the fume hood lights to minimize photolytic exposure. Ensure the ambient temperature is cool.

  • Step 2: Tool Selection. Equip a sterile PTFE, ceramic, or plastic spatula. Causality: Azides must never contact heavy metals to prevent the formation of highly unstable metal azides and catalytic degradation[3].

  • Step 3: Aliquoting. Transfer the Dimethyl 5-(azidomethyl)isophthalate into pre-dried, amber-colored glass vials. Causality: Amber glass blocks UV transmission, preventing photolytic cleavage[1].

  • Step 4: Atmospheric Purging. Insert a gentle stream of dry Argon or Nitrogen gas into the vial headspace for 10–15 seconds to displace oxygen and moisture.

  • Step 5: Sealing. Cap tightly with a PTFE-lined screw cap. Wrap the junction tightly with Parafilm. Store in an explosion-proof refrigerator at 2-8°C.

  • Step 6: Self-Validation (The Built-in Check). Weigh the sealed vial on an analytical balance and record the mass on the label. Validation Logic: If the mass decreases over 6 months, the seal has failed, allowing solvent/reagent evaporation. If the septum bulges outward, N₂ gas has evolved, proving the azide has thermally decomposed[2].

Protocol 2: Spectroscopic Validation of Azide Integrity

Objective: Confirm the structural integrity of the azidomethyl group before committing to a costly Click chemistry (CuAAC) reaction.

  • Step 1: Sampling. Dissolve 1-2 mg of the stored Dimethyl 5-(azidomethyl)isophthalate in deuterated chloroform (CDCl₃) or prepare a neat sample for FTIR.

  • Step 2: FTIR Analysis. Scan the sample from 4000 to 400 cm⁻¹.

  • Step 3: NMR Analysis. Run a standard ¹H NMR spectrum.

  • Step 4: Self-Validation (Data Interpretation).

    • FTIR Check: Look for a sharp, intense asymmetric stretching band at exactly 2093–2099 cm⁻¹[5]. If this peak is absent or significantly diminished relative to the ester carbonyl stretch (~1720 cm⁻¹), the azide has decomposed.

    • NMR Check: The benzylic protons (-CH₂-N₃) should appear as a sharp singlet around δ 4.33 ppm[6]. The appearance of new vinylic or complex aromatic multiplets indicates polymerization or azo-compound formation.

Section 5: Frequently Asked Questions (Troubleshooting)

Q1: I heard a "pop" sound when opening my storage vial. Is the reagent still usable? A: No. The "pop" is a definitive diagnostic indicator of pressure buildup from nitrogen gas (N₂) evolution[2]. This occurs when the azide group undergoes thermal or photochemical decomposition, extruding N₂ and leaving behind a highly reactive nitrene. Your reagent has lost its active titer and is likely contaminated with polymerized byproducts. Dispose of it according to hazardous waste protocols[3].

Q2: Can I store this azide in a standard frost-free lab refrigerator? A: While the recommended storage temperature is 2-8°C, standard frost-free refrigerators undergo thermal cycling (warming up slightly to melt frost). This temperature fluctuation can cause condensation inside improperly sealed vials, leading to slow hydrolysis of the dimethyl isophthalate ester groups. Always use a tightly sealed vial purged with Argon, wrapped in Parafilm, and preferably stored in a dedicated, temperature-stable explosion-proof refrigerator[1].

Q3: My solution turned yellow over time. What is the chemical basis for this, and can I purify it? A: Pure benzyl azide derivatives are typically colorless to pale yellow[6]. A shift to a deep yellow or brown indicates the formation of azo compounds or complex polymers resulting from nitrene dimerization. While some stable organic azides can be purified via liquid-liquid extraction or careful silica gel chromatography, distillation or sublimation must NEVER be attempted due to extreme explosion risks[7]. If the compound has significantly darkened, it is safer and more cost-effective to discard the batch.

References

  • Benzyl Azide | Request PDF - ResearchGate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq1s0_jsVmbhmgzm3ZLv8psm6A6MsUs4yhsQXxcYK9_KHHE0urXCRauH6n9nFEXdSH0kkoxPpqY2MWu6MPr3pXDrUNw7h8uNVNft-lxHkR1FiAza8KMY6yr6Hdlc6QWIpOTtmGo1asjmnxvG7VeS7QB4BtmUST4AuL]
  • Technical Support Center: Safe Handling of Azides - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhqwmolqhuR0IjzuaxhuHAvizaS4YkylQuK0wFpNazM1-Ka8l3XC4XiOsJk8KFCAWMrmTGdxVVr8Jx6HPsJdnska3CdF8sRNMKfWkqVYprdvdVISMeOefbQfV_fY6ejyN95xoyZV6HFV79ZZrwBD775-fS00rvHRaxmzSPXALjbVPPENaILFOs1crcaQ==]
  • Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhrE0o5uXouYSvGvTgX3fES46S9_xXjOe0yLXLhX-QvTEUzCP33-Obbr1pkv8UO0PC7sHQwvfA9souVvGeoIyDb6csIMLSfh-1kCa1WQ-7ThQImu3NUP8EnMM2W2sa1vsIyMAkrhfTyUsv5Phtw4MBpGmMDT2-7GI=]
  • Safe Handling of Azides - University of Pittsburgh. University of Pittsburgh.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGco1Uhs-1h10Lq6Yg386VKa9pd1WS8425QJS8rqr9oQr93ZweUxUesZ4VezY_APCDy5gbJVbC9K851CBR4ykNoGy-eem0UC-O83exrnkhXxZ1AyyS7USvAKZoUu7Vpp2WxzpyqAvdXIy-7X6kLgMn-xGI1cUQw8iHxU3Ocpa0ElsYGx298AgXw9vs]
  • An In-depth Technical Guide to the Safe Handling of Benzyl Azide - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKI5H_Cnv6gGH_HYOjMgtFsQGEbCNb8PkDG4Bj-b2bGKvpbUQXpeIjdgPRmE8yReuPgnXn4por44RdlHUFDaobig1LEt3cVD6wmZe53-e9aOXdi-J8_LcKwVcf0dHXwBN_r2UqyfyZ--yV-B2xWbn0RfcQDJi2gs8WZuMsXewOXtpbLzixoITMQJp5dm_FwYZ2EowEYKNC8HCoav0=]
  • Azides - University of California Santa Barbara (UCSB). UCSB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEFbCOHT3nNgwgoNt5yCnAXv8aBB-zL_K-FwtJgwLJFjckCIKRsB_4JCP5Ld1AabG3X3JpBuGjvxGBmN8kurAtGU4lgOAOh8fMh_7gGYA0VpWOrbx1tzIbZNOFMZk1Gj3jOumEI2NG8SzTAJGMpZaT6zvIavjhRsg9LEe63OeTeErDGHG78moBy1vK39gCqZnUqw==]
  • BENZYL AZIDE | 622-79-7 - ChemicalBook. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe2r6mjJC68xjMIBJ_af-I581kkdeovfnq-TN70s48VIVd8ogsmLj5dnLnddsSM4VPkWNUNPdTpQOadbS_ik_tPXJaBAVpghmuTkqC2yURmGtaPpH0NF5A_XQ-7DA4ciP35N-VS2iB_etfk3tzmbtYFq5fGIpcQCYljtVq0Ntf]
  • Benzyl azide 0.5M dichloromethane, = 95.0 HPLC 622-79-7 - Sigma-Aldrich. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFThp5K2pCQU-KCKdTB45g84ZHrxDVMxl9UjX5YCOz61tnQH-9-9vMoHAv_vkGKu9GL--ilnHaCqqCw5qJ4fkV6d3-LY7ldqKmkGEEtZHA7SQ7IhHdjNFhTrpTHjuTv3KJ21zX5kGSWf1CzDwx_1eJ9XApD]

Sources

Overcoming solubility issues of "Dimethyl 5-(azidomethyl)isophthalate" in aqueous buffers

[1][2][3]

Ticket ID: #SOL-AZ-ISO-001 Topic: Overcoming Solubility & Stability Issues in Aqueous Buffers Assigned Specialist: Senior Application Scientist, Bioconjugation Division[1][2]

Executive Summary

Dimethyl 5-(azidomethyl)isophthalate is a valuable bifunctional linker often used in MOF synthesis and click chemistry.[1][2][3] However, its structure presents a classic "oil-and-water" conflict: the aromatic diester core is highly hydrophobic, while biological applications (like CuAAC "click" reactions) require aqueous buffers.[1][2]

Users frequently report immediate precipitation (cloudiness) upon dilution or gradual hydrolysis (loss of ester functionality) during long incubations.[3] This guide provides a scientifically grounded protocol to solubilize this reagent while preserving its chemical integrity.

Module 1: The "Golden Standard" Stock Preparation

Core Principle: You cannot bypass the thermodynamics of solvation.[3] You must create a thermodynamically stable "primary" phase before introducing the "secondary" aqueous phase.[3]

Protocol: Anhydrous Stock Generation
  • Solvent Selection: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[2][3]

    • Why? These are dipolar aprotic solvents that disrupt the crystal lattice of the isophthalate ester but are fully miscible with water.[3]

    • Avoid: Ethanol or Methanol.[2][3] While soluble, they can participate in transesterification reactions and have lower boiling points, leading to concentration variability.[2]

  • Concentration Target: Prepare a 100 mM to 500 mM stock solution.

    • Logic: High concentration stocks allow you to minimize the final volume percentage of organic co-solvent in your biological assay (keeping it <5%).[3]

  • Storage: Store in small aliquots at -20°C over molecular sieves (3Å or 4Å).

    • Critical: Water intrusion into the DMSO stock will cause slow hydrolysis of the methyl esters over weeks, generating the carboxylic acid derivative (Dimethyl 5-(azidomethyl)isophthalate

      
       Mono-methyl ester 
      
      
      Isophthalic acid).[1][2]

Module 2: Aqueous Dilution Strategy (The "Anti-Crash" Method)

The Problem: "Crashing out" (precipitation) occurs when the hydrophobic solute molecules aggregate faster than they can be solvated by water.[3] This usually happens during rapid mixing or incorrect addition order.[2][3]

Step-by-Step Dilution Protocol
StepActionScientific Rationale
1 Prepare Buffer Use PBS or HEPES (pH 7.2 - 7.4). Degas the buffer if performing Click chemistry to protect Cu(I).[3]
2 Vortex Active Set your vortex mixer to medium speed. Hold the tube of buffer on the vortexer before adding the reagent.
3 Sub-Surface Injection Inject the DMSO stock directly into the center of the vortexing buffer. Do not drop it on the side of the tube.[3]
4 Immediate Mixing Continue vortexing for 10-15 seconds. This ensures rapid dispersal, preventing local regions of high concentration where nucleation (precipitation) starts.[2]
Co-Solvent Limits
  • Standard Assays: Maintain 5-10% DMSO final concentration.

  • Sensitive Cells/Proteins: If you must go <2% DMSO, you are likely below the solubility limit of this molecule (approx. 100-200 µM).[2]

  • Solution: If <2% DMSO is required, use beta-cyclodextrin (5-10 mM) in the buffer before adding the azide.[1][2] The cyclodextrin cavity encapsulates the hydrophobic benzene ring, keeping it soluble.

Module 3: Stability & Hydrolysis Management

Critical Warning: The methyl ester groups on positions 1 and 3 are susceptible to base-catalyzed hydrolysis.[2][3]

  • pH < 6.0: Stable, but click reaction kinetics may slow down.[2]

  • pH 7.0 - 7.5: Optimal window.[2][3] Half-life is sufficient for 4-12 hour reactions.[1][2][3]

  • pH > 8.0: Danger Zone. Rapid hydrolysis to the mono-ester and di-acid forms occurs.[1][2][3] This alters the charge of the molecule (neutral

    
     negative), which may ruin binding assays or MOF assembly.[2]
    
Visualizing the Hydrolysis Trap

HydrolysisPathwaycluster_0Aqueous Buffer StabilityDiesterDimethyl 5-(azidomethyl)isophthalate(Neutral, Hydrophobic)MonoesterMono-methyl Ester(Anionic, Amphiphilic)Diester->MonoesterpH > 8.0Slow HydrolysisDiacid5-(azidomethyl)isophthalic acid(Dianionic, Hydrophilic)Monoester->DiacidProlonged Exposureor High pH

Figure 1: Hydrolytic degradation pathway.[1][2][3] Maintaining pH near 7.4 is critical to prevent the transition from the desired neutral diester to the charged acid species.[2]

Module 4: Optimizing for Click Chemistry

If you are using this molecule for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), solubility is often the bottleneck for reaction efficiency.[1][2][3]

The "Ligand Assist" Protocol

Do not rely solely on DMSO.[3] Use a water-soluble accelerating ligand.[2][3]

  • Ligand Choice: Use THPTA or BTTAA .[2][3]

  • Mechanism: These ligands complex with Copper(I), protecting it from oxidation and creating a slightly more lipophilic catalytic pocket that helps recruit your hydrophobic azide reactant.[2][3]

  • Ratio: Maintain a Ligand:Copper ratio of 5:1 .

Troubleshooting Decision Tree

TroubleshootingTreeStartIssue: Solution is Cloudyor PrecipitatedCheckConcIs Final Conc > 500 µM?Start->CheckConcCheckDMSOIs DMSO < 5%?CheckConc->CheckDMSONoAction1Reduce Conc orIncrease DMSO to 10%CheckConc->Action1YesCheckOrderDid you add Buffer to Stock?CheckDMSO->CheckOrderNo (DMSO is high)CheckDMSO->Action1Yes (DMSO is low)Action2Add Stock to Buffer(Dropwise + Vortex)CheckOrder->Action2YesAction3Use Cyclodextrinor THPTA LigandCheckOrder->Action3No (Order was correct)

Figure 2: Troubleshooting logic flow for precipitation issues. Follow the branches to identify the corrective action.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution if it precipitates? A: Use caution. While sonication can redissolve the solid, it generates heat and cavitation bubbles.[2] For azides, excessive heat is a safety risk (though low for this specific molecule), but the primary risk is accelerating ester hydrolysis.[2] If you must sonicate, use a water bath sonicator with ice for short bursts (5-10 seconds).[1][2][3]

Q: My NMR shows a peak shift after 24 hours in buffer. What happened? A: You likely observed hydrolysis .[2][3][4] The methyl ester singlet (typically around 3.9 ppm) will disappear or shift as methanol is released and the carboxylic acid forms.[3] Ensure your buffer was not basic (pH > 8) and store the solution at 4°C if long incubations are required.[3]

Q: Can I use Tween-20 or Triton X-100? A: Yes. Non-ionic surfactants (0.05% - 0.1%) are excellent for solubilizing this isophthalate derivative.[1][2][3] However, be aware that surfactants can form micelles.[2][3] If your "click" partner (the alkyne) is also hydrophobic, both reactants might get trapped in different micelles, actually reducing the reaction rate.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005).[2] "Chemistry in living systems."[2][3][5] Nature Chemical Biology, 1(1), 13–21.[1][2] [1][2]

    • Context: foundational principles of bio-orthogonal chemistry and solubility challenges in aqueous media.[3]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1][2] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883.[1][2] [1][2]

    • Context: Establishes the necessity of ligands (THPTA) and co-solvents for hydrophobic azides.[3]

  • Hermanson, G. T. (2013).[2][3] Bioconjugate Techniques (3rd ed.).[2][3] Academic Press.[2][3]

    • Context: The authoritative text on handling hydrophobic cross-linkers and ester stability in buffers.
  • Amblard, F., et al. (2009).[2] "Cu(I)-Catalyzed Huisgen Azide-Alkyne 1,3-Dipolar Cycloaddition Reaction in Aqueous Conditions." Chemical Reviews, 109(9), 4207-4220.[1][2] [1][2]

    • Context: Detailed mechanisms of aqueous click chemistry and solvent effects.[3]

Strategies to reduce non-specific binding in "Dimethyl 5-(azidomethyl)isophthalate" cross-linking

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing Dimethyl 5-(azidomethyl)isophthalate and its derivatives. This molecule is frequently employed as a heterobifunctional linker or a core scaffold in the synthesis of Activity-Based Probes (ABPs) and Click Chemistry reagents.

The primary source of Non-Specific Binding (NSB) with this scaffold is the lipophilicity of the dimethyl isophthalate core and the reactivity of the benzyl azide if improperly handled.

Status: Operational Operator: Senior Application Scientist Topic: Reducing Non-Specific Binding (NSB) in Cross-linking & Pull-down Assays

PART 1: The Diagnostic Framework (Root Cause Analysis)

Before optimizing, you must diagnose why your background is high. With Dimethyl 5-(azidomethyl)isophthalate, NSB usually stems from three distinct mechanisms.

The "Hydrophobic Collapse" (Most Common)

The dimethyl isophthalate core consists of an aromatic ring flanked by two methyl esters. This structure is planar and highly hydrophobic.

  • The Issue: In aqueous lysates, this core acts like a "grease spot," aggregating on hydrophobic patches of abundant proteins (e.g., albumin, tubulin, chaperones) via thermodynamic hydrophobic collapse.

  • Symptom: Smeary background on Western blots or high background in Mass Spec (LC-MS/MS) lists containing "sticky" proteins (keratins, ribosomal proteins).

The "Click" Artifact

The azidomethyl group (a benzyl azide) is typically used for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • The Issue: Copper (Cu(I)) can induce protein precipitation and non-specific aggregation if not chelated properly. Furthermore, at high concentrations, the azide can react with free thiols (though slow) or become entrapped in hydrophobic pockets.

  • Symptom: Background appears only after the click reaction step.

The "Ester" Reactivity
  • The Issue: While methyl esters are relatively stable, they can undergo slow transesterification or hydrolysis in nucleophile-rich environments (lysates) at high pH, leading to covalent off-target attachment.

PART 2: Troubleshooting Workflow & Protocols

Module A: The "Cold Competition" Control (Mandatory)

You cannot optimize wash steps without a baseline for specificity. You must run a Competition Assay .

Protocol:

  • Pre-incubation: Treat your lysate/cells with a 10x-50x excess of the "Cold Competitor" (Dimethyl 5-(azidomethyl)isophthalate without the reactive warhead or with the azide blocked) for 30 minutes.

  • Probe Addition: Add your active probe at the standard concentration (e.g., 1-10 µM).

  • Readout: If the specific bands disappear but the background bands remain, the background is Non-Specific .

Module B: The "Stringent Wash" System

The hydrophobic nature of the isophthalate core requires aggressive washing after the cross-linking/click step but before elution.

Recommended Wash Buffer Formulation:

ComponentConcentrationFunction
PBS / HEPES 50 mM (pH 7.4)Physiological Base
NaCl 500 mM - 1 M Disrupts ionic NSB (High Salt is critical)
NP-40 or Triton X-100 0.5% - 1.0%Disrupts weak hydrophobic interactions
SDS 0.1% (Optional)Denatures "sticky" surface proteins (Use only if target is covalent)
Urea 2 M (Optional)Mild denaturant for stubborn background
Module C: Saponification Strategy (Advanced)

Use this only if your target linkage is stable to base. Since the methyl esters drive hydrophobicity, hydrolyzing them to carboxylates (negatively charged) post-labeling renders the probe highly hydrophilic, forcing it to release from hydrophobic pockets.

Step: After the click reaction and initial wash, incubate beads in 0.1 M NaOH or LiOH for 30 mins (if your protein/beads tolerate it). The ester hydrolysis generates a repulsive negative charge, eluting non-specifically bound hydrophobic proteins.

PART 3: Visualization of the Optimization Workflow

The following diagram illustrates the critical decision points where NSB can be intercepted.

NSB_Reduction_Strategy Start Experimental Start: Dimethyl 5-(azidomethyl)isophthalate Probe Incubation Probe Incubation (Lysate/Cells) Start->Incubation NSB_Check Is Background High? Incubation->NSB_Check Hydrophobic Cause: Hydrophobic Core (Isophthalate Esters) NSB_Check->Hydrophobic Yes (Smeary) Click_Artifact Cause: Copper/Click Artifacts NSB_Check->Click_Artifact Yes (Post-Click) Analysis Final Analysis (Mass Spec / Western) NSB_Check->Analysis No (Clean) Sol_Detergent Solution: High Salt (1M) + 1% NP-40 Wash Hydrophobic->Sol_Detergent Sol_Competitor Solution: 10x Cold Competitor Pre-treat Hydrophobic->Sol_Competitor Sol_Ligand Solution: Optimize THPTA:Cu Ratio (5:1) Click_Artifact->Sol_Ligand Sol_Detergent->Analysis Sol_Competitor->Analysis Sol_Ligand->Analysis

Caption: Logical flow for diagnosing and treating non-specific binding sources in isophthalate-based workflows.

PART 4: Frequently Asked Questions (FAQ)

Q1: Can I use this molecule for UV photo-crosslinking? A: Technically, yes, but it is suboptimal. The azidomethyl group is an alkyl azide (benzyl azide). Unlike aryl azides, alkyl azides do not form stable nitrenes upon UV irradiation; they often rearrange or have low insertion efficiency.

  • Recommendation: Use this molecule as a Click Chemistry handle (CuAAC). If you require photo-crosslinking, synthesize a derivative containing a Diazirine or a direct Aryl Azide (attached directly to the ring, not via a methyl group) [1].

Q2: My "Click" reaction is precipitating my proteins. Is this NSB? A: Yes, this is "induced NSB." Copper (Cu) can oxidize proteins and cause them to crash out, trapping your probe.

  • Fix: Use THPTA or BTTAA as a ligand to protect the protein from copper. Maintain a Ligand:Copper ratio of at least 5:1 . Perform the click reaction at lower protein concentrations (1 mg/mL) if possible [2].

Q3: Why do I see albumin (BSA/HSA) in my Mass Spec results? A: Albumin is a "sponge" for hydrophobic molecules like dimethyl isophthalate.

  • Fix: If working with serum or rich media, deplete albumin beforehand. If using BSA as a blocker, ensure you wash extensively with 0.1% SDS post-incubation to strip the probe from the BSA [3].

References

  • Dubois, L. et al. (2021). Photoaffinity Labeling in Target- and Binding-Site Identification. PMC. Available at: [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry: A Powerful Marriage. ACS Chemical Biology. (General principles of Click NSB reduction).
  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR and Binding Experiments. Available at: [Link]

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell. (Discusses hydrophobic fragment NSB).[1]

Sources

Improving the stability of MOFs synthesized with "Dimethyl 5-(azidomethyl)isophthalate"

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing Dimethyl 5-(azidomethyl)isophthalate in Metal-Organic Framework (MOF) synthesis. This guide addresses the specific chemical and structural challenges associated with this ligand, focusing on the transition from precursor to stable framework.

Topic: Improving the stability of MOFs synthesized with "Dimethyl 5-(azidomethyl)isophthalate" Document ID: TS-MOF-AZM-001 Applicable For: Isophthalate-based MOFs (e.g., Cu-MOPs, kagome lattices, Zn-isophthalate series) functionalized with pendant azide groups.

Core Analysis: The Stability Triad

The instability you are encountering likely stems from three competing chemical realities inherent to this specific ligand:

  • Precursor Ambiguity: The "Dimethyl" ester is a precursor, not the final linker. Using it directly relies on uncontrolled in-situ hydrolysis, leading to defects.

  • Thermal Sensitivity: The azidomethyl group (-CH₂-N₃) is a benzyl azide.[1] While aromatic azides are robust, benzyl azides are thermally sensitive and can decompose or polymerize at typical solvothermal temperatures (>120°C).

  • Coordination Fragility: Isophthalate linkers (1,3-geometry) often form lower-symmetry or paddlewheel-based clusters (e.g., Cu₂ clusters) which are more susceptible to hydrolysis and capillary collapse than terephthalate (1,4-geometry) equivalents like UiO-66.

Phase I: Ligand Preparation (Pre-Synthesis)

Q: Why are my MOF crystals amorphous or low-yielding when I use the dimethyl ester directly?

Diagnosis: You are likely relying on in-situ hydrolysis. When you add Dimethyl 5-(azidomethyl)isophthalate directly to the solvothermal mixture (e.g., DMF/Water), the ester must hydrolyze to the dicarboxylic acid to coordinate with the metal. This process releases methanol and consumes water unpredictably, altering the solvent ratio and pH during crystallization. This leads to "missing linker" defects and poor structural integrity.

Protocol: Controlled Saponification You must convert the ester to 5-(azidomethyl)isophthalic acid (H₂-AzMBDC) before MOF synthesis.

  • Dissolution: Dissolve 1.0 eq of Dimethyl 5-(azidomethyl)isophthalate in THF/MeOH (1:1 v/v).

  • Hydrolysis: Add 2.5 eq of NaOH (2M aqueous solution) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (25°C) for 12 hours. Do not reflux to preserve the azide.

  • Workup: Acidify carefully with dilute HCl to pH 2-3. The white solid (H₂-AzMBDC) will precipitate.[2]

  • Purification: Filter, wash with cold water, and dry under vacuum at 40°C (avoid high heat).

Phase II: Solvothermal Synthesis & Thermal Management

Q: My crystals turn brown or black during synthesis. Is the MOF decomposing?

Diagnosis: Thermal decomposition of the azide group.[3][4] Benzyl azides can begin releasing N₂ and forming reactive nitrenes at temperatures above 110-120°C. If your solvothermal oven is set to 120°C or higher, you are cooking the functional group, which destroys the ligand and collapses the framework.

Troubleshooting Protocol:

  • Temperature Ceiling: Lower synthesis temperature to 85°C – 100°C .

  • Modulation: To maintain crystallinity at this lower temperature, you must use a modulator . Add Acetic Acid or Benzoic Acid (20–50 equivalents vs. Metal) to the synthesis vial. This slows nucleation, allowing ordered crystal growth even at lower energy.

Visualization: Synthesis Workflow

The following diagram illustrates the critical path to avoid thermal degradation.

SynthesisWorkflow Ester Dimethyl 5-(azidomethyl) isophthalate Hydrolysis Controlled Hydrolysis (NaOH, 25°C) Ester->Hydrolysis Saponification Acid Linker: 5-(azidomethyl) isophthalic acid Hydrolysis->Acid Acidify & Isolate Synthesis Solvothermal Synthesis (Metal Salt + DMF) Acid->Synthesis HighTemp Temp > 120°C Synthesis->HighTemp LowTemp Temp 85-100°C + Modulator Synthesis->LowTemp Decomp Azide Decomposition (Brown/Amorphous) HighTemp->Decomp N2 Release Stable High-Crystallinity Azide-MOF LowTemp->Stable Slow Nucleation

Caption: Critical synthesis pathway distinguishing between thermal decomposition and successful modulated crystallization.

Phase III: Activation (Preventing Structural Collapse)

Q: The MOF looks perfect in solvent, but the PXRD peaks broaden or disappear after drying.

Diagnosis: Capillary Collapse. Isophthalate-based MOFs (especially Cu-based ones like NOTT-100 variants) often possess large cages with relatively weak metal-ligand nodes. Evaporating high-surface-tension solvents (like DMF or Water) creates capillary forces strong enough to crush the pores.

Protocol: Supercritical Activation

  • Solvent Exchange: Exchange the DMF with anhydrous Acetone or Ethanol . Repeat 3x daily for 3 days. Do not let the crystals dry out between exchanges.

  • Avoid Heat: Do not heat activate under vacuum if the structure is fragile.

  • Supercritical CO₂ (scCO₂): This is mandatory for this class of ligands.

    • Load wet sample into scCO₂ dryer.

    • Flush with liquid CO₂ at 10°C for 2 hours.

    • Heat to 40°C (supercritical phase) and bleed pressure slowly.

Phase IV: Post-Synthetic Modification (Click Chemistry)

Q: My MOF degrades when I try to "Click" a drug molecule onto the azide.

Diagnosis: Copper (I) Toxicity. Standard Click Chemistry (CuAAC) uses Copper(I). If your MOF contains Copper(II) paddlewheels (common for isophthalates), the external Cu(I) or the reducing agent (Ascorbate) can reduce the framework nodes, causing transmetalation or framework dissolution.

Troubleshooting Guide: Click Stability

ParameterStandard Protocol (Risky)Optimized Protocol (Stable)
Catalyst CuSO₄ + Sodium AscorbateCu(I)I (Copper Iodide) or [Cu(CH₃CN)₄]PF₆
Solvent DMF / WaterDMF / t-Butanol (Anhydrous)
Ligand NoneTBTA or PMDETA (Crucial to protect Cu)
Alternative N/ASPAAC (Copper-Free Click) using DBCO reagents

Recommendation: If your MOF is Cu-based, avoid Cu-catalyzed click entirely. Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . React your Azide-MOF with a DBCO-functionalized drug. This requires no catalyst and proceeds at room temperature, preserving the framework.

Visualization: Click Chemistry Decision Tree

ClickStrategy Start Start: Azide-MOF + Alkyne Drug CheckMetal Is the MOF Node Cu-based or Sensitive? Start->CheckMetal Sensitive Yes (Cu, Zn sensitive) CheckMetal->Sensitive Robust No (Zr, Ti, Cr) CheckMetal->Robust CuFree Use SPAAC (Copper-Free) Reagent: DBCO-Alkyne Sensitive->CuFree Safest Path CuClick Use CuAAC (Standard Click) Catalyst: Cu(I) + TBTA Sensitive->CuClick High Risk Robust->CuClick ResultStable Stable Functionalized MOF CuFree->ResultStable CuClick->ResultStable If Zr-MOF ResultCollapse Risk of Framework Collapse (Reductive Damage) CuClick->ResultCollapse If Cu-MOF

Caption: Decision logic for Post-Synthetic Modification to prevent metal node degradation.

References

  • Ligand Hydrolysis & Stability

    • Synthesis of 5-substituted isophthalic acids.[5][6][7][8][9] (2014).[10] National Institutes of Health (NIH).

    • Note: This reference details the saponification of dimethyl 5-hydroxyisophthalate, a direct analog to the azidomethyl variant, establishing the hydrolysis protocol.
  • Azide Thermal Stability in MOFs

    • Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks. (2023). Chemistry of Materials.

    • Key Finding: Confirms benzyl azide stability up to ~215°C inside a rigid UiO-66 framework, but highlights the need for careful synthesis temperatures (<100°C recommended for less rigid frameworks).
  • Click Chemistry on MOFs (PSM)

    • Click Chemistry to Metal-Organic Frameworks as a Synthetic Tool for MOF and Applications. (2018).[8] ResearchGate.

    • Key Finding: Discusses the stability of UiO-67-N3 and the advantages of PSM for functionaliz
  • Water Stability of Isophthalates

    • Water Stability and Adsorption in Metal–Organic Frameworks.[11] (2014). Chemical Reviews.

    • Key Finding: Establishes that Cu-isophthalate paddlewheels are water-sensitive compared to Zr-carboxylates, necessitating the anhydrous handling protocols described in Phase III.

Sources

Catalyst selection and optimization for "Dimethyl 5-(azidomethyl)isophthalate" click reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with Dimethyl 5-(azidomethyl)isophthalate . It synthesizes kinetic principles with practical bench techniques to ensure high-yield, contaminant-free triazole formation.

Topic: Click Reactions for Dimethyl 5-(azidomethyl)isophthalate Case ID: CAS-1334179 (Reference Context)

Substrate Analysis & Critical Constraints

Before selecting a catalyst, you must understand the chemical behavior of your specific azide: Dimethyl 5-(azidomethyl)isophthalate .

  • Structural Class: Benzyl azide with an electron-deficient aromatic core.

  • Solubility Profile: Moderate-to-low water solubility; highly soluble in DMSO, DMF, DCM.

  • Critical Liability: Bis-methyl esters.

    • Risk:[1][2][3] These esters are susceptible to hydrolysis in high pH (>9) aqueous environments.

    • Constraint: Avoid strong bases (e.g., excess NaOH, TEA) or high temperatures in unbuffered aqueous media.

  • Reactivity: Benzyl azides are generally highly reactive in CuAAC, but the electron-withdrawing esters may slightly reduce electron density at the azide, potentially affecting kinetics compared to simple benzyl azide.

Catalyst Selection Framework

The "Standard" click conditions (CuSO₄ + Ascorbate) are often insufficient for complex organic scaffolds due to solubility mismatches or copper trapping. Use this decision matrix to select the optimal catalytic system.

Catalyst Decision Tree

CatalystSelection Start Start: Define Reaction Media Solubility Is the Alkyne Water Soluble? Start->Solubility YesWater Yes (Biomolecule/Polar) Solubility->YesWater Yes NoWater No (Lipophilic Alkyne) Solubility->NoWater No LigandSelect Speed/Concentration Requirement? YesWater->LigandSelect THPTA Use THPTA + CuSO4 (Robust, General Purpose) LigandSelect->THPTA Standard (<1h) BTTAA Use BTTAA + CuSO4 (Fast kinetics, low Cu load) LigandSelect->BTTAA Ultra-fast / Dilute SolventChoice Solvent System? NoWater->SolventChoice Mixed DMSO/Water or tBuOH/Water SolventChoice->Mixed Preferred PureOrganic Anhydrous (DCM/Tol/THF) SolventChoice->PureOrganic Specific Cases Mixed->THPTA If TBTA ppts TBTA Use TBTA + CuSO4 (Standard for mixed solvents) Mixed->TBTA CuI Use CuI/CuBr + DIPEA (Strictly anhydrous, Risk of hydrolysis) PureOrganic->CuI

Figure 1: Logic flow for selecting the catalytic system based on solvent compatibility and kinetic requirements.

Comparative Ligand Analysis

For Dimethyl 5-(azidomethyl)isophthalate, ligand selection is critical to prevent copper precipitation and accelerate the reaction in organic-aqueous mixtures.

LigandSolubilityReaction RateRecommended ForNotes
TBTA OrganicModerateHigh % Organic Solvents The classic choice. Can precipitate in >50% water, killing the reaction.
THPTA WaterFastAqueous/DMSO mixtures Recommended. Prevents Cu precipitation even in phosphate buffers.
BTTAA WaterVery FastDilute / Biological Best for low-concentration reactions (<1 mM) or protecting biomolecules.

Optimized Protocol: The "Ester-Safe" Method

This protocol is designed to maximize yield while protecting the methyl esters from hydrolysis.

Reagents:

  • Substrate: Dimethyl 5-(azidomethyl)isophthalate (1.0 equiv).

  • Alkyne: Terminal alkyne partner (1.1 equiv).

  • Catalyst Source: CuSO₄[1][4][5][6]·5H₂O (5 mol%).

  • Ligand: THPTA (25 mol%) or TBTA (if strictly organic).

  • Reductant: Sodium Ascorbate (10-20 mol%).

  • Solvent: DMSO/Water (4:1) or tBuOH/Water (1:1).[1]

Step-by-Step Workflow:

  • Ligand Premixing (Crucial): Dissolve CuSO₄ and the Ligand (THPTA/TBTA) in water/DMSO separately. Mix them before adding to the reaction. The solution should turn sky blue (Cu-Ligand complex).

    • Why? This stabilizes Cu(II) and prevents it from crashing out as Cu(OH)₂ when base/ascorbate is added.

  • Substrate Dissolution: Dissolve the azide and alkyne in the organic solvent (DMSO or tBuOH).

  • Initiation: Add the Cu-Ligand complex to the substrate mixture. Finally, add the Sodium Ascorbate solution (freshly prepared).

    • Observation: The blue color may fade to colorless or light yellow (formation of Cu(I)).

  • Incubation: Stir at Room Temperature (20-25°C) for 1–4 hours.

    • Warning: Do not heat above 40°C unless necessary, to preserve the esters.

  • Quenching: Dilute with water. If the product precipitates, filter it.[2][3] If not, extract with Ethyl Acetate.

Troubleshooting & FAQs

Q1: My reaction turns brown/black and stalls. What happened? Diagnosis: This is the "Disproportionation Death." Without a ligand, or if oxygen enters, Cu(I) oxidizes to Cu(II) or disproportionates to Cu(0) (black precipitate) and Cu(II). Solution:

  • Degas solvents: Bubble Nitrogen/Argon for 10 mins before mixing.

  • Increase Ligand Ratio: Ensure Ligand:Cu is at least 2:1 (preferably 5:1 for THPTA).

  • Refresh Ascorbate: Add another 10 mol% of fresh Sodium Ascorbate solution.

Q2: The product is blue/green after the workup. How do I remove the Copper? Diagnosis: The isophthalate nitrogens or the triazole itself are chelating the copper. Solution (The Chelation Wash): Do not rely on simple water washes. Use one of these specific washes during extraction:

  • EDTA Wash: Wash the organic layer with 0.1 M Na₂EDTA (pH 7-8). The aqueous layer will turn blue.[2][3] Repeat until colorless.

  • Ammonium Chloride: Wash with saturated aqueous NH₄Cl.

  • Solid Phase: Stir the organic product solution with "CupriSorb" or silica gel for 30 mins, then filter.

Q3: I see a byproduct with Mass M-14 (or M+18 depending on ionization). Diagnosis: Ester Hydrolysis. You likely used a base (like DIPEA) or the pH drifted too high. Solution:

  • Switch to the Ascorbate/CuSO₄ method (buffered pH ~7).

  • Avoid CuI/DIPEA systems.

  • If using a buffer, use PBS or HEPES, not Tris (Tris inhibits CuAAC by chelating copper).

Q4: I need the 1,5-disubstituted isomer, not the 1,4. Diagnosis: CuAAC is exclusive to 1,4-triazoles.[7] Solution: You must switch to RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition).

  • Catalyst: Cp*RuCl(PPh₃)₂.

  • Solvent: Toluene or THF (anhydrous).

  • Conditions: Requires heating (60-80°C).

  • Note: RuAAC is less tolerant of steric bulk but works well with benzyl azides.

References & Grounding

  • Rostovtsev, V. V., et al. (2002).[4][8] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • Boren, B. C., et al. (2008).[8][9][10] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society. Link

  • BenchChem Technical Support. "Removal of Residual Copper Catalyst from Click Reactions." Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie. (Source for BTTAA kinetics). Link

Sources

Validation & Comparative

"Dimethyl 5-(azidomethyl)isophthalate" vs other azide-containing crosslinkers: a comparative analysis

Author: BenchChem Technical Support Team. Date: March 2026

Dimethyl 5-(azidomethyl)isophthalate vs. Alternative Azide-Containing Crosslinkers: A Comparative Application Guide

The advent of click chemistry and advanced photo-crosslinking has revolutionized how we approach bioconjugation, materials science, and drug development. At the heart of this revolution are azide-containing crosslinkers. However, not all azides are created equal. The selection of a crosslinker dictates the processing conditions, the orthogonality of the reaction, and the ultimate structural integrity of the synthesized material.

This guide provides an in-depth comparative analysis of Dimethyl 5-(azidomethyl)isophthalate (DMAI) against traditional heterobifunctional and homobifunctional azide crosslinkers. By examining the mechanistic causality behind these reagents, researchers can optimize their synthetic workflows for maximum yield and reproducibility.

Mechanistic Causality & Design Principles

To design a successful crosslinking or functionalization workflow, one must understand the fundamental reactivity of the chosen molecule.

Dimethyl 5-(azidomethyl)isophthalate (DMAI): The A2B Orthogonal Building Block

DMAI is a highly specialized "A2B" monomer. It features two methyl ester groups (the "A" functionalities) and one pendant azidomethyl group (the "B" functionality).

  • The Causality of the Design: Traditional crosslinkers often form networks during polymerization, which can lead to insoluble gels that are impossible to process. DMAI solves this by utilizing orthogonal reactivity. The isophthalate core undergoes step-growth polymerization (forming processable polyesters or polyamides) or solvothermal hydrolysis to form highly crystalline Metal-Organic Frameworks (MOFs)[1]. During these high-temperature processes, the aliphatic azide remains largely inert. Once the material is formed and processed into its final shape (e.g., a film or nanoparticle), the latent azide serves as a handle for Post-Synthetic Modification (PSM) via[2].

Heterobifunctional NHS-Azides (e.g., Azido-PEG4-NHS)

These crosslinkers pair an amine-reactive N-hydroxysuccinimide (NHS) ester with an aliphatic azide, separated by a polyethylene glycol (PEG) spacer.

  • The Causality of the Design: In bioconjugation, maintaining protein folding is paramount. The NHS ester reacts rapidly with surface-exposed lysine residues at physiological pH (7.2–8.0). The PEG spacer is critical; it provides aqueous solubility and extends the azide away from the protein's steric bulk, drastically improving the kinetics of subsequent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with payload molecules[1].

Homobifunctional Photo-Crosslinkers (e.g., Bis(fluorophenyl azides) - sFPA)

Unlike aliphatic azides used for click chemistry, aryl azides are utilized for their photochemical properties.

  • The Causality of the Design: Upon exposure to UV light (typically 254–365 nm), aryl azides extrude nitrogen gas to form highly reactive singlet nitrenes, which rapidly insert into unactivated C–H bonds of adjacent polymer chains[3]. However, standard aryl azides suffer from competing ring-expansion side reactions (forming dehydroazepines). To maximize crosslinking efficiency, modern applications use fluorinated aryl azides (sFPA). The electron-withdrawing fluorine atoms stabilize the singlet nitrene, favoring intermolecular C–H insertion over deleterious side reactions, achieving up to 30% insertion efficiency[4]. Furthermore, alkyl azides are generally avoided for photo-crosslinking because they are prone to inefficient intramolecular C–H insertions[5].

Quantitative Comparative Analysis

The following table summarizes the operational parameters of DMAI compared to industry-standard alternatives.

ParameterDimethyl 5-(azidomethyl)isophthalate (DMAI)Azido-PEG4-NHSBis(fluorophenyl azide) (sFPA)
Structural Class A2B Trifunctional MonomerHeterobifunctionalHomobifunctional
Reactive Groups 2x Methyl Esters, 1x Aliphatic Azide1x NHS Ester, 1x Aliphatic Azide2x Fluorinated Aryl Azides
Activation Mechanism Polycondensation + CuAAC / SPAACNucleophilic Acyl Substitution + SPAACUV Photolysis (Nitrene C–H Insertion)
Primary Application MOFs, Smart Polymers, DendrimersProtein Bioconjugation, Drug DeliveryOrganic Solar Cells, Membrane Curing
Orthogonality High (Azide survives ester reactions)High (NHS and Azide do not cross-react)Low (Nitrenes react indiscriminately)
Aqueous Solubility Poor (Requires organic solvents)Excellent (Due to PEG spacer)Poor (Requires organic solvents)

Self-Validating Experimental Protocols

A robust protocol must include built-in validation steps to ensure the success of intermediate reactions before proceeding to complex downstream applications.

Protocol A: Post-Synthetic Modification of Polymers using DMAI

Objective: Synthesize an azide-pendant polyamide and functionalize it with an alkyne-fluorophore.

  • Monomer Incorporation: In a flame-dried flask under argon, react DMAI (1.0 eq) with hexamethylenediamine (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP) at 160°C for 4 hours to drive polycondensation. Precipitate the resulting polymer in cold methanol.

  • Validation Checkpoint 1 (FT-IR): Analyze the dried polymer via FT-IR. The success of the incorporation is validated by the presence of a strong, sharp asymmetric azide stretch at ~2100 cm⁻¹ and the appearance of amide carbonyl stretches at ~1650 cm⁻¹[6].

  • CuAAC Click Functionalization: Dissolve the azide-polymer in DMF. Add an alkyne-bearing fluorophore (1.2 eq relative to azide content), followed by CuSO₄ (0.1 eq) and sodium ascorbate (0.2 eq). Stir at room temperature for 12 hours.

  • Validation Checkpoint 2 (NMR/FT-IR): The click reaction is highly efficient. Validation is achieved when the 2100 cm⁻¹ FT-IR peak completely disappears. Additionally, ¹H-NMR should reveal a new singlet at ~7.8 ppm , corresponding to the newly formed triazole proton.

Protocol B: Protein Bioconjugation using Azido-PEG-NHS

Objective: Tag a monoclonal antibody with a DBCO-functionalized drug payload.

  • Amine Conjugation: Buffer-exchange the antibody into PBS (pH 7.4), ensuring no primary amine-containing buffers (like Tris) are present. Add a 10-fold molar excess of Azido-PEG4-NHS. Incubate for 2 hours on ice.

  • Purification: Remove unreacted crosslinker using a Zeba™ spin desalting column.

  • SPAAC Click: Add a 5-fold molar excess of DBCO-drug payload to the purified azide-tagged antibody. Incubate at room temperature for 4 hours.

  • Validation Checkpoint (LC-MS): Perform intact mass spectrometry (LC-MS). A discrete mass shift corresponding to the exact molecular weight of the PEG-linker plus the payload confirms successful, self-validating bioconjugation.

Protocol C: UV Photo-Crosslinking using Bis-Azide (sFPA)

Objective: Crosslink a semiconductor polymer film for organic solar cells.

  • Film Preparation: Dissolve the target polymer and 5 mol% sFPA in chlorobenzene. Spin-coat the solution onto a glass substrate to form a 100 nm film.

  • UV Irradiation: Expose the film to 254 nm UV light (10 mW/cm²) for 5 minutes under a nitrogen atmosphere to generate nitrenes and induce C–H insertion[4].

  • Validation Checkpoint (Gel Fraction): Immerse the irradiated film in chlorobenzene (the original casting solvent) for 24 hours. Dry and weigh the remaining film. The crosslinking efficiency is validated by the gel fraction (insoluble mass divided by initial mass). A highly crosslinked network will yield a gel fraction >95%[5].

Workflow Visualizations

The following diagrams map the logical relationships and mechanistic pathways of the discussed crosslinkers.

DMAI_Workflow A Dimethyl 5-(azidomethyl)isophthalate (A2B Monomer) B Polycondensation / Solvothermal (Ester Reactivity) A->B Step 1 C Azide-Pendant Polymer or MOF B->C D CuAAC Click Chemistry (Azide Reactivity) C->D Step 2 E Functionalized Advanced Material D->E

Caption: Workflow of DMAI in step-growth polymerization followed by CuAAC post-synthetic modification.

Crosslinker_Comparison Sub1 DMAI (A2B Monomer) Mech1 Step-Growth + CuAAC Sub1->Mech1 Sub2 Azido-PEG-NHS (Heterobifunctional) Mech2 Amine Coupling + SPAAC Sub2->Mech2 Sub3 Bis-Azide (Homobifunctional) Mech3 UV Photolysis (Nitrene Insertion) Sub3->Mech3 App1 MOFs & Polymers Mech1->App1 App2 Bioconjugation Mech2->App2 App3 Organic Solar Cells Mech3->App3

Caption: Mechanistic comparison of DMAI, Azido-PEG-NHS, and Bis-Azide crosslinking pathways.

References

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • UV-Controlled Crosslinking of Organic Azides in Poly(phenylene oxide) Anion Exchange Membranes Source: OSTI.GOV URL:[Link]

  • Poly(glycidyl azide) as Photo-Crosslinker for Polymers Source: MDPI URL:[Link]

  • Click Chemistry - Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]

Sources

The Strategic Advantage of Dimethyl 5-(azidomethyl)isophthalate in the Synthesis of Advanced Metal-Organic Frameworks for Gas Storage

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Material Scientists

The quest for next-generation porous materials for efficient gas storage is a cornerstone of sustainable energy and environmental technologies. Among the most promising candidates are Metal-Organic Frameworks (MOFs), whose tunable structures and vast internal surface areas offer unprecedented opportunities for capturing and storing gases like carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂). The choice of the organic linker is paramount in dictating the final properties of a MOF. This guide provides an in-depth comparison of MOFs synthesized with the versatile linker, Dimethyl 5-(azidomethyl)isophthalate, against other alternatives, highlighting its unique advantages for creating highly functionalized materials for gas storage applications.

The Uniqueness of the Azidomethyl Moiety: A Gateway to Advanced Functionalization

Dimethyl 5-(azidomethyl)isophthalate is a bespoke linker that introduces a highly reactive azidomethyl (-CH₂N₃) group into the MOF structure. While many functional groups can be incorporated into MOF linkers to enhance gas affinity, the azide group stands out due to its latent reactivity, which can be selectively activated through post-synthetic modification (PSM). This offers a strategic advantage over pre-functionalized linkers, allowing for the creation of a "platform" MOF that can be tailored for specific applications after its initial synthesis.

The primary advantage of the azidomethyl group lies in its ability to participate in "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild conditions, preserving the crystalline integrity of the MOF. This opens up a vast chemical space for functionalizing the MOF with a wide array of moieties to enhance gas storage performance.

Comparative Performance Analysis: Azide Functionality vs. Conventional Linkers

While direct, experimentally verified gas storage data for a MOF synthesized from Dimethyl 5-(azidomethyl)isophthalate is not yet prevalent in the literature, we can infer its potential performance based on the known effects of functional groups on gas adsorption in isoreticular MOF systems. The true power of this linker, however, lies in its post-synthesis potential.

Table 1: Comparative Analysis of Isophthalate-Based MOF Linkers for Gas Storage

Linker Functional GroupKey Advantages for Gas StoragePotential DrawbacksPost-Synthetic Modification Potential
-H (Isophthalic Acid) High porosity and surface area due to lack of bulky groups.Lower selectivity for polar gases like CO₂.Limited to guest-framework interactions.
-NH₂ (5-aminoisophthalic acid) Enhanced CO₂ affinity due to the basicity of the amine group.Can lead to a decrease in surface area compared to the parent MOF.Can be further functionalized, but with less versatility than azides.
-NO₂ (5-nitroisophthalic acid) Polar group can enhance CO₂ interaction.Can reduce the overall stability of the MOF and may not be ideal for certain applications.Can be reduced to an amine for further modification.
-CH₂N₃ (from Dimethyl 5-(azidomethyl)isophthalate) Platform for extensive and highly specific post-synthetic modification via "click" chemistry. Initial MOF may have moderate gas uptake before PSM.Extremely high and versatile.

Table 2: Hypothetical Gas Storage Performance Comparison of a Zn-based MOF with Different 5-substituted Isophthalate Linkers

MOF LinkerBET Surface Area (m²/g)CO₂ Uptake (mmol/g) at 1 bar, 298 KCH₄ Uptake (mmol/g) at 35 bar, 298 KH₂ Uptake (wt%) at 1 bar, 77 K
5-H-isophthalate ~1800~1.5~7.0~1.2
5-NH₂-isophthalate ~1600~2.5~6.5~1.1
5-NO₂-isophthalate ~1500~2.0~6.0~1.0
5-(azidomethyl)isophthalate (Pre-PSM) ~1700~1.8~6.8~1.15
5-(triazolyl-R)isophthalate (Post-PSM) Variable (depends on R)Potentially > 3.0Potentially enhancedPotentially enhanced

Note: The data for the 5-(azidomethyl)isophthalate and its post-synthesis modified form are projected based on the expected impact of the functional groups and are intended for illustrative comparison. Experimental verification is required.

Experimental Protocols

Hypothetical Synthesis of a Zinc-based MOF with 5-(azidomethyl)isophthalic acid (Azido-MOF-1)

This protocol is based on established solvothermal methods for synthesizing MOFs from functionalized isophthalic acids[1]. It is assumed that the dimethyl ester of the linker is hydrolyzed in situ to the corresponding carboxylic acid.

Materials:

  • 5-(azidomethyl)isophthalic acid (H₂-azip)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve 60 mg of 5-(azidomethyl)isophthalic acid and 150 mg of zinc nitrate hexahydrate in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial and place it in a preheated oven at 100 °C for 24 hours.

  • After cooling to room temperature, colorless crystals will have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

  • To activate the MOF, immerse the crystals in methanol for 3 days, replacing the methanol daily.

  • Further activate by solvent exchange with chloroform for 3 days, replacing the chloroform daily.

  • Dry the activated MOF under vacuum at 120 °C for 12 hours to obtain Azido-MOF-1.

The Power of Post-Synthetic Modification: A Workflow for Enhanced CO₂ Capture

The primary advantage of using Dimethyl 5-(azidomethyl)isophthalate is the ability to perform post-synthetic modifications. Here, we outline a protocol for a CuAAC "click" reaction to introduce a triazole ring with a functional group (R) designed to enhance CO₂ affinity.

Experimental Protocol: Post-Synthetic Modification of Azido-MOF-1 via CuAAC

Materials:

  • Activated Azido-MOF-1

  • An alkyne-containing molecule (e.g., propargylamine for amine functionalization)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a glovebox, suspend 100 mg of activated Azido-MOF-1 in 10 mL of anhydrous DCM.

  • Add the alkyne (5 equivalents relative to the azide groups in the MOF).

  • Add CuI (0.1 equivalents) and DIPEA (2 equivalents).

  • Seal the reaction vessel and stir at room temperature for 48 hours.

  • Collect the solid by centrifugation and wash thoroughly with DCM (3 x 10 mL) and then methanol (3 x 10 mL) to remove unreacted reagents and the catalyst.

  • Activate the functionalized MOF by solvent exchange with fresh methanol for 24 hours.

  • Dry the final product under vacuum at 100 °C for 12 hours.

Visualizing the Synthetic Strategy

MOF_Synthesis_and_PSM Synthesis and Post-Synthetic Modification of an Azide-Functionalized MOF cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification (PSM) Linker Dimethyl 5-(azidomethyl)isophthalate + Zn(NO3)2·6H2O Solvothermal Solvothermal Synthesis (DMF, 100°C, 24h) Linker->Solvothermal Azido_MOF Azido-MOF-1 (As-synthesized) Solvothermal->Azido_MOF Activation Activation (Solvent Exchange & Vacuum) Azido_MOF->Activation Activated_MOF Activated Azido-MOF-1 (Porous Framework) Activation->Activated_MOF CuAAC CuAAC 'Click' Reaction (CuI, DIPEA, RT, 48h) Activated_MOF->CuAAC Alkyne Alkyne-R (Functionalizing Agent) Alkyne->CuAAC Functionalized_MOF Functionalized MOF (Enhanced Gas Storage) CuAAC->Functionalized_MOF Final_Activation Final Activation Functionalized_MOF->Final_Activation Final_Product Tailored Gas Storage Material Final_Activation->Final_Product

Caption: Workflow for the synthesis of an azide-functionalized MOF and its subsequent post-synthetic modification.

Causality Behind Experimental Choices

  • Choice of Metal: Zinc is often chosen for the synthesis of isophthalate-based MOFs due to its ability to form well-defined secondary building units (SBUs) and result in robust, porous frameworks.

  • Solvent: DMF is a common solvent in MOF synthesis as it has a high boiling point and can effectively dissolve both the metal salt and the organic linker.

  • Activation Procedure: The multi-step solvent exchange process is crucial to remove residual solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

  • "Click" Reaction Conditions: The use of a copper(I) catalyst and a non-coordinating base like DIPEA under mild, anhydrous conditions ensures the efficiency and selectivity of the azide-alkyne cycloaddition while preserving the MOF's structure.

Conclusion: A Strategic Platform for Future Gas Storage Materials

Dimethyl 5-(azidomethyl)isophthalate represents a strategically advantageous linker for the synthesis of advanced MOFs for gas storage. While the un-modified MOF may exhibit comparable performance to other functionalized analogues, its true potential is unlocked through post-synthetic modification. The ability to create a stable, porous platform that can be chemically tailored with a vast array of functional groups via highly efficient "click" chemistry provides an unparalleled level of control over the final material's properties. This approach paves the way for the rational design of MOFs with optimized selectivity and capacity for CO₂, CH₄, and H₂ storage. Further experimental investigation into the gas storage properties of MOFs synthesized from this linker is highly warranted and is expected to yield a new generation of high-performance gas storage materials.

References

  • Kurisingal, J. F., Choe, J. H., Kim, H., et al. (2024). Post-synthetic modifications of MOF-74 type frameworks for enhancing CO₂ capture and moisture stability. Bulletin of the Korean Chemical Society, 45(8), 675-688.
  • Belmabkhout, Y., Mouttaki, H., Eubank, J. F., Guillerm, V., & Eddaoudi, M. (2014). Effect of pendant isophthalic acid moieties on the adsorption properties of light hydrocarbons in HKUST-1-like tbo-MOFs: application to methane purification and storage.
  • Eddaoudi, M., Kim, J., Rosi, N., Vodak, D., Wachter, J., O'Keeffe, M., & Yaghi, O. M. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472.
  • Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews, 38(6), 1477-1504.
  • Sumida, K., Rogow, D. L., Mason, J. A., McDonald, T. M., Berger, A. H., & Long, J. R. (2012). Carbon dioxide capture in metal-organic frameworks. Chemical Reviews, 112(2), 724-781.
  • Murray, L. J., Dincă, M., & Long, J. R. (2009). Hydrogen storage in metal-organic frameworks. Chemical Society Reviews, 38(5), 1294-1314.
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519.
  • Deria, P., Mondloch, J. E., Karagiaridi, O., Bury, W., Hupp, J. T., & Farha, O. K. (2014). Beyond post-synthesis modification: evolution of metal-organic frameworks via building block replacement. Chemical Society Reviews, 43(16), 5896-5912.
  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
  • Zhu, B., Huang, G., He, Y., Xie, J., He, T., Wang, J., & Zong, Z. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)

Sources

Validating protein-protein interactions using "Dimethyl 5-(azidomethyl)isophthalate" cross-linking and mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the validation of protein-protein interactions (PPIs) using Dimethyl 5-(azidomethyl)isophthalate derivatives.

Based on the chemical structure and recent literature, this molecule is a precursor for "Click-Chemistry" enabled cross-linkers . Unlike standard "shotgun" cross-linkers (like DSS) or direct photo-probes (like aryl azides), the azidomethyl functionality is optimized for bioorthogonal coupling (CuAAC) rather than direct UV-activation. This guide focuses on its application in Site-Selective Two-Step Cross-linking , a method offering superior control for validating structural complexes (e.g., Hemoglobin bis-tetramers) compared to traditional methods.

Executive Summary: Precision vs. Shotgun

In the landscape of Mass Spectrometry (MS) proteomics, validating Protein-Protein Interactions (PPIs) often relies on "shotgun" cross-linkers like DSS (Disuccinimidyl suberate). While effective for mapping crude topology, these reagents suffer from heterogeneity and high background.

Dimethyl 5-(azidomethyl)isophthalate represents a shift toward Precision Cross-linking . It serves as a scaffold to generate heterobifunctional linkers that separate the protein attachment step (via isophthalate esters/amides) from the interaction capture step (via the azidomethyl "click" handle).

Key Advantages:

  • Bioorthogonal Control: The azide group is chemically inert until activated by a specific alkyne, preventing premature cross-linking.

  • Structural Rigidity: The isophthalate core provides a defined distance constraint (~5–9 Å), improving the accuracy of structural models derived from MS data.

  • Enrichment Capability: The azide handle allows for the selective enrichment of cross-linked peptides before MS analysis, significantly boosting sensitivity.

Technical Deep Dive: The Molecule & Mechanism

Chemical Architecture

The molecule consists of three functional zones:

  • The Core (Isophthalate): A benzene ring with meta-substituted carboxyl groups. This rigid core prevents the "floppiness" seen in alkyl chain cross-linkers (like the suberate in DSS), leading to higher resolution structural constraints.

  • The Anchors (Dimethyl Esters): In the precursor form, these are methyl esters. For protein application, they are typically hydrolyzed to acids and activated (e.g., to Acyl Phosphates or NHS-esters) to react with Lysine residues (primary amines).

  • The Handle (5-Azidomethyl): A methylene group bridging the ring and the azide (-CH₂-N₃).

    • Contrast with Aryl Azides: Direct Aryl Azides (-Ar-N₃) are photo-reactive (UV sensitive). The Azidomethyl group is generally photo-stable but highly reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

The "Click-Crosslinking" Mechanism

Unlike traditional cross-linkers that fire blindly, this system uses a "Plant-and-Connect" workflow:

  • Planting: The activated isophthalate anchor reacts with specific surface Lysines on Protein A.

  • Connecting: Protein B (functionalized with a complementary Alkyne) or a homobifunctional Alkyne linker is introduced.

  • Clicking: Cu(I) catalysis snaps the two components together via a triazole linkage.

Comparative Analysis: Isophthalate-Azide vs. Alternatives

This table compares the Azidomethyl-Isophthalate system against the industry standards: DSS (Chemical) and SDA (Photo-reactive).

FeatureDimethyl 5-(azidomethyl)isophthalate (Click-Linker)DSS / BS3 (Standard Chemical)SDA / Photo-Leucine (Photo-reactive)
Reaction Type Two-Step: Amine-Reactive + Click ChemistryOne-Step: Homobifunctional Amine-ReactiveTwo-Step: Amine-Reactive + UV Activation
Specificity High: Controlled "Click" prevents random oligomers.Low: Randomly links any adjacent Lysines.Medium: Nitrene insertion is promiscuous (C-H insertion).
Cross-link Distance Rigid (~9 Å) + Linker length.Flexible (~11.4 Å).Short/Zero-length (3–6 Å).
MS Complexity Low: Clean reaction products; enrichment possible.[1]High: Complex mixture of dead-ends and multimers.Very High: Many non-specific insertions complicate spectra.
Primary Use Case Validating engineered interfaces (e.g., Hemoglobin) & Enrichment.[2]Global topology mapping & crude interaction checks.Mapping transient/weak interactions in vivo.
Stability Stable in ambient light.Hydrolyzes rapidly in water.Light sensitive; requires darkroom handling.

Experimental Workflow: Validating a PPI

Objective: Validate the interaction between Protein A and Protein B using the Azidomethyl-Isophthalate scaffold.

Phase 1: Reagent Preparation (Activation)

The dimethyl ester is a precursor. It must be converted to an amine-reactive form.

  • Hydrolysis: Treat Dimethyl 5-(azidomethyl)isophthalate with NaOH/MeOH to generate the dicarboxylic acid.

  • Activation: React with N-hydroxysuccinimide (NHS) and EDC (or convert to Acyl Phosphate using Methyl Chloroformate) to create the Active Diester .

Phase 2: Protein Labeling ("Planting")
  • Incubation: Incubate Protein A (10–50 µM) with the Activated Linker (10–20 fold molar excess) in PBS (pH 7.4) for 1 hour.

    • Note: Avoid Tris buffers (primary amines compete).

  • Quenching: Add small excess of Tris or Glycine to stop the reaction.

  • Desalting: Remove unreacted small molecules using a Zeba Spin Column or dialysis.

    • Result: Protein A is now "decorated" with Azidomethyl groups.

Phase 3: The Interaction & Click Reaction
  • Mixing: Mix Labelled Protein A with Alkyne-functionalized Protein B (or add a bis-alkyne linker if bridging two Azide-labeled proteins).

  • Catalysis: Add CuAAC reagents:

    • CuSO₄ (100 µM)[2]

    • THPTA Ligand (500 µM) – Critical to protect protein from oxidation.

    • Sodium Ascorbate (2.5 mM)

  • Incubation: React for 30–60 mins at Room Temp.

Phase 4: Mass Spectrometry Analysis
  • Digestion: Standard Trypsin digestion (FASP or in-solution).

  • Enrichment (Optional but Recommended): Use Alkyne-Biotin to pull down azide-labeled peptides before the final cross-link, or rely on the unique mass shift of the Isophthalate-Triazole bridge.

  • MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap).

  • Data Search: Set the cross-linker mass shift.

    • Mass Shift: Calculate based on: [Isophthalate Mass] + [Triazole Mass] - [Leaving Groups].

Visualizing the Pathway

The following diagram illustrates the "Plant-and-Connect" logic, contrasting it with the "Shotgun" mess of standard cross-linkers.

PPI_Validation_Workflow cluster_control Control: Standard DSS Precursor Dimethyl 5-(azidomethyl) isophthalate Activated Activated NHS/Phosphate Linker Precursor->Activated 1. Hydrolysis & Activation LabeledA Azide-Decorated Protein A Activated->LabeledA 2. Amine Labeling (pH 7.4) ProtA Protein A (Lysines) ProtA->LabeledA Complex Covalently Linked PPI Complex LabeledA->Complex 3. CuAAC Click (+ Cu(I), Ascorbate) ProtB Protein B (Alkyne/Linker) ProtB->Complex MS_Spec MS/MS Spectrum (Specific Mass Shift) Complex->MS_Spec 4. Trypsin & MS Analysis DSS DSS Cross-linker Messy Random Aggregates DSS->Messy Uncontrolled

Caption: The stepwise "Plant-and-Connect" workflow ensures that cross-links only form upon specific activation, reducing background noise compared to standard DSS methods.

Scientific Integrity & Troubleshooting

Self-Validating the Protocol

To ensure the data is trustworthy, include these internal controls:

  • The "Click-Minus" Control: Run the full protocol without Copper catalyst. If you see cross-linked dimers on SDS-PAGE, your probe is non-specifically reacting (or aggregating).

  • The "Competitor" Check: Pre-incubate with free Isophthalic acid. This confirms the binding is driven by the specific reactive esters and not non-specific hydrophobic sticking.

Data Interpretation[2][3][4]
  • Signature Ions: Isophthalate derivatives often yield characteristic reporter ions in MS/MS (fragmentation of the aromatic core). Look for these to validate peptide spectral matches (PSMs).

  • Mass Shift Calculation: Ensure your search engine (e.g., MaxQuant, pLink) is configured for the exact chemical composition of the triazole-linked bridge, which differs from the starting material mass.

References

  • Kluger, R., & Alagic, A. (2004). Chemical cross-linking and protein–protein interactions—a molecular ruler for hemoglobin. Bioorganic Chemistry. Link

  • Yang, Y., et al. (2012). A Genetically Encoded Phenyl Azide Photocrosslinker for Mapping Protein-Protein Interactions. ChemBioChem. Link

  • Adumeau, P., et al. (2016). Click-to-Chelate: Development of Technetium-99m Tricarbonyl Labeled Radiopharmaceuticals. Plos One. Link

  • Chowdhury, S. M., et al. (2009). XL-MS: Protein cross-linking coupled with mass spectrometry to study protein structure and function. Analytical Chemistry. Link

Sources

The Efficacy of Dimethyl 5-(azidomethyl)isophthalate in Protein Cross-Linking: A Comparative Guide and Analysis by SDS-PAGE and Western Blot

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the study of protein-protein interactions (PPIs) is fundamental to unraveling complex biological processes. Chemical cross-linking has emerged as an indispensable technique to capture these often transient interactions, providing a molecular snapshot for downstream analysis. This guide provides an in-depth analysis of Dimethyl 5-(azidomethyl)isophthalate (DMAI) as a photo-activatable cross-linking agent, offering a comparative perspective against other common cross-linkers and detailing its application in conjunction with SDS-PAGE and Western Blot analysis.

Introduction to Protein Cross-Linking and the Role of Photoreactive Agents

Protein cross-linking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on amino acid residues, effectively "locking" interacting proteins together. This stabilization is crucial for studying weak or transient interactions that might not survive standard biochemical analysis techniques.[1]

Cross-linkers can be broadly classified as homobifunctional (with identical reactive groups) or heterobifunctional (with different reactive groups).[2] A particularly versatile class of heterobifunctional reagents are photoreactive cross-linkers. These agents remain inert until activated by a specific wavelength of UV light, offering precise temporal control over the cross-linking reaction.[3][4] This is a significant advantage for capturing interactions that occur at specific moments in a biological process.[5]

Dimethyl 5-(azidomethyl)isophthalate (DMAI): A Closer Look

Dimethyl 5-(azidomethyl)isophthalate is a promising, yet not widely documented, photo-activatable cross-linking agent. Its utility stems from the aryl azide group, a well-established photoreactive moiety in bioconjugation chemistry.[4]

Chemical Structure and Synthesis

The synthesis of DMAI can be achieved through a nucleophilic substitution reaction where the bromide in Dimethyl 5-(bromomethyl)isophthalate is replaced by an azide group from a donor like sodium azide.[6][7][8] This straightforward synthesis makes it an accessible tool for many laboratories.

Mechanism of Action: The Power of the Aryl Azide

The cross-linking capability of DMAI is conferred by its azidomethyl group attached to the isophthalate backbone. The core of its functionality lies in the photochemistry of the aryl azide.[3]

Upon exposure to UV light (typically in the 250-370 nm range), the aryl azide moiety undergoes photolysis, releasing nitrogen gas (N₂) and forming a highly reactive nitrene intermediate.[3][9] This short-lived nitrene can then undergo several reactions, with the most productive for cross-linking being:

It is important to note that side reactions, such as ring expansion of the aromatic ring, can occur, potentially reducing cross-linking efficiency.[3] The choice of buffer is also critical, as primary amines (e.g., in Tris or glycine buffers) can quench the reactive nitrene.[9]

A Comparative Analysis of DMAI with Other Cross-Linking Agents

The selection of an appropriate cross-linker is a critical experimental decision. The table below provides a comparative overview of DMAI with other commonly used cross-linking agents.

FeatureDimethyl 5-(azidomethyl)isophthalate (DMAI)NHS-Ester Cross-linkers (e.g., DSS, BS3)Diazirine-Based Cross-linkers
Reactive Group(s) Aryl AzideN-hydroxysuccinimide (NHS) esterDiazirine
Target Residues Non-specific C-H and N-H bonds upon photoactivationPrimary amines (Lysine, N-terminus)Non-specific C-H bonds upon photoactivation
Activation UV Light (e.g., 250-370 nm)Spontaneous reaction at physiological pHUV Light (e.g., 330-370 nm)
Temporal Control High (reaction initiated by light)Low (reaction starts upon mixing)High (reaction initiated by light)
Specificity Non-specific insertionSpecific for primary aminesNon-specific insertion
Key Advantages Temporal control, can capture interactions at specific time points.High reactivity, well-established protocols.Higher efficiency and less prone to side reactions compared to aryl azides.[10][11]
Key Disadvantages Potential for side reactions (ring expansion), lower efficiency than diazirines.[3]Lack of temporal control, may not be suitable for all proteins if lysines are not available at the interaction interface.Can still have some non-specific reactions.

Experimental Workflow: From Cross-Linking to Detection

The following is a generalized protocol for utilizing DMAI to cross-link interacting proteins and their subsequent analysis by SDS-PAGE and Western Blot.

Diagram of the Experimental Workflow

experimental_workflow cluster_crosslinking Cross-Linking cluster_analysis Analysis bait_prep 1. 'Bait' Protein Preparation dmai_labeling 2. DMAI Labeling (in dark) bait_prep->dmai_labeling Dissolve in amine-free buffer prey_incubation 3. Incubation with 'Prey' dmai_labeling->prey_incubation Remove excess DMAI uv_activation 4. UV Activation prey_incubation->uv_activation Allow interaction quenching 5. Quenching uv_activation->quenching Irradiate with UV light sds_page 6. SDS-PAGE quenching->sds_page Prepare sample for electrophoresis western_blot 7. Western Blot sds_page->western_blot Transfer to membrane detection 8. Detection western_blot->detection Probe with antibodies quantification 9. Densitometry detection->quantification Image analysis

Step-by-Step Experimental Protocol

Part 1: Protein Cross-Linking with DMAI

  • 'Bait' Protein Preparation:

    • Dissolve the purified 'bait' protein in an amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL.[3] The absence of primary amines is critical to prevent quenching of the photoreactive group.

  • DMAI Labeling (in the dark):

    • Prepare a stock solution of DMAI in an organic solvent such as DMSO at a concentration of 10-50 mM.

    • Add a 10- to 50-fold molar excess of the DMAI solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark to allow the DMAI to associate with the 'bait' protein.[3]

    • Remove excess, unreacted DMAI using a desalting column or dialysis.

  • Incubation with 'Prey' Protein:

    • Incubate under conditions that favor the protein-protein interaction (e.g., specific time, temperature, and buffer composition).

  • UV Activation:

    • Expose the sample to UV light at a wavelength appropriate for activating the aryl azide (typically 250-370 nm).[3] A handheld UV lamp can be used.

    • The duration of UV exposure should be optimized; a typical starting point is 5-15 minutes.

  • Quenching the Reaction:

    • After UV exposure, quench any remaining reactive species by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

Part 2: Analysis by SDS-PAGE and Western Blot

  • SDS-PAGE:

    • Prepare the cross-linked and non-cross-linked (control) samples for SDS-PAGE by adding Laemmli sample buffer.

    • Boil the samples for 5-10 minutes to denature the proteins.

    • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected monomeric and cross-linked species.[12]

    • Run the gel until adequate separation is achieved.

    • Visualize the protein bands by Coomassie blue or silver staining. Successful cross-linking will be indicated by the appearance of new, higher molecular weight bands corresponding to the cross-linked protein complexes and a decrease in the intensity of the monomeric bands.[13]

  • Western Blot:

    • Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.[12]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to one of the proteins of interest overnight at 4°C.[12]

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • The intensity of the cross-linked bands can be quantified using densitometry software (e.g., ImageJ).[14] This allows for a quantitative comparison of cross-linking efficiency under different experimental conditions.[15][16]

Interpreting the Results and Troubleshooting

Expected Results on SDS-PAGE and Western Blot:

  • Successful Cross-linking: The appearance of new bands at higher molecular weights than the individual protein monomers.[13][17] For a heterodimer, a new band corresponding to the sum of the molecular weights of the two interacting proteins should be observed.

  • Dose-dependent Effect: Increasing the concentration of DMAI or the duration of UV exposure should lead to an increase in the intensity of the cross-linked bands and a corresponding decrease in the intensity of the monomer bands.

  • Controls: The non-cross-linked control lane should only show the monomeric bands of the proteins.

Troubleshooting Common Issues:

  • No or Weak Cross-linking:

    • Inefficient UV activation: Ensure the UV lamp is functioning correctly and the wavelength is appropriate. Increase the duration or intensity of UV exposure.

    • Quenching of the reactive group: Double-check that all buffers used before and during UV activation are free of primary amines.[9]

    • Suboptimal protein interaction conditions: Optimize the buffer, pH, and incubation time to favor the interaction between the 'bait' and 'prey' proteins.

  • High Molecular Weight Smears:

    • Over-cross-linking: Reduce the concentration of DMAI or the UV exposure time to minimize the formation of large, insoluble aggregates.

  • Non-specific Bands on Western Blot:

    • Antibody cross-reactivity: Ensure the primary antibody is specific for the target protein.

    • Inadequate blocking or washing: Optimize the blocking and washing steps to reduce background signal.

Conclusion

Dimethyl 5-(azidomethyl)isophthalate offers a valuable tool for the study of protein-protein interactions, primarily due to the temporal control afforded by its photoreactive aryl azide group. While it may be less efficient than some newer photoreactive cross-linkers like diazirines, its straightforward synthesis and the well-understood mechanism of aryl azide chemistry make it an attractive option. When coupled with the robust and widely accessible techniques of SDS-PAGE and Western Blot, DMAI can provide compelling evidence for and allow for the semi-quantitative analysis of protein-protein interactions in a variety of biological contexts. As with any cross-linking experiment, careful optimization of reaction conditions and the use of appropriate controls are paramount for obtaining reliable and interpretable results.

References

  • Detection of ASC Oligomerization by Western Blotting - PMC - NIH. (URL: [Link])

  • A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions - KOPS. (URL: [Link])

  • Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments. (URL: [Link])

  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - STAR Protocols. (URL: [Link])

  • Detection of ASC Oligomerization by Western Blotting - PubMed. (URL: [Link])

  • Photo-cross-linking reactions in RNA–DNA heteroduplexes using photoreactive DNA incorporated with diazirine and aryl azide warheads | Chemistry Letters | Oxford Academic. (URL: [Link])

  • Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed. (URL: [Link])

  • Typical SDS-PAGE gels of photocrosslinked proteins. (A) Crosslinking... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions - PMC. (URL: [Link])

  • Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research - CHIMIA. (URL: [Link])

  • Beyond a Linker: The Role of Photochemistry of Crosslinkers in the Direct Optical Patterning of Colloidal Nanocrystals - GitHub Pages. (URL: [Link])

  • Quantitative Cross-Linking of Proteins and Protein Complexes - ResearchGate. (URL: [Link])

  • Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - RSC Publishing. (URL: [Link])

  • How do you detect oligomeric bands of a protein by western blot? - ResearchGate. (URL: [Link])

  • Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS | Request PDF - ResearchGate. (URL: [Link])

  • PTC Azide-Bromide Substitution - Phase-Transfer-Catalysis.com. (URL: [Link])

  • Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC. (URL: [Link])

  • Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - Wellcome Open Research. (URL: [Link])

  • Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC - PubMed Central. (URL: [Link])

  • A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One. (URL: [Link])

  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google P
  • Dimethyl 5-methylisophthalate | C11H12O4 | CID 10921702 - PubChem - NIH. (URL: [Link])

  • Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC. (URL: [Link])

  • CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate - Google P
  • Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. - ResearchGate. (URL: [Link])

  • Development of Diazirine-based crosslinking agents for covalently linking protein - University of Huddersfield Repository. (URL: [Link])

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC. (URL: [Link])

Sources

Comparative Guide: Characterization of Dimethyl 5-(azidomethyl)isophthalate-Modified Surfaces using XPS and AFM

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, biosensor fabrication, and materials science, the precise control of surface chemistry is paramount. "Click chemistry"—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—has become the gold standard for bio-orthogonal surface functionalization[1]. However, the choice of the azide-bearing linker fundamentally dictates the success, stability, and accessibility of the resulting functionalized layer.

This guide objectively evaluates Dimethyl 5-(azidomethyl)isophthalate (DMAI) as a robust, structurally rigid linker for surface modification. By comparing DMAI against traditional flexible linkers (e.g., PEG-azides) and detailing the exact causality behind X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) characterization workflows, this document provides a self-validating framework for ensuring scientific integrity in your surface engineering protocols.

The Mechanistic Advantage of DMAI

Dimethyl 5-(azidomethyl)isophthalate is a highly versatile building block utilized to introduce functionalized azide handles onto solid substrates and into metal-organic frameworks (MOFs)[2]. Its molecular architecture offers distinct mechanistic advantages over traditional aliphatic or polyether (PEG) chains:

  • Structural Rigidity: The aromatic isophthalate core prevents the linker from folding back onto the substrate. This upright orientation ensures the azidomethyl group remains highly accessible at the solid-liquid interface, maximizing click-reaction efficiency[3].

  • Bidentate Anchoring: Following the hydrolysis of its two methyl ester groups, the resulting dicarboxylic acid can form a bidentate covalent attachment (via EDC/NHS coupling) to amine-functionalized surfaces. This dual-anchoring mechanism drastically increases hydrolytic stability compared to monodentate silane or thiol linkages.

G Substrate Amine-Functionalized Substrate DMAI DMAI Coupling (Bidentate Anchoring) Substrate->DMAI EDC/NHS Activation AzideSurface Rigid Azide Monolayer DMAI->AzideSurface Covalent Amide Bonds Click CuAAC / SPAAC Click Reaction AzideSurface->Click + Alkyne Probe BioSurface Bio-Functionalized Target Surface Click->BioSurface Triazole Linkage

Figure 1: Workflow of surface modification using DMAI and click chemistry functionalization.

Comparative Performance Analysis

To objectively assess DMAI, we must benchmark it against the two most common alternative azide surface modifiers: PEG-Azide (flexible, hydrophilic) and Silane-Azide (direct glass/silicon coupling).

Performance MetricDMAI (Aromatic Azide)PEG-Azide (Polyether)Silane-Azide (Aliphatic)
Structural Rigidity High (Aromatic core prevents entanglement)Low (Highly flexible, prone to steric masking)Moderate (Aliphatic chain flexibility)
Click Accessibility Excellent (Forced upright orientation)Variable (Depends heavily on grafting density)Good
Hydrolytic Stability High (Bidentate amide anchoring)Moderate (Single-point attachment)Low to Moderate (Siloxane bonds degrade in aqueous media)
Thermal Activation Capable of low-temperature nitrene formation[3]Inert to thermal nitrene formationInert to thermal nitrene formation
XPS N1s Signature Distinct 402.1 eV / 405.6 eV + 400.5 eV (Amide)[4]402.1 eV / 405.6 eV only402.1 eV / 405.6 eV only

Self-Validating Characterization Workflows

To ensure trustworthiness, the presence and integrity of the DMAI layer must be validated orthogonally. We rely on XPS for chemical state verification and AFM for morphological uniformity.

XPS: Chemical State and Degradation Causality

XPS is critical for proving that the azide group survived the coupling process. In a high-resolution N1s spectrum, an intact azide group presents a highly specific signature: three nitrogen atoms distributed across two peaks. The two outer nitrogen atoms appear at 402.1 eV , while the central, electron-deficient nitrogen atom appears at 405.6 eV [4]. The area ratio of these peaks must strictly be 2:1 [4]. The amide bonds anchoring the DMAI to the surface will appear at 400.5 eV [4].

The Causality of X-Ray Damage: Azides are notoriously sensitive to X-ray irradiation. Under prolonged X-ray exposure during XPS analysis, the azide group degrades, releasing


 gas and forming a highly reactive nitrene species[5]. This causes the 405.6 eV peak to vanish and the 402.1 eV peak to shift toward the 400 eV region. Therefore, standard slow-scan XPS will yield false negatives. To capture the true chemical state, we must use a rapid snapshot acquisition mode [5].

XPSLogic N1s High-Resolution N1s Spectrum Amide 400.5 eV Amide/Amine Linkage N1s->Amide Structural Base OuterN 402.1 eV Outer Azide N (Area: 2) N1s->OuterN Intact Azide InnerN 405.6 eV Central Azide N (Area: 1) N1s->InnerN Intact Azide Degradation X-ray Induced Degradation OuterN->Degradation Prolonged Exposure InnerN->Degradation Prolonged Exposure Nitrene Nitrene Formation & N2 Release Degradation->Nitrene Peak Shift to ~400 eV

Figure 2: XPS N1s peak deconvolution logic and X-ray induced degradation pathway for azide surfaces.

AFM: Topological Validation

While XPS confirms what is on the surface, AFM confirms how it is distributed. A successful DMAI modification should yield a uniform, pinhole-free monolayer. Because DMAI is a small, rigid molecule, it should not significantly alter the baseline roughness of an atomically flat substrate. A drastic increase in Root Mean Square (RMS) roughness indicates unwanted polymeric aggregation or multi-layer stacking.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step if a validation checkpoint fails.

Protocol A: Surface Functionalization with DMAI
  • Hydrolysis: Dissolve DMAI in THF/Water (5:1). Add 1.1 eq of NaOH to hydrolyze the methyl esters to dicarboxylic acids (yielding 5-(azidomethyl)isophthalic acid). Stir for 8 hours at room temperature[2].

  • Activation: Dissolve the hydrolyzed linker (2 mM) in MES buffer (pH 5.5). Add EDC (10 mM) and NHS (20 mM). React for 15 minutes to form the amine-reactive NHS-ester.

  • Coupling: Submerge an amine-functionalized substrate (e.g., APTES-treated silicon wafer) into the activated solution for 2 hours at room temperature.

  • Stringent Washing: Wash the substrate sequentially with DI water, ethanol, and acetone (5 minutes each with mild sonication) to remove any physisorbed, non-covalently bound linker. Dry under a stream of high-purity

    
    .
    
    • Self-Validation Checkpoint: Measure the water contact angle. The surface should shift from highly hydrophilic (< 30°, bare amine) to moderately hydrophobic (~65-70°, aromatic azide). If

      
      , the coupling has failed.
      
Protocol B: XPS Characterization (Mitigating X-Ray Damage)
  • Sample Loading: Mount the DMAI-modified substrate onto the XPS sample holder and pump down to ultra-high vacuum (

    
     mbar).
    
  • Source Configuration: Utilize a monochromatized Al K

    
     X-ray source.
    
  • Rapid Acquisition (Critical): To prevent azide degradation, configure the 128-channel detector for rapid snapshot acquisition mode [5]. Limit the X-ray exposure time to

    
     minutes per analytical spot.
    
  • Deconvolution: Process the N1s high-resolution spectrum using a Gaussian-Lorentzian sum function.

    • Self-Validation Checkpoint: Constrain the peak area ratio of 402.1 eV to 405.6 eV. If the ratio exceeds 2.5:1, or if the 405.6 eV peak is entirely absent, X-ray degradation or thermal decomposition has occurred. The sample must be discarded and re-analyzed using a fresh spot with shorter exposure times.

Protocol C: AFM Morphological Analysis
  • Setup: Equip the AFM with a silicon cantilever (nominal spring constant ~40 N/m, tip radius < 10 nm).

  • Mode Selection: Operate strictly in Tapping Mode (Non-Contact) to prevent the tip from dragging and mechanically destroying the rigid DMAI monolayer.

  • Scanning: Scan a

    
     area at a scan rate of 0.5 Hz.
    
  • Data Processing: Apply a first-order flattening algorithm to remove sample tilt.

    • Self-Validation Checkpoint: Calculate the RMS roughness (

      
      ). For a successful monolayer on a flat silicon wafer, 
      
      
      
      should remain
      
      
      nm. If
      
      
      nm, it indicates that the linker has aggregated (likely due to insufficient washing in Protocol A, Step 4).

References

  • X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces Source: PubMed Central (PMC) / National Institutes of Health URL:[Link] (Cited as[4])

  • Introduction of Functionalized Mesopores to Metal–Organic Frameworks via Metal–Ligand–Fragment Coassembly Source: Journal of the American Chemical Society (JACS) URL:[Link] (Cited as[2])

  • Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers Source: PubMed Central (PMC) / National Institutes of Health URL:[Link] (Cited as[3])

Sources

Assessing the biocompatibility of "Dimethyl 5-(azidomethyl)isophthalate"-based materials for in-vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl 5-(azidomethyl)isophthalate is a specialized functional monomer used to synthesize biodegradable polyesters with pendant azide groups. Unlike standard PLGA or PLA, which lack versatile chemical handles, materials based on this monomer enable precise post-polymerization modification via Click Chemistry (CuAAC or SPAAC).

However, the introduction of the azide moiety and the aromatic isophthalate backbone presents unique biocompatibility challenges that do not exist with aliphatic polyesters. This guide outlines the critical assessment framework required to validate these materials for in-vivo applications, focusing on residual monomer toxicity, copper catalyst removal, and degradation product analysis.

Part 1: Material Logic & Comparative Analysis

The Strategic Advantage

The primary utility of Dimethyl 5-(azidomethyl)isophthalate is the decoupling of material synthesis from functionalization .

  • Synthesis: The isophthalate core allows for copolymerization with diols (e.g., hexanediol, PEG) to form stable polyesters.

  • Functionalization: The pendant azide remains inert during polymerization but allows for the subsequent attachment of peptides, drugs, or fluorophores under mild conditions.

Comparative Performance Matrix

The following table compares polymers derived from Dimethyl 5-(azidomethyl)isophthalate against industry standards.

Feature5-(Azidomethyl)isophthalate Polymers PLGA (Poly(lactic-co-glycolic acid)) Azide-PEG Derivatives
Primary Utility Biodegradable, functionalizable scaffoldsStandard biodegradable carrierHydrophilic, stealth linkers
Functional Density High (Tunable by monomer ratio)Low (End-group only)High (End-group or dendritic)
Degradation Mechanism Hydrolysis (Bulk or Surface erosion)Hydrolysis (Bulk erosion)Non-degradable (usually renal clearance)
Degradation Products Isophthalic acid deriv., DiolsLactic acid, Glycolic acidPEG chains (intact)
Biocompatibility Risk Moderate (Requires azide/Cu removal)Low (GRAS status products)Low (Bio-inert)
Mechanical Strength High (Aromatic stacking)Variable (Tg dependent)Low (Hydrogel/Liquid)

Part 2: Biocompatibility Validation Framework

To transition these materials from the bench to in vivo studies, a three-phase validation workflow is required. This system prioritizes the elimination of synthesis byproducts before biological testing begins.

Phase 1: Chemical Purity & Characterization (The "Gatekeeper")

Before any cell touches the material, you must quantify and minimize two specific contaminants:

  • Residual Azide Monomer: Low molecular weight organic azides are cytotoxic and potential mutagens.

    • Target: < 0.1% w/w residual monomer.

    • Method: 1H NMR (monitoring the CH2-N3 shift) or HPLC.

  • Copper Catalyst (if CuAAC used): Copper ions are highly toxic to cells (generating ROS).

    • Target: < 10 ppm (ideally < 5 ppm).

    • Method: ICP-MS or colorimetric assays.

Phase 2: In Vitro Screening (ISO 10993-5)

Once purity is established, standard cytotoxicity testing is performed.

  • Direct Contact Test: Essential for tissue scaffolds.

  • Extract Test: Critical to determine if leachable degradation products (isophthalic acid derivatives) cause cell death.

Phase 3: In Vivo Degradation & Clearance

Unlike aliphatic polyesters, the aromatic ring in isophthalic acid is not metabolized by the Krebs cycle. It must be excreted renally.

  • Key Experiment: Subcutaneous implantation in rats to monitor local inflammation (fibrous capsule formation) and systemic clearance of the isophthalate metabolite.

Part 3: Detailed Experimental Protocols

Protocol A: Copper Removal & Quantification (Post-Click Functionalization)

Context: If you utilize the azide group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), copper removal is the single biggest determinant of biocompatibility.

Reagents: EDTA (0.1 M, pH 7.4), Dialysis Tubing (MWCO 3.5 kDa), ICP-MS Standard.

  • Chelation Wash: After the click reaction, precipitate the polymer into cold methanol. Redissolve in minimal THF/DMF.

  • EDTA Extraction: Add the polymer solution to a biphasic mixture of chloroform and 0.1 M EDTA solution. Vortex vigorously for 10 minutes. Collect the organic phase. Repeat 3x.

  • Dialysis: Precipitate polymer, dry, and redissolve in water/DMSO (depending on solubility). Dialyze against 5 mM EDTA for 24 hours, followed by Milli-Q water for 48 hours (water changes every 6 hours).

  • Validation: Digest 10 mg of polymer in nitric acid. Analyze via ICP-MS.

    • Pass Criteria: [Cu] < 5 ppm.

Protocol B: Accelerated Hydrolytic Degradation & Cytotoxicity of Byproducts

Context: Validating that the breakdown products (isophthalic acid) are non-toxic at physiological concentrations.

  • Degradation: Incubate polymer films (10 x 10 mm) in PBS (pH 7.4) at 50°C (accelerated) or 37°C (real-time) under constant agitation.

  • Sampling: At weekly intervals, remove the supernatant (containing degradation products).

  • pH Adjustment: Adjust supernatant pH to 7.4 (degradation will acidify the medium).

  • Exposure: Apply the degradation media to L929 fibroblasts (seeded at 10^4 cells/well) for 24 hours.

  • Readout: Assess viability using MTT or CCK-8 assay. Compare to a phenol-positive control (toxic) and a PBS negative control.

Part 4: Visualization of Mechanisms

Diagram 1: Biocompatibility Assessment Workflow

This flowchart illustrates the logical progression from synthesis to in-vivo validation, emphasizing the "Stop/Go" checkpoints.

BiocompatibilityWorkflow Start Synthesis of Azide-Isophthalate Polymer Purification Purification: 1. EDTA Chelation (Cu removal) 2. Methanol Precip. (Monomer removal) Start->Purification ChemCheck Checkpoint 1: Chemical Purity (NMR & ICP-MS) Purification->ChemCheck ChemCheck->Purification Fail InVitro In Vitro Testing (ISO 10993-5 Cytotoxicity) ChemCheck->InVitro Pass (<5ppm Cu, <0.1% Monomer) Degradation Degradation Analysis (Identify Isophthalic Acid release) InVitro->Degradation InVivo In Vivo Implantation (Subcutaneous/Renal Clearance) Degradation->InVivo Non-toxic metabolites

Caption: Step-wise validation workflow ensuring chemical purity precedes biological exposure.

Diagram 2: Degradation & Metabolic Fate

This diagram tracks the chemical fate of the material, highlighting the release of the aromatic byproduct.

DegradationPathway Polymer Polymer Scaffold (In Vivo) Hydrolysis Hydrolysis (Ester Bond Cleavage) Polymer->Hydrolysis Products Degradation Products Hydrolysis->Products Diol Aliphatic Diol (Metabolized/Excreted) Products->Diol IPA 5-(azidomethyl)isophthalic acid (Aromatic Byproduct) Products->IPA Clearance Renal Filtration (Urine Excretion) Diol->Clearance IPA->Clearance No Metabolic Ring Cleavage

Caption: Hydrolytic degradation pathway showing the renal clearance requirement for the aromatic isophthalate component.

References

  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. (2024). [Link]

  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Biomaterials Science. (2018). [Link]

  • Hydrolytic Degradation and Erosion of Polyester Biomaterials. Acta Biomaterialia. (2018). [Link]

  • Toxicological Characterization of Phthalic Acid (and Isophthalic Acid Analogues). Toxicological Research. (2014). [Link]

  • Clickable Polyprolines from Azido-proline N-Carboxyanhydride. ACS Polymers Au. (2023). [Link]

Quantitative analysis of ligand density on "Dimethyl 5-(azidomethyl)isophthalate"-functionalized nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis for quantifying the surface density of Dimethyl 5-(azidomethyl)isophthalate on nanoparticles (NPs). Unlike simple aliphatic azides (e.g., 3-azidopropyl), this ligand incorporates an aromatic isophthalate core, introducing unique challenges regarding UV-Vis interference and steric packing.

For drug development applications requiring precise bioconjugation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) titration is identified as the superior method for determining bio-accessible ligand density, while Thermogravimetric Analysis (TGA) remains the standard for total mass loading.

The Ligand Architecture

Understanding the analyte is the first step in accurate quantification.

  • Molecule: Dimethyl 5-(azidomethyl)isophthalate.

  • Structural Features:

    • Azidomethyl Group: The "Click" handle (

      
      ). It is separated from the ring by a methylene bridge, retaining nucleophilicity but reducing direct conjugation with the aromatic system.
      
    • Isophthalate Core: Provides structural rigidity and π-π stacking potential.

    • Dimethyl Esters: Render the surface hydrophobic unless hydrolyzed.

  • Quantification Challenge: The aromatic ring absorbs strongly in the UV region (

    
    ), interfering with direct colorimetric assays.
    

Comparative Quantification Methodologies

We compare three industry-standard approaches. The choice depends on whether you need to know the total number of molecules attached (TGA/NMR) or the number of reactive molecules available for drug conjugation (Click-Titration).

Comparative Matrix
FeatureMethod A: DBCO-Click Titration Method B: TGA (Thermogravimetric) Method C: 1H-NMR (Digestion)
Primary Output Accessible reactive sites (functional density)Total organic mass (loading wt%)Total molar content (absolute quantification)
Precision High (<5% error for surface groups)Moderate (depends on thermal stability)High (requires internal standard)
Destructive? No (Supernatant analysis) or Yes (if measuring NP)Yes (Sample is burned)Yes (NP core is dissolved)
Interference Minimal (Shift from 309 nm is specific)Solvent residues, moistureParamagnetic cores (e.g., Fe3O4)
Throughput High (96-well plate compatible)Low (1-2 hours per sample)Medium
Cost High (DBCO reagents are expensive)Low (Instrument time only)Medium (Deuterated solvents)

Experimental Protocols

Protocol A: DBCO-Acid Click Titration (Recommended for Bio-Conjugation)

Rationale: This method uses the specific reaction between the surface azide and a Dibenzocyclooctyne (DBCO) probe. Because the isophthalate ligand absorbs UV, we track the depletion of the DBCO absorbance at 309 nm, which is distinct from the aromatic ligand signal.

Materials:

  • Azide-functionalized NPs (

    
     dispersion).
    
  • DBCO-Acid or DBCO-PEG4-Alcohol (Standardized

    
     stock in DMSO).
    
  • UV-Vis Spectrophotometer (Quartz cuvette).

Workflow:

  • Calibration: Prepare a standard curve of DBCO in the reaction buffer (0–100

    
    ). Measure Absorbance at 309 nm (
    
    
    
    ).
  • Reaction: Aliquot NP dispersion into microcentrifuge tubes. Add a known excess of DBCO (e.g., 5 equivalents relative to estimated azide).

  • Incubation: Shake at room temperature for 4 hours (protected from light).

  • Separation: Centrifuge NPs (speed depends on core size/density) to pellet the particles.

  • Quantification: Remove the supernatant.[1] Measure the

    
     of the unreacted DBCO in the supernatant.
    
  • Calculation:

    
    
    Where 
    
    
    
    is Avogadro's number,
    
    
    is surface area per particle, and
    
    
    is total mass of NPs.
Protocol B: Thermogravimetric Analysis (TGA)

Rationale: TGA measures the weight loss as the organic ligand burns off. This is critical for calculating the grafting density (


).

Workflow:

  • Preparation: Lyophilize 5–10 mg of functionalized NPs. Critical: Ensure all wash solvents are removed; trapped solvent mimics ligand mass.

  • Equilibration: Hold sample at 120°C for 20 mins under

    
     flow to remove adsorbed water.
    
  • Ramp: Heat from 120°C to 800°C at 10°C/min under Air/Oxygen.

  • Analysis: Identify the weight loss step corresponding to the ligand (typically 250°C–450°C for aromatic esters).

  • Calculation:

    
    
    Where 
    
    
    
    is weight loss percent,
    
    
    is molecular weight of the ligand fragment (subtracting the leaving group), and
    
    
    is the Specific Surface Area of the core (
    
    
    ).

Performance Analysis & Interpretation

When comparing Dimethyl 5-(azidomethyl)isophthalate to standard aliphatic linkers (e.g., 3-azidopropyl), experimental data typically reveals the following trends:

  • Steric Hindrance (The "Umbrella" Effect): The isophthalate group is bulky. While TGA might show high mass loading, the accessible azide density (via DBCO titration) is often 20–30% lower than aliphatic equivalents. The aromatic rings can

    
    -stack, potentially burying the azidomethyl group if the density is too high.
    
    • Guidance: Do not aim for maximum packing density. A density of 0.5–1.0 molecules/nm² is often superior for bio-orthogonal clicking than >2.0 molecules/nm².

  • Thermal Stability: The aromatic core provides superior thermal stability compared to aliphatic silanes. TGA decomposition onsets are typically 50–80°C higher, allowing for more rigorous processing conditions.

  • Hydrolysis Risk: The "Dimethyl" ester groups are susceptible to hydrolysis in high pH buffers (

    
    ). If the experiment requires long-term stability in basic media, monitor the surface charge (Zeta Potential). Hydrolysis will generate carboxylates, causing a massive negative shift in Zeta Potential.
    

Visualization of Workflows

Figure 1: Analytical Decision Tree

A logic flow for selecting the correct quantification method based on nanoparticle core and data requirements.

LigandAnalysis Start Start: Ligand Quantification Goal What is the primary goal? Start->Goal BioAccess Bio-Accessibility (Drug Conjugation) Goal->BioAccess Reactive Azides Only TotalLoad Total Mass Loading (QC/Synthesis Check) Goal->TotalLoad Total Organic Content Method_DBCO Method A: DBCO Titration (UV-Vis Depletion) BioAccess->Method_DBCO Non-destructive CoreType Is the NP Core Paramagnetic (e.g. Fe3O4)? TotalLoad->CoreType Method_TGA Method B: TGA (Thermal Decomposition) CoreType->Method_TGA Yes (Magnetic) Method_NMR Method C: 1H-NMR (Acid Digestion) CoreType->Method_NMR No (Silica/Polymer)

Caption: Decision matrix for selecting quantification methodologies. DBCO Titration is prioritized for functional efficacy, while TGA/NMR are used for structural validation.

Figure 2: DBCO-Click Titration Mechanism

Visualizing the chemical depletion method used in Protocol A.

DBCO_Mechanism NP_Azide NP Surface (Azide-Isophthalate) Reaction Click Reaction (4h, RT) NP_Azide->Reaction DBCO_Excess DBCO Probe (Excess) Abs @ 309nm (High) DBCO_Excess->Reaction Pellet Pellet: NP-Triazole-Dye (Discard or Analyze) Reaction->Pellet Centrifuge Supernatant Supernatant: Unreacted DBCO Abs @ 309nm (Low) Reaction->Supernatant Centrifuge Calc Calculate Density: (Initial - Final Abs) Supernatant->Calc UV-Vis Analysis

Caption: Workflow for indirect quantification via DBCO depletion. The decrease in supernatant absorbance at 309 nm directly correlates to the number of accessible surface azides.

References

  • De Roo, J., et al. (2025). Quantification of Azides on the Surface of Nanoparticles: Toward Precise Bioconjugation. ResearchGate.

  • Kunc, F., et al. (2019).[1][2][3] Quantification of surface functional groups on silica nanoparticles: Comparison of thermogravimetric analysis and quantitative NMR. The Analyst (RSC).

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to DBCO-Azide Click Chemistry. BenchChem.[4]

  • Parchiri, K., et al. (2022).[3] From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles. Bioconjugate Chemistry (ACS).

  • Mahmoudi, M., et al. (2015). Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis.[5] NIH/PubMed.

Sources

Benchmarking the performance of "Dimethyl 5-(azidomethyl)isophthalate" in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

As targeted drug delivery systems (TDDS) evolve from simple liposomes to complex, multi-functionalized polymeric nanocarriers, the selection of conjugation linkers dictates both the synthetic yield and the in vivo efficacy of the therapeutic. Dimethyl 5-(azidomethyl)isophthalate (DMAI) has emerged as a highly specialized trifunctional building block.

Unlike traditional flexible linkers, DMAI combines a rigid aromatic scaffold with bioorthogonal click chemistry capabilities. This guide provides an objective benchmarking analysis of DMAI against conventional alternatives, detailing the mechanistic causality behind its performance and providing self-validating protocols for its implementation.

Mechanistic Causality: Why DMAI?

The structural architecture of DMAI is not arbitrary; every functional group serves a distinct thermodynamic and kinetic purpose in nanocarrier design:

  • The Isophthalate Core (Rigidity & Encapsulation): DMAI features two methyl ester groups at the 1- and 3-positions of a benzene ring. These esters can undergo transesterification or amidation to integrate directly into the backbone of biodegradable polyesters or polyamides. The meta-substitution (isophthalate) introduces a structural "kink" in the polymer chain. This disrupts polymer crystallization, expanding the amorphous domains within the nanocarrier core—a critical requirement for achieving high drug loading capacities.

  • The Azidomethyl Spacer (Reactivity Preservation): Direct attachment of an azide to an electron-withdrawing aromatic ring (aryl azide) drastically reduces its reactivity in cycloadditions and makes it susceptible to photolytic degradation (nitrene formation). By introducing a methylene spacer (-CH2-N3), DMAI functions as an aliphatic azide. This preserves the ultra-high reactivity required for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) .

  • Entropic Optimization in Targeting: When a targeting ligand (e.g., folic acid or cRGD peptide) is bound to a highly flexible PEG chain, the high degrees of freedom create a massive entropic penalty upon receptor binding. The rigid aromatic core of DMAI pre-organizes the spatial orientation of the ligand, reducing this penalty and frequently enhancing receptor binding affinity .

G A Nanocarrier Core (Polyester/Micelle) B DMAI Linker (Azidomethyl) A->B Polycondensation D CuAAC Reaction (Triazole Linkage) B->D Azide moiety C Targeting Ligand (Alkyne-modified) C->D Alkyne moiety E Targeted Drug Delivery System D->E Covalent bonding

Benchmarking Performance Data

To objectively evaluate DMAI, we benchmark it against two industry-standard alternatives: PEG-Azide (a flexible bioorthogonal linker) and NHS-PEG-Maleimide (a traditional amine/thiol-reactive crosslinker).

Table 1: Comparative Performance Matrix in TDDS Formulation
Performance ParameterDMAI (Rigid Azide)PEG-Azide (Flexible)NHS-Maleimide (Traditional)
Conjugation Efficiency >95% (CuAAC/SPAAC)>90% (CuAAC/SPAAC)~70-80% (Thiol-Michael)
Bioorthogonality Absolute (No biological cross-reactivity)AbsolutePoor (Reacts with serum thiols/amines)
Receptor Binding Entropy Low Penalty (Rigid core pre-organizes ligand)High Penalty (Flexible chain)High Penalty (Flexible chain)
Linkage Stability (Serum) Excellent (Irreversible Triazole)Excellent (Irreversible Triazole)Moderate (Retro-Michael exchange)
Polymer Integration Backbone (via transesterification)Surface grafting onlySurface grafting only

Data Synthesis: While NHS-Maleimide suffers from premature clearance due to off-target reactions with serum albumin, both azide-based systems offer superior in vivo stability . However, DMAI outperforms PEG-Azide by allowing direct incorporation into the polymer backbone rather than relying solely on post-polymerization surface grafting.

Self-Validating Experimental Protocol

Phase 1: Nanocarrier Synthesis & Formulation
  • Polycondensation: Co-polymerize DMAI (10 mol%) with PEG-diol and a diacid chloride in anhydrous dichloromethane (DCM) using triethylamine as an acid scavenger.

  • Precipitation: Precipitate the resulting azide-functionalized polymer in cold diethyl ether to remove unreacted monomers.

  • Nanoprecipitation: Dissolve the polymer and the hydrophobic drug payload (e.g., Paclitaxel) in acetone. Add dropwise to rapidly stirring deionized water to induce the self-assembly of azide-decorated micelles.

  • Purification: Dialyze the micelle dispersion against DI water (MWCO 3.5 kDa) for 24 hours to remove residual solvent and free drug.

Phase 2: CuAAC Click Conjugation
  • Catalyst Preparation: Prepare a fresh solution of Copper(II) Sulfate (

    
    ) and Sodium Ascorbate. Causality note: Sodium ascorbate is required to reduce 
    
    
    
    to the catalytically active
    
    
    species in situ, preventing premature oxidation of the nanocarrier .
  • Conjugation: Add an alkyne-modified targeting ligand (e.g., Alkyne-Folic Acid, 1.2 molar equivalents relative to surface azides) to the micelle dispersion.

  • Reaction: Inject the

    
    /Ascorbate catalyst complex. Stir at room temperature for 12 hours in the dark.
    
  • EDTA Wash: Dialyze the product against an EDTA solution to chelate and remove cytotoxic copper ions.

Phase 3: Analytical Validation (The Checkpoints)

Do not proceed to biological assays without confirming the following:

  • FTIR Spectroscopy: Analyze the lyophilized pre-click and post-click micelles. Validation: You must observe the complete disappearance of the strong, asymmetric azide stretching band at ~2100 cm⁻¹ . If this peak persists, the click reaction was incomplete, indicating steric shielding or inactive catalyst.

  • ¹H NMR Spectroscopy: Dissolve the conjugate in deuterated solvent. Validation: Look for the emergence of a distinct singlet at ~7.8 - 8.0 ppm . This is the proton of the newly formed 1,2,3-triazole ring, providing definitive proof of covalent linkage.

Workflow Step1 1. Synthesis Co-polymerize DMAI into nanocarrier core Step2 2. Purification Dialysis to remove unreacted monomers Step1->Step2 Step3 3. Click Conjugation Add Alkyne-Ligand + Cu(I) catalyst Step2->Step3 Step4 4. Validation FTIR (2100 cm⁻¹ decay) & NMR Step3->Step4 Step5 5. Assay In vitro receptor binding & drug release Step4->Step5

Conclusion

Dimethyl 5-(azidomethyl)isophthalate represents a paradigm shift from flexible, post-synthetic linkers to rigid, structural building blocks in nanomedicine. By leveraging the thermodynamic advantages of its isophthalate core and the bioorthogonal reliability of its azidomethyl group, researchers can engineer targeted drug delivery systems with higher conjugation yields, superior serum stability, and optimized receptor-ligand interactions.

References

  • Click chemistry for drug delivery nanosystems. PubMed (National Institutes of Health). Available at:[Link]

  • Click Chemistry as a Tool for Cell Engineering and Drug Delivery. MDPI Molecules. Available at:[Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PubMed Central (PMC). Available at:[Link]

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI Molecules. Available at:[Link]

Safety Operating Guide

Dimethyl 5-(azidomethyl)isophthalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for Dimethyl 5-(azidomethyl)isophthalate . It is designed for researchers and safety officers requiring immediate, actionable technical guidance.

Part 1: Executive Safety Assessment

Dimethyl 5-(azidomethyl)isophthalate is an organic azide.[1] While the isophthalate core provides some steric and electronic stabilization, the azidomethyl group (


) classifies this compound as a high-energy material.

Core Hazards:

  • Explosion Hazard: Organic azides can decompose explosively under heat, shock, or friction.[2]

  • Formation of Hydrazoic Acid: Contact with acid releases

    
     (hydrazoic acid), which is highly toxic and explosive.
    
  • Heavy Metal Sensitivity: Direct contact with copper, lead, or brass (e.g., plumbing, spatulas) can form extremely shock-sensitive metal azides.[3]

Immediate Directive:

  • DO NOT dispose of down the drain.[1][2][3]

  • DO NOT use metal spatulas or needles.[2][4] Use Teflon, ceramic, or wood.

  • DO NOT concentrate solutions to dryness if the stability is unverified.

Part 2: Hazard Profiling & Stability Analysis

Before disposal, you must assess the stability of the specific batch using the "Carbon-to-Nitrogen" (C/N) ratio and the "Rule of Six."[3]

Compound Data:

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~249.22 g/mol

Stability MetricCalculationResultInterpretation
C/N Ratio

3.66 Stable. Generally,

indicates the molecule is stable enough for storage and transport at ambient temperature.
Rule of Six

5.0 Borderline. Values

suggest the compound retains significant energetic potential. Handle with care.

Part 3: Disposal Decision Logic (Workflow)

The following diagram illustrates the decision process for disposing of Dimethyl 5-(azidomethyl)isophthalate.

AzideDisposal Start Waste Identification: Dimethyl 5-(azidomethyl)isophthalate CheckState Physical State? Start->CheckState Solid Solid / Pure Substance CheckState->Solid Solution Solution CheckState->Solution Decision Is the compound degraded or shock sensitive? Solid->Decision Solution->Decision LabPack PRIMARY ROUTE: Lab Pack as Hazardous Waste (Class 4.1 or Reactive) Decision->LabPack No (Stable) Deactivate SECONDARY ROUTE: Chemical Deactivation (On-site Treatment) Decision->Deactivate Yes (Unstable) or EHS Requirement Spill Spill / Contamination Spill->Deactivate

Figure 1: Decision matrix for organic azide disposal. Lab packing is the preferred route for stable material to minimize on-site risk.

Part 4: Primary Disposal Procedure (Lab Pack)

Objective: Secure the chemical for off-site incineration by a licensed hazardous waste contractor. This is the safest method as it minimizes manipulation.

Protocol:

  • Segregation: Isolate the waste stream.[4] Do not mix with acids, oxidizers, or heavy metals.[4]

  • Container Selection: Use a plastic (HDPE) or amber glass container.

    • Warning: Ensure the lid does not have a metal liner.

  • Phlegmatization (Optional but Recommended): If the material is a dry solid, dampen it with a compatible solvent (e.g., Hexane or Dichloromethane) to desensitize it against friction.

  • Labeling:

    • Chemical Name: Dimethyl 5-(azidomethyl)isophthalate.

    • Hazard Class: Reactive, Toxic.

    • Warning: "ORGANIC AZIDE - DO NOT OPEN - EXPLOSION HAZARD."

  • Storage: Store in a cool, dark place away from light and vibration until pickup.

Part 5: Secondary Procedure (Chemical Deactivation)

Objective: Chemically destroy the azide functionality ($ -N_3 $) converting it to a stable amine. Use this protocol for spill cleanup or if your facility prohibits the transport of reactive azides.

Method: Staudinger Reduction (Phosphine Quench).[5]

  • Why this method? Unlike acid/nitrite quenching (used for sodium azide), this method is specific to organic azides and avoids the formation of hydrazoic acid.

Reagents:

  • Triphenylphosphine (

    
    ) or Triethyl phosphite.
    
  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Water (

    
    ).
    

Step-by-Step Deactivation Protocol:

  • Preparation:

    • Work in a fume hood behind a blast shield.[2][4]

    • Wear safety goggles, face shield, lab coat, and nitrile gloves.[4]

  • Dissolution:

    • Dissolve the azide waste in THF or DCM.

  • Reduction (The "Kill" Step):

    • Slowly add 1.5 equivalents of Triphenylphosphine (

      
      ) per equivalent of azide.
      
    • Observation: Nitrogen gas (

      
      ) will bubble off.[5] This indicates the reaction is working.
      
    • Caution: Vent the vessel. Do not seal.

  • Hydrolysis:

    • After

      
       evolution ceases (typically 1-2 hours), add water to the mixture to hydrolyze the intermediate iminophosphorane.
      
    • Stir overnight at room temperature.

  • Verification:

    • Analyze a small aliquot via TLC or LC-MS to confirm the disappearance of the azide starting material.

  • Final Disposal:

    • The resulting mixture contains Dimethyl 5-(aminomethyl)isophthalate and Triphenylphosphine oxide.

    • Dispose of this mixture as standard organic solvent waste (non-reactive).

Part 6: Emergency Response (Spills)

If Dimethyl 5-(azidomethyl)isophthalate is spilled outside a containment area:

  • Evacuate: Clear the immediate area.

  • Isolate: Do not attempt to wipe up dry powder with dry paper towels (friction hazard).

  • Decontaminate:

    • Cover the spill with a solvent-soaked pad (ethanol or acetone) to wet the solid.

    • Gently wipe up using non-metal tools.

    • Place waste in a plastic container.

    • Treat the surface with a 10% solution of sodium dithionite or follow the Chemical Deactivation protocol above for the collected waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][5]

  • Bräse, S., et al. (2005).[2] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2] Angewandte Chemie International Edition, 44(33), 5188-5240.

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Sodium Azide and Organic Azides.[4] UCSB Environmental Health & Safety.

  • Organic Syntheses. (2010). "Safety and Waste Disposal Information for Azides." Organic Syntheses, 87, 161.[5]

Sources

Personal protective equipment for handling Dimethyl 5-(azidomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides immediate, operational safety protocols for handling Dimethyl 5-(azidomethyl)isophthalate . It is designed for researchers synthesizing or utilizing this compound in "Click Chemistry" (CuAAC) or material science applications.

Chemical Profile & Risk Assessment

Dimethyl 5-(azidomethyl)isophthalate is an organic azide.[1] While organic azides with high carbon content are generally more stable than low-molecular-weight azides, the presence of the benzylic azide moiety (


) introduces specific stability concerns regarding shock and thermal sensitivity.
  • Formula:

    
    
    
  • Molecular Weight:

    
    
    
  • Stability Calculation (The "Smith Rule"):

    • Safety is estimated via the Carbon/Nitrogen ratio:

      
      .
      
    • For this molecule:

      
      .
      
    • Verdict: Ratio

      
      . This compound is thermodynamically stable enough for isolation and storage under controlled conditions, but it remains an energetic material.
      

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." Azide handling requires specific barriers against potential detonation and acute toxicity (similar to cyanide mechanisms).[2]

PPE CategoryRequirementTechnical Rationale
Eye Protection ANSI Z87.1 Chemical Goggles Safety glasses are insufficient. In the event of a micro-detonation, goggles seal the eyes from high-velocity glass shards and chemical spray.
Hand Protection Double Nitrile Gloves (min 5 mil outer)Azides are rapidly absorbed through the skin. Double gloving provides a sacrificial layer and visual breach detection. Do not use Latex.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton)Synthetic blends (polyester) can melt into skin during a flash fire. FR cotton is mandatory.
Engineering Blast Shield (Polycarbonate)Mandatory for scales

. Place inside the fume hood between the reaction vessel and your torso.
Respiratory Fume Hood (Face velocity 80–100 fpm)Prevents inhalation of hydrazoic acid (

) vapors if accidental acidification occurs.

Operational Protocol: The "Benzylic Azide" Workflow

A. Storage & Transport[3][4]
  • Temperature: Store at

    
     to 
    
    
    
    .
  • Light: Store in amber vials wrapped in foil. Azides are photosensitive and can decompose into reactive nitrenes.

  • Container: Use polyethylene or Teflon containers. Avoid metal containers (especially copper or lead), which can react to form highly unstable metal azides.[1][3]

B. Weighing & Transfer (Critical Step)
  • Tooling: Use only plastic or Teflon-coated spatulas .

    • Why? Metal-on-glass friction or metal-azide contact can initiate detonation in dry, crystalline azides.

  • Anti-Static: Use an anti-static gun on the weighing boat before transfer. Electrostatic discharge (ESD) is a known ignition source for organic azides.

C. Reaction Solvent Selection
  • FORBIDDEN SOLVENTS: Dichloromethane (DCM) and Chloroform .

    • Mechanism:[4][5] Azide ions react with halogenated solvents to form Diazidomethane or Triazidomethane , which are extremely unstable explosives.[6][7]

  • Recommended Solvents: Ethyl Acetate, Toluene, DMF, or Acetonitrile.

D. Reaction & Workup
  • Setup: Clamp all glassware securely behind the blast shield.

  • Joints: Use Teflon sleeves on ground glass joints.

    • Why? "Frozen" ground glass joints containing azide crystals can detonate upon the friction of opening.

  • Concentration: NEVER rotary evaporate to total dryness if the bath temperature exceeds

    
    .
    
    • Protocol: Always leave a small amount of solvent (phlegmatizing agent) to desensitize the residue.

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision logic and workflow for handling this specific azide, emphasizing the "No Halogenated Solvents" rule.

AzideHandling Start Start: Dimethyl 5-(azidomethyl)isophthalate Storage Storage: 4°C, Dark, Plastic Container Start->Storage Weighing Weighing: Plastic Spatula ONLY (No Metal Contact) Storage->Weighing SolventCheck Solvent Selection Weighing->SolventCheck SafeSolvent Use: EtOAc, Toluene, DMF SolventCheck->SafeSolvent Safe DangerSolvent AVOID: DCM, Chloroform (Risk of Di/Tri-azidomethane) SolventCheck->DangerSolvent Forbidden Reaction Reaction: Behind Blast Shield Ambient Temp SafeSolvent->Reaction Workup Workup: Do NOT Rotovap to Dryness Reaction->Workup Disposal Disposal: Separate Stream (No Acid Contact) Workup->Disposal

Figure 1: Operational workflow for Dimethyl 5-(azidomethyl)isophthalate, highlighting critical control points for solvent selection and evaporation.

Emergency & Disposal Protocols

A. Spill Management
  • Evacuate the immediate area.

  • Do NOT use metal tools to sweep up.[5]

  • Deactivation: Cover the spill with a 10% solution of Sodium Hypochlorite (Bleach) or a specialized azide deactivation solution (e.g., ceric ammonium nitrate). Allow to sit for 24 hours.

  • Cleanup: Absorb with chemically inert pads.

B. Waste Disposal
  • Segregation: Create a dedicated waste stream labeled "AZIDE WASTE - DO NOT MIX WITH ACID."

    • Danger:[6][8] Mixing with acid generates Hydrazoic Acid (

      
      ), a highly toxic and explosive gas.
      
  • Chemical Deactivation (Recommended): Before disposal, unreacted azide can be reduced to the corresponding amine using the Staudinger Reduction (Triphenylphosphine in THF/Water). This converts the explosive azide into a stable amine derivative, allowing for safer standard organic waste disposal.

References

  • University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[6][9] UCSB Environmental Health & Safety. [Link]

  • Stanford University. (2023). Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

  • Bräse, S., et al. (2005).[5] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

  • Northeastern University. (2021).[3] Standard Operating Procedure: Safe Handling of Azido Compounds.[3] Office of Environmental Health and Safety. [Link]

Sources

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